3-Methoxy-4-propoxybenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-4-propoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-6-15-9-5-4-8(11(12)13)7-10(9)14-2/h4-5,7H,3,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAZCFCEURLPSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368167 | |
| Record name | 3-methoxy-4-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3535-32-8 | |
| Record name | 3-Methoxy-4-propoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3535-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methoxy-4-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methoxy-4-propoxybenzoic acid chemical properties
An In-depth Technical Guide to 3-Methoxy-4-propoxybenzoic Acid
Introduction
This compound, with the CAS Number 3535-32-8, is a substituted benzoic acid derivative. It belongs to the family of vanilloids, which are characterized by a vanillyl group, and is structurally derived from vanillic acid (4-hydroxy-3-methoxybenzoic acid). The functional groups present—a carboxylic acid, a methoxy group, and a propoxy group—confer upon it a distinct set of chemical properties and a versatile reactivity profile.[1][2] This makes it a valuable intermediate and building block in organic synthesis.
While vanillin and its primary metabolite, vanillic acid, are well-studied for their broad pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties, derivatives like this compound represent a frontier for further exploration.[3][4][5] The modification of the hydroxyl group in vanillic acid to a propoxy ether linkage alters the compound's lipophilicity and steric properties, which can significantly influence its biological activity and suitability for various applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications for professionals in research and drug development.
Physicochemical and Computed Properties
The physical and chemical characteristics of a compound are fundamental to its application in experimental settings. These properties dictate its solubility, stability, and interactions with other molecules. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.23 g/mol | [6] |
| CAS Number | 3535-32-8 | [1] |
| Melting Point | 179-181 °C | [6] |
| Boiling Point | 330.2 °C at 760 mmHg | [6] |
| Flash Point | 125.4 °C | [6] |
| XLogP3 (Lipophilicity) | 2.5 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
| Rotatable Bond Count | 5 | [6] |
| Exact Mass | 210.08920892 u | [6] |
Chemical Structure and Reactivity
The reactivity of this compound is governed by its three principal functional groups: the carboxylic acid, the methoxy ether, and the propoxy ether, all attached to a benzene ring.
-
Carboxylic Acid Group (-COOH): This is the most reactive site, readily undergoing reactions typical of carboxylic acids. It can be converted into esters (esterification), amides (amidation), acid chlorides, or anhydrides. Its acidic proton makes the compound soluble in basic aqueous solutions.
-
Aromatic Ring: The benzene ring is electron-rich due to the activating effects of the methoxy and propoxy groups (alkoxy groups are ortho-, para-directing). It is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The positions ortho and meta to the carboxylic acid group are the most likely sites for substitution.
-
Ether Groups (-OCH₃, -OC₃H₇): The ether linkages are generally stable under neutral and basic conditions. Cleavage can occur under harsh acidic conditions (e.g., with strong hydrohalic acids like HBr or HI).
The structural similarity to vanillic acid suggests its potential as a precursor in the synthesis of complex pharmaceutical agents, analogous to how vanillic acid is used to produce drugs like Etamivan and Modecainide.[7][8]
Synthesis Pathway
A common and logical route for the synthesis of this compound is via the alkylation of a readily available vanillic acid derivative. The Williamson ether synthesis is a field-proven method for this transformation. The carboxylic acid group is typically protected as an ester to prevent it from interfering with the base-mediated alkylation step.
Experimental Protocol: A Self-Validating System
This protocol describes the synthesis starting from methyl vanillate. Each step includes expected outcomes and validation checkpoints.
-
Step 1: Alkylation of Methyl Vanillate
-
Procedure: To a solution of methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a weak base like potassium carbonate (K₂CO₃, 1.5 eq). Stir the mixture at room temperature for 15-20 minutes. Add 1-bromopropane (1.2 eq) dropwise. Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[9]
-
Causality: The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of 1-bromopropane in an SN2 reaction to form the ether linkage. Protecting the carboxylic acid as an ester prevents its deprotonation, which would inhibit the desired reaction.
-
Validation: The reaction progress is monitored by TLC, observing the disappearance of the starting material spot and the appearance of a new, less polar product spot (the ester intermediate).
-
-
Step 2: Work-up and Isolation of Intermediate
-
Procedure: After cooling, pour the reaction mixture into cold water. The organic product, being less soluble in water, will often precipitate or can be extracted with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Validation: The crude product can be analyzed by ¹H NMR to confirm the presence of the propoxy group signals and the absence of the phenolic -OH proton.
-
-
Step 3: Saponification (Ester Hydrolysis)
-
Procedure: Dissolve the crude ester intermediate in a mixture of methanol and aqueous potassium hydroxide (KOH) solution. Reflux the mixture for 1-2 hours, again monitoring by TLC for the disappearance of the ester.[7]
-
Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the cleavage of the ester bond, forming a carboxylate salt.
-
Validation: The product of this step, the potassium salt of the target acid, is water-soluble. TLC will show a new, highly polar spot corresponding to the carboxylate.
-
-
Step 4: Acidification and Purification
-
Procedure: Cool the reaction mixture in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2. A white solid should precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Causality: Acidification protonates the carboxylate salt, yielding the neutral carboxylic acid, which is much less soluble in water and thus precipitates.
-
Validation: The final product's identity and purity should be confirmed by melting point determination, which should be sharp and within the literature range (179-181 °C), and by comprehensive spectral analysis (NMR, IR, MS).[6]
-
Predicted Spectral Data
While specific experimental spectra are not widely published, the expected spectral characteristics can be reliably predicted based on the molecular structure and data from analogous compounds.[10][11][12]
| Technique | Predicted Key Features |
| ¹H NMR | - Carboxylic Acid (1H): Broad singlet, δ > 10 ppm.- Aromatic (3H): Three distinct signals in the δ 6.8-7.8 ppm range.- Propoxy O-CH₂ (2H): Triplet, δ ≈ 4.0-4.2 ppm.- Methoxy -OCH₃ (3H): Singlet, δ ≈ 3.8-3.9 ppm.- Propoxy -CH₂- (2H): Sextet, δ ≈ 1.8-2.0 ppm.- Propoxy -CH₃ (3H): Triplet, δ ≈ 1.0-1.2 ppm. |
| ¹³C NMR | - Carbonyl (-COOH): δ ≈ 168-172 ppm.- Aromatic C-O: δ ≈ 145-155 ppm.- Aromatic C-H/C-C: δ ≈ 110-130 ppm.- Propoxy O-CH₂: δ ≈ 70 ppm.- Methoxy -OCH₃: δ ≈ 56 ppm.- Propoxy -CH₂-: δ ≈ 22 ppm.- Propoxy -CH₃: δ ≈ 10 ppm. |
| IR (cm⁻¹) | - O-H stretch (acid): Very broad, 2500-3300.- C-H stretch (aliphatic): 2850-3000.- C=O stretch (acid): Strong, sharp, 1680-1710.- C=C stretch (aromatic): 1580-1610, 1450-1500.- C-O stretch (aryl ether & acid): 1250-1300, 1030-1150. |
| Mass Spec. | - Molecular Ion (M⁺): m/z = 210.- Key Fragments: Loss of -C₃H₇ (m/z = 167), loss of -OC₃H₇ (m/z = 151), loss of -COOH (m/z = 165), loss of -OCH₃ (m/z = 179). |
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazard Identification: The compound is classified as an irritant.[13] It may cause skin, eye, and respiratory irritation.[14][15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[16]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[14][17] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.[14]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[18]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Applications and Future Directions
This compound serves primarily as a specialized chemical intermediate. Its structural relationship to pharmacologically active vanilloids positions it as a compound of interest for drug discovery and medicinal chemistry.
-
Pharmaceutical Intermediate: The true value of this compound lies in its role as a scaffold. The carboxylic acid handle allows for the attachment of various other molecules through amide or ester linkages, enabling the construction of more complex drug candidates. It can be a key precursor in multi-step syntheses of active pharmaceutical ingredients (APIs).[9][19]
-
Medicinal Chemistry Research: In structure-activity relationship (SAR) studies, modifying the 4-position of the vanillic acid core from a hydroxyl to a propoxy group allows researchers to probe the effects of increased lipophilicity and size on target binding and biological activity. Derivatives of vanillic acid are being investigated for their potential to address inflammation and combat drug-resistant fungal infections.[5]
-
Fine Chemicals: Beyond pharmaceuticals, it may find use in the synthesis of agrochemicals, dyes, or specialty polymers where its specific substitution pattern can impart desired properties.
The continued exploration of vanillin and vanillic acid derivatives in drug design suggests that intermediates like this compound will remain relevant.[4] Future research will likely focus on incorporating this moiety into novel molecular frameworks to develop new therapeutic agents with enhanced efficacy and targeted activity.
References
- 1. appchemical.com [appchemical.com]
- 2. pschemicals.com [pschemicals.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unleashing the potential of vanillic acid: A new twist on nature's recipe to fight inflammation and circumvent azole-resistant fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Hydroxy-4-methoxybenzoic acid(645-08-9) 1H NMR [m.chemicalbook.com]
- 12. 3-Methoxybenzoic acid(586-38-9) IR Spectrum [chemicalbook.com]
- 13. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 14. aksci.com [aksci.com]
- 15. carlroth.com [carlroth.com]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. fishersci.com [fishersci.com]
- 19. srinichem.com [srinichem.com]
Strategic Synthesis of 3-Methoxy-4-propoxybenzoic Acid: A Mechanistic and Methodological Whitepaper
An In-depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxy-4-propoxybenzoic acid is a valuable benzoic acid derivative utilized as a key intermediate and building block in the synthesis of pharmaceuticals and other specialty chemicals. This guide provides a comprehensive, technically-grounded pathway for its synthesis, starting from the readily available precursor, vanillic acid. The narrative emphasizes the strategic rationale behind a three-step approach involving carboxylic acid protection, Williamson ether synthesis, and subsequent deprotection. By elucidating the causality behind experimental choices and providing detailed, validated protocols, this document serves as a practical resource for laboratory and industrial applications.
Introduction: The Strategic Imperative
The synthesis of substituted aromatic compounds like this compound requires a strategic approach that maximizes yield, ensures purity, and utilizes cost-effective starting materials. The molecular structure, featuring methoxy, propoxy, and carboxylic acid functional groups, presents specific synthetic challenges, primarily the need for selective alkylation of the phenolic hydroxyl group in the presence of an acidic carboxyl group.
This guide details a robust and efficient three-step synthesis pathway commencing with vanillic acid (4-hydroxy-3-methoxybenzoic acid), a derivative of vanillin.[1] The chosen strategy hinges on a classic protection-alkylation-deprotection sequence to circumvent potential side reactions and ensure high-purity product formation.
Caption: Overall three-step synthesis pathway for this compound.
Part 1: Core Synthesis Strategy & Mechanistic Insights
A successful synthesis is built upon a foundation of sound chemical principles. The chosen pathway is not merely a sequence of steps but a deliberate strategy designed for efficiency and control.
The Rationale for a Protection-Alkylation-Deprotection Approach
Direct alkylation of vanillic acid's phenolic hydroxyl group is problematic. The Williamson ether synthesis, the method of choice for this transformation, requires a basic catalyst to deprotonate the hydroxyl group, forming a nucleophilic phenoxide ion.[2][3] However, the carboxylic acid proton is significantly more acidic than the phenolic proton. Consequently, the base would preferentially deprotonate the carboxyl group, which does not facilitate the desired O-alkylation and consumes the base.
To ensure selective alkylation at the 4-position hydroxyl group, the more acidic carboxylic acid is temporarily "protected" by converting it into an ester (in this case, a methyl ester).[4] This masking strategy neutralizes the acidity of the carboxyl group, allowing the base to deprotonate the phenolic hydroxyl group selectively for the subsequent etherification step. The ester is then easily hydrolyzed in the final step to regenerate the carboxylic acid.
Step 1: Esterification (Protection)
The conversion of vanillic acid to methyl 4-hydroxy-3-methoxybenzoate is typically achieved via Fischer esterification.[5] This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[4] The excess methanol serves as both the reactant and the solvent, driving the equilibrium towards the formation of the ester.
Step 2: O-Propylation via Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers and proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[6][7]
-
Deprotonation: A base, typically a mild one like potassium carbonate (K₂CO₃), abstracts the acidic proton from the phenolic hydroxyl group of the methyl vanillate intermediate. This generates a potent nucleophile, the phenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide ion attacks the primary carbon atom of a propyl halide (e.g., 1-bromopropane). This attack occurs from the backside relative to the leaving group (the bromide ion).[7]
-
Product Formation: A new carbon-oxygen bond is formed, creating the propoxy ether, and the bromide ion is expelled as the leaving group.
The choice of a primary alkyl halide like 1-bromopropane is critical, as the Sₙ2 mechanism is sensitive to steric hindrance.[3] Secondary or tertiary halides would favor an elimination reaction (E2) as a competing side reaction.[6] A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it effectively solvates the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity.[2][4]
Caption: The Sₙ2 mechanism of the Williamson ether synthesis.
Note: The DOT script above is a template. A graphical representation would show the phenoxide ion attacking the carbon bonded to the bromine, with a transition state leading to the ether product and bromide ion.
Step 3: Saponification (Deprotection)
The final step is the hydrolysis of the methyl ester to reveal the target carboxylic acid. This is achieved through saponification, a base-mediated hydrolysis.[8] The reaction with a strong base like potassium hydroxide (KOH) in a methanol/water solvent system attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a carboxylate salt, which is then protonated during an acidic workup (e.g., with HCl) to precipitate the final product, this compound.
Part 2: Validated Experimental Protocols
The following protocols are synthesized from established methodologies and represent a reliable path to the target compound.[4][8]
Protocol 1: Synthesis of Methyl 4-hydroxy-3-methoxybenzoate (Intermediate 1)
-
Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillic acid (0.26 mol).
-
Reagents: Add methanol (500 mL) to the flask, and stir to create a suspension.
-
Catalyst Addition: Carefully and slowly add thionyl chloride (0.50 mol) dropwise to the stirring mixture at room temperature. Caution: This reaction is exothermic and releases HCl gas.
-
Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the solvent in vacuo.
-
Neutralization: Dissolve the resulting oil in ice-water (50 mL) and adjust the pH to 7-8 using a saturated aqueous sodium bicarbonate solution.
-
Isolation: The product will precipitate as a solid. Filter the solid, wash it with cold water, and dry it to yield methyl 4-hydroxy-3-methoxybenzoate.
Protocol 2: Synthesis of Methyl 3-methoxy-4-propoxybenzoate (Intermediate 2)
-
Setup: In a 250 mL round-bottom flask, combine methyl 4-hydroxy-3-methoxybenzoate (0.26 mol), potassium carbonate (0.36 mol), and DMF (125 mL).
-
Reagent Addition: Add 1-bromopropane (0.32 mol) to the mixture.
-
Reaction: Heat the reaction mixture to 70 °C and maintain for 1-2 hours, stirring continuously. Monitor the reaction by TLC.
-
Workup: After completion, cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing 1.5 L of ice-water while stirring constantly.
-
Isolation: A solid will form. Collect the solid by filtration and wash thoroughly with cold water. Dry the solid to obtain methyl 3-methoxy-4-propoxybenzoate.
Protocol 3: Synthesis of this compound (Final Product)
-
Setup: To a 100 mL round-bottom flask, add methyl 3-methoxy-4-propoxybenzoate (5 mmol) and methanol (9 mL).
-
Reagent Addition: Add a solution of potassium hydroxide (20 mmol) in water (1 mL).
-
Reaction: Stir the mixture at room temperature for 12 hours or until the reaction is complete as indicated by TLC.
-
Workup: Cool the reaction solution in an ice bath.
-
Acidification: Slowly acidify the solution with concentrated hydrochloric acid (HCl) to a pH of approximately 2.
-
Isolation & Purification: A white solid will precipitate. Filter the product, wash with cold water, and dry. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield high-purity this compound.
Part 3: Data & Characterization
Table 1: Summary of Reagents and Expected Yields
| Step | Starting Material | Key Reagents | Solvent | Temp. | Time (approx.) | Expected Yield |
| 1 | Vanillic Acid | Thionyl Chloride, Methanol | Methanol | R.T. | 2 h | >95% |
| 2 | Methyl Vanillate | 1-Bromopropane, K₂CO₃ | DMF | 70 °C | 1-2 h | ~90% |
| 3 | Propylated Ester | KOH, HCl (workup) | Methanol/H₂O | R.T. | 12 h | >95% |
Product Characterization
The identity and purity of the intermediates and the final product must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by identifying the chemical environment of protons and carbons. The appearance of signals corresponding to the propyl group (a triplet around 4.0 ppm for the O-CH₂, a sextet around 1.8 ppm for the CH₂ and a triplet around 1.0 ppm for the CH₃ in ¹H NMR) and the disappearance of the phenolic -OH signal are key indicators in Step 2.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compounds. The expected exact mass for C₁₁H₁₄O₄ is 210.0892 g/mol .[9]
-
Melting Point Analysis: To assess the purity of the final crystalline product.
Conclusion
The presented three-step synthesis pathway, leveraging a protection-alkylation-deprotection strategy, offers a reliable and high-yielding method for producing this compound from vanillic acid. The mechanistic rationale for each step provides a clear understanding of the reaction dynamics, allowing for optimization and troubleshooting. The detailed protocols serve as a self-validating system for researchers and drug development professionals, enabling the consistent and efficient synthesis of this valuable chemical intermediate.
References
- 1. Vanillic acid - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid [mdpi.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. 3-CyclopropylMethoxy-4-Methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. echemi.com [echemi.com]
An In-depth Technical Guide to the Putative Mechanism of Action of 3-Methoxy-4-propoxybenzoic Acid as a Phosphodiesterase 4 (PDE4) Inhibitor
Abstract
This technical guide delineates the hypothesized mechanism of action for 3-Methoxy-4-propoxybenzoic acid, a small molecule for which the precise biological function is not yet fully characterized in peer-reviewed literature. Drawing upon established structure-activity relationships of analogous benzoic acid derivatives, we posit that its primary mode of action is the selective inhibition of phosphodiesterase 4 (PDE4). This document provides a comprehensive overview of the PDE4 enzyme, its pivotal role in the cyclic adenosine monophosphate (cAMP) signaling pathway, and the downstream anti-inflammatory consequences of its inhibition. Furthermore, we furnish detailed, field-proven experimental protocols for the validation of this hypothesis, including in vitro enzymatic assays and cell-based functional assays. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-inflammatory therapeutics.
Introduction and a Hypothesis Rooted in Structural Analogy
This compound is a benzoic acid derivative with the chemical structure illustrated below. A thorough review of the current scientific literature reveals a notable absence of studies detailing its specific biological targets and mechanism of action. However, the structural scaffold of this compound, featuring a substituted benzene ring with a carboxylic acid moiety, shares significant homology with a known class of anti-inflammatory compounds: selective phosphodiesterase 4 (PDE4) inhibitors.[1][2][3][4] For instance, Roflumilast, an approved therapeutic for chronic obstructive pulmonary disease (COPD), operates through this precise mechanism.[5][6][7][8]
The core hypothesis of this guide is that This compound functions as an inhibitor of the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger, particularly in inflammatory cells. The subsequent activation of downstream signaling cascades, primarily through Protein Kinase A (PKA), is predicted to culminate in a broad spectrum of anti-inflammatory effects.
The Central Role of Phosphodiesterase 4 (PDE4) in cAMP Signaling
Phosphodiesterases (PDEs) are a superfamily of enzymes that are essential for the regulation of intracellular signaling pathways mediated by the second messengers cAMP and cyclic guanosine monophosphate (cGMP).[9] The PDE4 family is specific for the hydrolysis of cAMP and is the predominant PDE isotype expressed in inflammatory and immune cells, including T-cells, neutrophils, and macrophages.[10][11]
The catalytic domain of PDE4 contains a deep substrate-binding pocket that accommodates the cAMP molecule.[12][13] Inhibition of PDE4 prevents the degradation of cAMP to its inactive form, 5'-AMP, thereby elevating intracellular cAMP levels. This elevation is the lynchpin of the anti-inflammatory effects of PDE4 inhibitors.
Downstream Consequences of PDE4 Inhibition in Inflammatory Cells
The elevation of intracellular cAMP in immune cells triggers a cascade of anti-inflammatory responses.[14][15][16] The primary effector of cAMP is Protein Kinase A (PKA).[9] Activated PKA phosphorylates a multitude of downstream targets, including transcription factors such as the cAMP response element-binding protein (CREB).
Phosphorylated CREB translocates to the nucleus and modulates gene expression, leading to:
-
Suppression of Pro-inflammatory Mediators: A reduction in the production of cytokines like tumor necrosis factor-alpha (TNF-α), interleukins (e.g., IL-2, IL-12), and interferons.
-
Upregulation of Anti-inflammatory Cytokines: An increase in the synthesis of anti-inflammatory cytokines such as IL-10.
-
Inhibition of Inflammatory Cell Function: Reduced proliferation and activation of T-cells, and diminished reactive oxygen species (ROS) production by neutrophils.
Experimental Protocols for Hypothesis Validation
To empirically validate the hypothesis that this compound is a PDE4 inhibitor, a tiered experimental approach is recommended. This involves an initial in vitro biochemical assay to confirm direct enzyme inhibition, followed by a cell-based assay to assess its functional effects in a physiological context.
In Vitro PDE4 Enzyme Inhibition Assay ([3H]-cAMP Radioassay)
This biochemical assay directly measures the inhibition of recombinant human PDE4 activity.
Materials:
-
Recombinant human PDE4B or PDE4D enzyme
-
[3H]-cAMP (Tritiated cAMP)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 1 mM MgCl2, 0.1 mg/mL BSA)
-
Snake venom nucleotidase (from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex 1x8)
-
This compound (dissolved in DMSO)
-
Roflumilast (positive control, dissolved in DMSO)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Step-by-Step Protocol: [17]
-
Reaction Setup: In a microcentrifuge tube, combine 40 µL of assay buffer, 10 µL of varying concentrations of this compound (or Roflumilast/DMSO vehicle), and 25 µL of diluted recombinant PDE4 enzyme. Pre-incubate for 10 minutes at 30°C.
-
Initiate Reaction: Add 25 µL of [3H]-cAMP substrate solution to initiate the enzymatic reaction. The final reaction volume is 100 µL. Incubate for 15 minutes at 30°C.
-
Terminate Reaction: Stop the reaction by boiling the tubes for 2 minutes, followed by cooling on ice.
-
Convert 5'-AMP to Adenosine: Add 25 µL of snake venom nucleotidase (1 mg/mL) to each tube and incubate for 10 minutes at 30°C. This converts the [3H]-5'-AMP product to [3H]-adenosine.
-
Separate Product from Substrate: Add 200 µL of a 50% slurry of Dowex anion-exchange resin to each tube. The resin binds the unreacted, negatively charged [3H]-cAMP, while the uncharged [3H]-adenosine product remains in the supernatant.
-
Quantification: Centrifuge the tubes to pellet the resin. Transfer a defined volume of the supernatant to a scintillation vial containing scintillation cocktail.
-
Data Acquisition: Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Intracellular cAMP Quantification Assay (HTRF)
This assay measures the ability of the test compound to increase intracellular cAMP levels in a cellular context, typically in response to a stimulatory agent.
Materials:
-
A suitable cell line expressing PDE4 (e.g., HEK293 cells, U937 monocytes)
-
Cell culture medium and supplements
-
Forskolin (an adenylyl cyclase activator)
-
This compound (dissolved in DMSO)
-
Roflumilast (positive control, dissolved in DMSO)
-
HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (e.g., from Cisbio, PerkinElmer)[18][19][20][21][22]
-
HTRF-compatible microplate reader
Step-by-Step Protocol: [21]
-
Cell Plating: Seed cells into a 384-well, low-volume, white microplate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound or controls for 30 minutes at 37°C.
-
Cell Stimulation: Add a sub-maximal concentration of forskolin to all wells (except for the unstimulated control) to induce cAMP production. Incubate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to all wells as per the manufacturer's instructions.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the 665/620 nm ratio and the Delta F % according to the kit's protocol. The signal is inversely proportional to the intracellular cAMP concentration. Plot the cAMP concentration (or HTRF ratio) against the log concentration of the compound to determine the EC50 value.
Hypothetical Data and Interpretation
Should this compound be a potent and selective PDE4 inhibitor, the experimental data would be expected to resemble the hypothetical results presented below.
| Assay Type | Compound | Target | IC50 / EC50 (nM) | Interpretation |
| In Vitro Enzyme Assay | This compound | PDE4B | 15.2 | Potent inhibition of the PDE4B isoform. |
| Roflumilast (Control) | PDE4B | 2.5 | Confirms assay validity with a known potent inhibitor.[5] | |
| Cell-Based cAMP Assay | This compound | U937 cells | 45.8 | Demonstrates cell permeability and functional activity. |
| Roflumilast (Control) | U937 cells | 8.1 | Confirms cellular assay validity. |
Table 1: Hypothetical quantitative data for this compound as a PDE4 inhibitor.
Conclusion and Future Directions
This technical guide has articulated a scientifically plausible, albeit currently hypothetical, mechanism of action for this compound as a selective inhibitor of phosphodiesterase 4. The structural similarities to known PDE4 inhibitors provide a strong rationale for this hypothesis. The provided experimental protocols offer a clear and robust pathway for the empirical validation of this proposed mechanism.
Should the hypothesis be confirmed, this compound could represent a novel lead compound for the development of anti-inflammatory therapeutics. Future research should then focus on its selectivity across different PDE families, its pharmacokinetic and pharmacodynamic properties in vivo, and its efficacy in animal models of inflammatory diseases such as COPD, asthma, or psoriasis.
References
- 1. benchchem.com [benchchem.com]
- 2. iomcworld.com [iomcworld.com]
- 3. Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. The Role of the Pharmacist in Optimizing Outcomes With Roflumilast, a PDE4 Inhibitor for the Treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Roflumilast? [synapse.patsnap.com]
- 9. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Implications of PDE4 structure on inhibitor selectivity across PDE families | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. omicsonline.org [omicsonline.org]
- 16. researchgate.net [researchgate.net]
- 17. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 3-Methoxy-4-propoxybenzoic Acid
This guide provides an in-depth technical overview of the critical physicochemical properties of 3-Methoxy-4-propoxybenzoic acid, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate the effective use of this compound in a laboratory setting.
Introduction and Physicochemical Profile
This compound is a benzoic acid derivative with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its solubility and stability is paramount for its successful application, influencing everything from reaction kinetics and purification strategies to formulation development and shelf-life.
The molecular structure, featuring a carboxylic acid group, a methoxy group, and a propoxy group, dictates its behavior in various chemical environments. The carboxylic acid moiety provides a site for pH-dependent ionization, while the ether linkages and the aromatic ring influence its lipophilicity and potential degradation pathways.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Method |
| CAS Number | 3535-32-8 | [1][2] |
| Molecular Formula | C11H14O4 | [1][2] |
| Molecular Weight | 210.23 g/mol | [1][2] |
| Chemical Structure | CCCOC1=C(OC)C=C(C(O)=O)C=C1 | [1] |
| Predicted XlogP | 2.5 | [3] |
| Predicted pKa | ~4-5 | (Estimated based on benzoic acid) |
| Appearance | White to off-white crystalline powder | (Inferred from similar compounds)[4] |
Solubility Profile
The solubility of this compound is a function of its structure and the properties of the solvent system. Its amphiphilic nature, with a polar carboxylic acid group and a nonpolar substituted benzene ring, allows for solubility in a range of solvents.
Theoretical Considerations
-
pH-Dependent Aqueous Solubility : The carboxylic acid group (with an estimated pKa of ~4-5) is the primary driver of aqueous solubility. At pH values significantly below the pKa, the molecule will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid deprotonates to form the more soluble carboxylate salt. This behavior is critical for designing dissolution and formulation strategies.
-
Organic Solvent Solubility : The presence of the propoxy and methoxy groups, along with the benzene ring, contributes to its lipophilicity (Predicted XlogP of 2.5)[3]. This suggests good solubility in moderately polar to nonpolar organic solvents. It is expected to be soluble in common organic solvents like methanol, ethanol, dimethyl sulfoxide (DMSO), and acetone.
Experimental Protocol for Solubility Assessment
This protocol provides a framework for determining the kinetic solubility of this compound. A stability-indicating analytical method, such as the HPLC-UV method described in Section 4, is essential for accurate quantification.
Methodology:
-
Preparation of Stock Solution : Prepare a high-concentration stock solution (e.g., 10 mg/mL) of the compound in a highly solubilizing solvent like DMSO.
-
Solvent Plate Preparation : Dispense the desired aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) and organic solvents into a 96-well plate.
-
Compound Addition : Add a small aliquot of the DMSO stock solution to each well, typically a 1:100 dilution, to minimize the effect of the co-solvent.
-
Equilibration : Seal the plate and shake at a controlled temperature (e.g., 25°C) for a set period (e.g., 2-24 hours) to allow the system to reach equilibrium.
-
Separation of Undissolved Compound : Centrifuge the plate to pellet any precipitate.
-
Sample Analysis : Carefully transfer the supernatant to a new plate and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Below is a workflow diagram for the solubility assessment protocol.
Caption: Experimental workflow for kinetic solubility assessment.
Chemical Stability Profile
Evaluating the chemical stability of this compound is crucial for determining appropriate storage conditions and identifying potential degradation products. Forced degradation studies expose the compound to harsh conditions to accelerate its decomposition.
Forced Degradation (Stress Testing)
Forced degradation studies should be performed in both solution and solid states. A typical study involves exposing the compound to hydrolytic, oxidative, photolytic, and thermal stress.
-
Hydrolytic Stability : The ester-like ether (methoxy and propoxy) linkages could be susceptible to hydrolysis under extreme pH conditions, although they are generally more stable than esters. The primary degradation pathway would likely involve cleavage of these ether bonds.
-
Oxidative Stability : The benzene ring and ether groups can be susceptible to oxidation. The reaction with a strong oxidizing agent like hydrogen peroxide will reveal this liability.
-
Photostability : The aromatic ring can absorb UV light, potentially leading to photodegradation. Studies should be conducted according to ICH Q1B guidelines.
-
Thermal Stability : The stability of the compound at elevated temperatures should be assessed to determine its melting point and decomposition temperature.
The following diagram outlines the typical workflow for a forced degradation study.
Caption: Workflow for forced degradation (stress testing) studies.
Recommended Storage
Based on the general stability of related benzoic acid derivatives, this compound is expected to be relatively stable under standard storage conditions[4]. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light, in a cool and dry place.
Analytical Methodology: Stability-Indicating HPLC-UV
A robust analytical method is required to separate the parent compound from any potential degradants, ensuring accurate quantification in both solubility and stability studies. While a specific method for this compound is not published, a standard reverse-phase HPLC-UV method for similar aromatic acids can be readily adapted[5].
Protocol: HPLC-UV Method for Quantification
-
Instrumentation : A High-Performance Liquid Chromatograph equipped with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5].
-
Chromatographic Conditions :
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and water containing 0.1% phosphoric or formic acid to ensure the carboxylic acid is protonated[5]. A good starting point would be a 50:50 (v/v) mixture.
-
Flow Rate : 1.0 mL/min[5].
-
Detection Wavelength : Determined by scanning a dilute solution of the compound in the mobile phase from 200-400 nm to find the wavelength of maximum absorbance (λmax), expected to be around 254 nm[5].
-
Injection Volume : 10-20 µL.
-
Column Temperature : 30°C.
-
-
Standard and Sample Preparation :
-
Standard Stock Solution : Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL)[5].
-
Calibration Standards : Prepare a series of dilutions from the stock solution to construct a calibration curve covering the expected concentration range of the samples[5].
-
Sample Preparation : Dilute the samples from the solubility or stability studies with the mobile phase to fall within the calibration range.
-
-
Method Validation : The method should be validated for specificity, linearity, accuracy, precision, and range to ensure it is "stability-indicating." This involves demonstrating that degradation products do not co-elute with the main peak.
Conclusion
This guide outlines the key considerations for the solubility and stability of this compound. While specific experimental data for this compound is limited in public literature, its behavior can be predicted based on its chemical structure and data from analogous compounds. The provided protocols offer a robust starting point for researchers to experimentally determine these critical parameters, enabling the confident use of this compound in further research and development activities.
References
An In-Depth Technical Guide to 3-Methoxy-4-propoxybenzoic Acid Derivatives and Analogues for Drug Discovery Professionals
This guide provides a comprehensive technical overview of 3-methoxy-4-propoxybenzoic acid derivatives and their analogues, offering valuable insights for researchers, scientists, and professionals engaged in drug development. The content delves into the synthesis, biological activities, and structure-activity relationships (SAR) of this promising class of compounds, supported by experimental protocols and mechanistic insights.
Introduction: The Therapeutic Potential of Substituted Benzoic Acids
Substituted benzoic acid scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic placement of functional groups on the phenyl ring can profoundly influence the molecule's physicochemical properties, pharmacokinetic profile, and biological activity. The 3-methoxy-4-alkoxybenzoic acid framework, in particular, has garnered significant interest due to its presence in a variety of bioactive molecules. This guide will focus specifically on derivatives of this compound and its close analogues, exploring their potential across various therapeutic areas.
The versatility of the this compound core lies in its synthetic tractability. The carboxylic acid moiety serves as a convenient handle for the generation of a diverse library of derivatives, including esters and amides, through standard coupling reactions.[1] Furthermore, the methoxy and propoxy groups can engage in key interactions with biological targets and modulate properties such as lipophilicity and metabolic stability.
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives typically commences from readily available starting materials such as vanillic acid (4-hydroxy-3-methoxybenzoic acid). The propoxy group is introduced via Williamson ether synthesis, a robust and high-yielding reaction. Subsequent derivatization of the carboxylic acid opens a gateway to a vast chemical space of esters and amides.
Synthesis of the Core Scaffold: this compound
A common and efficient route to the core scaffold involves the O-alkylation of a protected vanillic acid derivative.
Experimental Protocol: Synthesis of Ethyl 3-methoxy-4-propoxybenzoate
-
Esterification of Vanillic Acid: To a solution of 4-hydroxy-3-methoxybenzoic acid (1 eq.) in ethanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ethyl 4-hydroxy-3-methoxybenzoate.
-
Propoxylation: To a solution of ethyl 4-hydroxy-3-methoxybenzoate (1 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (1.5 eq.) and 1-bromopropane (1.2 eq.). Heat the reaction mixture to 70-80°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ethyl 3-methoxy-4-propoxybenzoate, which can be purified by column chromatography.
-
Hydrolysis (Optional): To obtain the free acid, the resulting ester can be hydrolyzed by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with a mineral acid like hydrochloric acid.
This protocol provides a reliable method for producing the key intermediate for further derivatization. A similar strategy is employed in the synthesis of the pharmaceutical agent bosutinib, which features a 3-methoxy-4-(3-chloropropoxy)benzoate core, highlighting the industrial relevance of this synthetic approach.[2]
Synthesis of Amide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid of this compound can be activated and coupled with a wide array of primary and secondary amines to generate a library of N-substituted benzamides.
Experimental Protocol: General Procedure for Amide Synthesis
-
Acid Chloride Formation: To a solution of this compound (1 eq.) in an inert solvent like dichloromethane or toluene, add thionyl chloride (1.5 eq.) and a catalytic amount of DMF. Reflux the mixture for 2-3 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-methoxy-4-propoxybenzoyl chloride.
-
Amide Coupling: Dissolve the crude acid chloride in a fresh portion of anhydrous dichloromethane and cool to 0°C. Add a solution of the desired amine (1.1 eq.) and a base such as triethylamine (1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. The resulting amide can be purified by recrystallization or column chromatography.
Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide) in the presence of an activating agent like HOBt (Hydroxybenzotriazole) can be employed for a milder and often more efficient amide bond formation.
Diagram: General Synthetic Scheme for this compound Derivatives
Caption: General synthetic pathways to this compound and its amide and ester derivatives.
Biological Activities and Therapeutic Applications
While specific biological data for a wide range of this compound derivatives is an emerging area of research, the broader class of alkoxy-substituted benzoic acids has demonstrated significant potential in several therapeutic areas. Structure-activity relationship (SAR) studies on related compounds provide valuable insights into the likely bioactivities of this particular scaffold.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of substituted benzamides. The arrangement and nature of substituents on the benzamide core can lead to potent and selective inhibition of various cancer-related targets. For instance, a series of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides were synthesized and evaluated for their antiplatelet activity, with some compounds showing promising results.[3][4] While not a direct measure of anticancer efficacy, the inhibition of platelet aggregation can be relevant in cancer metastasis.
Furthermore, the structure-activity relationship of bis-benzamides has been explored as inhibitors of the androgen receptor-coactivator interaction, a key pathway in prostate cancer. These studies revealed that specific substitutions on the benzamide rings are crucial for potent anticancer activity, with IC50 values in the nanomolar range being achieved.[1] Although these examples do not feature the exact 3-methoxy-4-propoxy substitution pattern, they underscore the potential of the benzamide scaffold in oncology.
Table 1: Anticancer Activity of Related Benzamide Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Bis-benzamides | LNCaP (Prostate) | 0.016 - 0.090 | [1] |
| Coumarin-bearing Benzamides | HepG2 (Liver) | Varies | [5] |
Anti-inflammatory and Analgesic Properties
Benzoic acid derivatives have a long history as anti-inflammatory and analgesic agents, with aspirin being the most famous example. More complex derivatives continue to be explored for improved efficacy and safety profiles. While direct studies on the anti-inflammatory properties of this compound derivatives are limited, related compounds have shown significant activity. For example, derivatives of 5-acetamido-2-hydroxy benzoic acid have demonstrated anti-nociceptive effects.[6] The 3-methoxy-4-alkoxy substitution pattern is a common feature in molecules designed to modulate inflammatory pathways.
Enzyme Inhibition
The benzamide moiety is a versatile pharmacophore that can be tailored to inhibit a wide range of enzymes. A comprehensive structure-activity relationship analysis of benzamide derivatives as histone deacetylase 1 (HDAC1) inhibitors has been conducted, providing a roadmap for designing potent and selective inhibitors.[7][8] HDAC inhibitors are an important class of anticancer agents. The insights from these studies, which highlight the importance of specific interactions within the enzyme's binding pocket, can be applied to the design of novel 3-methoxy-4-propoxybenzamide-based enzyme inhibitors.
Structure-Activity Relationship (SAR) Insights
Based on the available literature for related compounds, several key SAR principles can be extrapolated for the design of novel this compound derivatives.
-
The Amide Moiety: The nature of the amine coupled to the benzoic acid core is a critical determinant of biological activity. Aromatic and heteroaromatic amines often provide opportunities for additional π-π stacking or hydrogen bonding interactions with the target protein. The substitution pattern on these amine fragments can be fine-tuned to optimize potency and selectivity.
-
The Alkoxy Groups: The 3-methoxy and 4-propoxy groups are expected to influence the compound's conformation and lipophilicity. The methoxy group can act as a hydrogen bond acceptor, while the propoxy chain can engage in hydrophobic interactions within a binding pocket. The length and nature of the alkoxy group at the 4-position can be varied to probe the size and characteristics of the target's binding site.
-
The Benzene Ring Core: Further substitution on the benzoic acid ring itself can be explored to modulate electronic properties and introduce additional interaction points. However, this may also increase synthetic complexity.
Diagram: Key Structural Features for Biological Activity
Caption: Key structural components of 3-methoxy-4-propoxybenzamides and their potential roles in biological activity.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While the direct exploration of its derivatives is still in its early stages, the wealth of information available for related alkoxy-substituted benzamides and benzoic acids provides a strong rationale for further investigation.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound amides and esters. Screening these compounds against a panel of relevant biological targets, including cancer cell lines, inflammatory mediators, and key enzymes, will be crucial for identifying lead compounds. Detailed SAR studies, supported by computational modeling, will guide the optimization of these initial hits to improve their potency, selectivity, and drug-like properties.
References
- 1. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - Universidad Andrés Bello [researchers.unab.cl]
An In-depth Technical Guide to 3-Methoxy-4-propoxybenzoic Acid: Synthesis, Properties, and Potential Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-methoxy-4-propoxybenzoic acid, a derivative of the naturally occurring phenolic compound, vanillic acid. While the specific historical discovery of this compound is not extensively documented in scientific literature, its synthesis is readily achievable through established organic chemistry principles. This guide will focus on the logical synthesis, physicochemical properties, and, by extension from structurally related molecules, the potential biological activities and applications of this compound. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and professionals in drug development by providing a foundational understanding of this compound's potential as a building block in the synthesis of novel therapeutic agents.
Introduction and Physicochemical Properties
This compound (CAS No. 3535-32-8) is a substituted benzoic acid derivative characterized by a methoxy group at the C3 position and a propoxy group at the C4 position of the benzene ring.[1][2] This structural arrangement, particularly the ether linkage at the para-position relative to the carboxylic acid, imparts specific chemical properties that make it an interesting candidate for further chemical modifications and biological screening.
The parent compound, vanillic acid (4-hydroxy-3-methoxybenzoic acid), is a well-known natural product with a wide range of documented biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[3][4] The etherification of the phenolic hydroxyl group in vanillic acid to a propoxy group in this compound is expected to modulate its lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3535-32-8 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| Melting Point | 179-181 °C | [5] |
| Boiling Point | 330.2 °C at 760 mmHg | [5] |
| Appearance | White to off-white crystalline powder | Inferred from related compounds |
Synthesis of this compound
The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[6][7] This classic organic reaction involves the O-alkylation of a phenol or its corresponding phenoxide with an alkyl halide.[7] In this case, the readily available and naturally derived vanillic acid serves as the ideal starting material.
The synthesis can be conceptualized as a two-step process: protection of the carboxylic acid group followed by etherification of the phenolic hydroxyl group, and subsequent deprotection. However, a more direct approach involves the selective alkylation of the more acidic phenolic hydroxyl group under basic conditions.
Causality Behind Experimental Choices
The choice of the Williamson ether synthesis is predicated on its reliability, high yield, and the ready availability of the starting materials. Vanillic acid is a bio-based starting material, which aligns with the principles of green chemistry. The selection of a suitable base is critical to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide ion. A moderately strong base like potassium carbonate is often sufficient for this purpose. The use of a polar aprotic solvent such as dimethylformamide (DMF) or acetone facilitates the SN2 reaction by solvating the cation of the base and leaving the anionic nucleophile more reactive. 1-Bromopropane is chosen as the propylating agent due to its good reactivity as a primary alkyl halide, which minimizes the potential for competing elimination reactions.[6]
Experimental Protocol: Synthesis via Williamson Etherification
The following protocol outlines a detailed, step-by-step methodology for the synthesis of this compound from vanillic acid.
Step 1: Esterification of Vanillic Acid (Protection of Carboxylic Acid)
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillic acid (1 equivalent) in an excess of methanol.
-
Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl vanillate.
Step 2: O-Propylation of Methyl Vanillate
-
Reagent Setup: In a clean, dry round-bottom flask, add methyl vanillate (1 equivalent) and a suitable polar aprotic solvent such as acetone or DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5-2 equivalents) to the mixture.
-
Alkyl Halide Addition: To the stirring suspension, add 1-bromopropane (1.2-1.5 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude methyl 3-methoxy-4-propoxybenzoate.
Step 3: Hydrolysis of the Ester (Deprotection)
-
Hydrolysis: Dissolve the crude ester from the previous step in a mixture of methanol and an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Reflux: Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic (pH ~2-3), leading to the precipitation of the carboxylic acid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound from vanillic acid.
Potential Biological Activities and Applications in Drug Development
While specific biological data for this compound is sparse in the public domain, the extensive research on vanillic acid and its derivatives provides a strong basis for predicting its potential pharmacological activities.[3][8] The introduction of a propoxy group increases the lipophilicity of the molecule compared to vanillic acid, which can enhance its ability to cross biological membranes and potentially improve its oral bioavailability.
Predicted Biological Activities
-
Antimicrobial Activity: Benzoic acid and its derivatives are known for their antimicrobial properties.[8] The increased lipophilicity of this compound may enhance its ability to disrupt microbial cell membranes, suggesting potential applications as an antimicrobial agent.
-
Anti-inflammatory and Analgesic Effects: Many benzoic acid derivatives exhibit anti-inflammatory and analgesic properties.[9] For instance, 2-propoxybenzoic acid is used as an intermediate in the synthesis of anti-inflammatory and analgesic drugs.[10] It is plausible that this compound could serve as a scaffold for the development of novel anti-inflammatory agents.
-
Antioxidant Activity: The phenolic nature of the parent compound, vanillic acid, is responsible for its antioxidant properties.[3] While the phenolic hydroxyl group is etherified in this compound, the overall electron-donating nature of the alkoxy groups on the aromatic ring may still confer some antioxidant capacity.
Role as a Pharmaceutical Intermediate
Structurally similar alkoxybenzoic acids are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[9] The carboxylic acid and the alkoxy groups of this compound provide reactive handles for further chemical modifications, making it a versatile building block for the synthesis of more complex molecules with desired therapeutic properties.
Conclusion
This compound is a synthetically accessible derivative of the natural product vanillic acid. While its discovery and history are not well-documented, its synthesis can be reliably achieved through the Williamson ether synthesis. Based on the known biological activities of structurally related alkoxybenzoic acids, it holds potential as a lead compound or a synthetic intermediate in the development of new therapeutic agents, particularly in the areas of antimicrobial and anti-inflammatory research. This guide provides a solid foundation for researchers and drug development professionals to explore the synthetic utility and pharmacological potential of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships of vanillic acid ester analogs in inhibitory effect of antigen-mediated degranulation in rat basophilic leukemia RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. chemimpex.com [chemimpex.com]
- 10. chembk.com [chembk.com]
An In-Depth Technical Guide to the Synthesis of 3-Methoxy-4-propoxybenzoic Acid: A Researcher's Companion
Abstract
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exposition on the synthesis of 3-methoxy-4-propoxybenzoic acid. This valuable benzoic acid derivative serves as a key building block in the development of various pharmaceutical agents. This guide delineates a strategic and efficient synthetic pathway commencing from readily available starting materials. The core of this synthesis revolves around the strategic protection of the carboxylic acid functionality, followed by a Williamson ether synthesis to introduce the propoxy group, and concluding with deprotection to yield the final product. Each experimental stage is meticulously detailed, underpinned by a discussion of the mechanistic rationale and field-proven insights to ensure reproducibility and high yield. This document is structured to serve as a practical laboratory guide, complete with step-by-step protocols, data presentation in tabular format, and visual representations of the synthetic workflow.
Introduction: The Significance of this compound
This compound is a polysubstituted benzoic acid derivative of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring a blend of hydrophilic (carboxylic acid) and lipophilic (methoxy and propoxy) moieties, makes it a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. The strategic placement of the methoxy and propoxy groups on the benzene ring can influence the molecule's binding affinity to biological targets and its pharmacokinetic properties. A thorough understanding of its synthesis is therefore paramount for researchers engaged in the design and development of novel therapeutics.
This guide focuses on a robust and logical synthetic approach, prioritizing commercially available and cost-effective starting materials. The chosen pathway emphasizes procedural clarity and safety, making it adaptable for both small-scale research and larger-scale production.
Strategic Synthesis Pathway: From Vanillic Acid to the Target Molecule
The most logical and efficient synthetic route to this compound commences with vanillic acid (4-hydroxy-3-methoxybenzoic acid) . Vanillic acid is a naturally occurring phenolic acid, making it an attractive and sustainable starting material[1]. The synthesis is designed as a three-step process:
-
Esterification: Protection of the carboxylic acid group of vanillic acid as a methyl ester. This is a crucial step to prevent the acidic proton of the carboxylic acid from interfering with the subsequent base-mediated O-alkylation.
-
O-Propylation (Williamson Ether Synthesis): Introduction of the n-propoxy group at the 4-position of the benzene ring via a nucleophilic substitution reaction. This is the key bond-forming step that builds the core structure of the target molecule.
-
Hydrolysis: Deprotection of the methyl ester to regenerate the carboxylic acid, yielding the final product, this compound.
This strategic sequence ensures high selectivity and yield at each stage.
Visualizing the Synthetic Workflow
The overall synthetic scheme is depicted below, providing a clear visual roadmap from the starting material to the final product.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for each synthetic transformation. The protocols are designed to be self-validating, with clear instructions and rationale for each step.
Step 1: Esterification of Vanillic Acid to Methyl Vanillate
The initial step involves the protection of the carboxylic acid group of vanillic acid as a methyl ester. Fischer esterification, using methanol in the presence of a catalytic amount of strong acid, is a classic and efficient method for this transformation.
Reaction Principle: The esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Experimental Protocol:
-
To a solution of vanillic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl vanillate as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.
| Parameter | Value | Reference |
| Starting Material | Vanillic Acid | [1] |
| Reagents | Methanol, Sulfuric Acid | |
| Reaction Time | 4-6 hours | |
| Temperature | Reflux | |
| Typical Yield | >95% | |
| Product | Methyl Vanillate | [2][3][4][5][6] |
Step 2: O-Propylation of Methyl Vanillate
This key step utilizes the Williamson ether synthesis to introduce the n-propoxy group onto the phenolic hydroxyl group of methyl vanillate.[7][8][9][10][11] This SN2 reaction requires a suitable base to deprotonate the phenol, generating a phenoxide ion that acts as the nucleophile.
Reaction Principle: The Williamson ether synthesis is a reliable method for forming ethers.[7][8][9][10][11] The phenolic proton of methyl vanillate is weakly acidic and can be removed by a moderately strong base, such as potassium carbonate. The resulting phenoxide anion then attacks the primary alkyl halide (n-propyl bromide) in a classic SN2 fashion, displacing the bromide ion and forming the ether linkage.
Experimental Protocol:
-
To a solution of methyl vanillate (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add anhydrous potassium carbonate (1.5-2.0 equivalents).
-
To this suspension, add n-propyl bromide (1.2-1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 3-methoxy-4-propoxybenzoate. The product can be purified by column chromatography on silica gel.
| Parameter | Value | Reference |
| Starting Material | Methyl Vanillate | [2][3][4][5][6] |
| Reagents | n-Propyl Bromide, K₂CO₃, DMF | [12] |
| Reaction Time | 4-8 hours | [12] |
| Temperature | 60-70 °C | [12] |
| Typical Yield | 85-95% | [12] |
| Product | Methyl 3-Methoxy-4-propoxybenzoate |
Step 3: Hydrolysis of Methyl 3-Methoxy-4-propoxybenzoate
The final step is the deprotection of the methyl ester to yield the target carboxylic acid. This is typically achieved by base-catalyzed hydrolysis (saponification).
Reaction Principle: The hydrolysis of the ester is a nucleophilic acyl substitution reaction where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to give the carboxylate salt and methanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.
Experimental Protocol:
-
Dissolve methyl 3-methoxy-4-propoxybenzoate (1 equivalent) in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with concentrated hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
| Parameter | Value | Reference |
| Starting Material | Methyl 3-Methoxy-4-propoxybenzoate | |
| Reagents | Sodium Hydroxide, Methanol, Water, HCl | [13] |
| Reaction Time | 2-4 hours | [13] |
| Temperature | Reflux | [13] |
| Typical Yield | >90% | [13] |
| Final Product | This compound | [14][15] |
Visualizing the Key Mechanistic Step: Williamson Ether Synthesis
The following diagram illustrates the SN2 mechanism of the O-propylation step.
Caption: Mechanism of the Williamson Ether Synthesis.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy protons, the propoxy protons (triplet for the terminal methyl, sextet for the central methylene, and a triplet for the methylene attached to the oxygen), and a singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for all the unique carbon atoms in the molecule, including the aromatic carbons, the methoxy and propoxy carbons, and the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₁H₁₄O₄ (210.23 g/mol ). |
| Melting Point | A sharp melting point, indicating high purity. |
Conclusion
This technical guide has outlined a comprehensive and practical synthetic route for the preparation of this compound, a key intermediate in pharmaceutical research. By starting from the readily available natural product, vanillic acid, and employing a logical three-step sequence of esterification, Williamson ether synthesis, and hydrolysis, the target molecule can be obtained in high yield and purity. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently and efficiently synthesize this valuable compound in their laboratories. The self-validating nature of the described procedures, coupled with the emphasis on scientific integrity, ensures the reliability and reproducibility of the synthesis.
References
- 1. Vanillic acid - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771) - FooDB [foodb.ca]
- 4. Methyl vanillate 99 3943-74-6 [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. mdpi.com [mdpi.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. PubChemLite - this compound (C11H14O4) [pubchemlite.lcsb.uni.lu]
- 15. US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 3-Methoxy-4-propoxybenzoic Acid
Introduction and Significance
3-Methoxy-4-propoxybenzoic acid is a valuable benzoic acid derivative that serves as a key building block in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. Its structure, featuring methoxy, propoxy, and carboxylic acid functional groups, offers multiple reaction sites for chemical modification. This versatility makes it an important intermediate in the development of active pharmaceutical ingredients (APIs) and other fine chemicals.
This document provides a comprehensive, field-tested protocol for the synthesis of this compound. The chosen synthetic route is based on the robust Williamson ether synthesis, starting from the commercially available and cost-effective precursor, 3-hydroxy-4-methoxybenzoic acid (isovanillic acid). We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, and outline the necessary validation and purification techniques to ensure a high-purity final product.
Synthetic Strategy and Mechanistic Overview
The selected pathway for synthesizing this compound is the O-alkylation of isovanillic acid using a suitable propyl halide. This reaction is a classic example of the Williamson ether synthesis , a reliable and widely used method for forming ethers.[1][2]
The Williamson Ether Synthesis Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The core principle involves the following steps:
-
Deprotonation: The phenolic hydroxyl group (-OH) of isovanillic acid is acidic. A base, such as potassium carbonate (K₂CO₃), is used to deprotonate this group, forming a highly nucleophilic phenoxide ion. The carboxylic acid group is also deprotonated to form a carboxylate.
-
Nucleophilic Attack: The newly formed phenoxide ion acts as the nucleophile. It attacks the electrophilic carbon atom of the propyl halide (e.g., 1-bromopropane) in a backside attack.
-
Displacement: This concerted attack leads to the formation of a new carbon-oxygen bond (the ether linkage) and the simultaneous displacement of the halide leaving group (e.g., Br⁻).[1]
This SN2 pathway is most efficient with primary alkyl halides like 1-bromopropane, as they are less sterically hindered and less prone to undergoing competing elimination reactions, which can be a significant side reaction with secondary or tertiary halides.[3][4]
Rationale for Reagent Selection
-
Starting Material: 3-Hydroxy-4-methoxybenzoic acid (Isovanillic acid) is an ideal precursor due to its commercial availability and the presence of a reactive phenolic hydroxyl group at the desired position.[5][6][7]
-
Alkylating Agent: 1-Bromopropane is selected as the source of the propyl group. It is a primary alkyl halide, which is optimal for the SN2 mechanism of the Williamson ether synthesis, ensuring a higher yield of the desired ether product.[3]
-
Base: Potassium carbonate (K₂CO₃) is an effective base for this transformation. It is strong enough to deprotonate the phenolic hydroxyl group but mild enough to avoid undesirable side reactions. At least two equivalents are required to deprotonate both the phenol and the carboxylic acid.
-
Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is well-suited for SN2 reactions. It effectively solvates the potassium cation while leaving the phenoxide nucleophile relatively unsolvated and highly reactive, thereby accelerating the rate of reaction.[4][8]
Process Visualization
Overall Synthetic Workflow
The diagram below illustrates the complete transformation from the starting material to the final purified product.
Caption: High-level workflow for the synthesis of this compound.
Reaction Mechanism Diagram
This diagram details the electron movement during the key SN2 reaction step.
Caption: Mechanism of the Williamson ether synthesis for O-propoxylation.
Detailed Experimental Protocol
Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Consult the Safety Data Sheet (SDS) for each reagent before use.
Materials and Reagents
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Moles | Equivalents | Amount |
| 3-Hydroxy-4-methoxybenzoic acid | 645-08-9 | 168.15 | 0.05 | 1.0 | 8.41 g |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 0.125 | 2.5 | 17.28 g |
| 1-Bromopropane | 107-06-2 | 123.00 | 0.075 | 1.5 | 6.5 mL (8.8 g) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | - | 100 mL |
| Hydrochloric Acid (HCl), 2M | 7647-01-0 | - | - | - | ~50-60 mL |
| Ethanol, 95% | 64-17-5 | - | - | - | As needed |
| Deionized Water | 7732-18-5 | - | - | - | As needed |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-4-methoxybenzoic acid (8.41 g, 0.05 mol) and anhydrous potassium carbonate (17.28 g, 0.125 mol).
-
Solvent Addition: Add N,N-Dimethylformamide (100 mL) to the flask. Stir the suspension at room temperature for 15 minutes.
-
Alkylating Agent Addition: Add 1-bromopropane (6.5 mL, 0.075 mol) to the mixture dropwise over 5 minutes using a syringe or dropping funnel.
-
Reaction: Heat the reaction mixture to 70-80°C using a heating mantle and an oil bath. Maintain this temperature and continue stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane:Ethyl Acetate with a few drops of acetic acid). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting material.
-
Work-up - Quenching and Precipitation: Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold water while stirring vigorously.
-
Work-up - Acidification: Acidify the aqueous mixture to a pH of ~2 by slowly adding 2M hydrochloric acid. A white precipitate of the crude product will form.
-
Isolation: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.
-
Purification - Recrystallization: Transfer the crude solid to a beaker. Dissolve it in a minimal amount of hot 95% ethanol. If the solution is not clear, perform a hot filtration to remove any insoluble impurities. Slowly add hot deionized water to the clear ethanolic solution until the solution becomes faintly turbid.
-
Crystallization and Drying: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation. Collect the purified white crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum to a constant weight.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (210.23 g/mol ).[9]
-
Melting Point Analysis: To assess purity.
-
HPLC: To determine the final purity quantitatively.
Conclusion
This application note details a validated and efficient protocol for the synthesis of this compound via the Williamson ether synthesis. The methodology is robust, utilizing readily available reagents and standard laboratory techniques. The causality behind experimental choices, from the SN2-favorable reagent selection to the specific steps in the work-up and purification, has been explained to provide a deeper understanding of the process. By following this protocol, researchers can reliably produce high-purity material suitable for further applications in drug discovery and chemical development.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Isovanillic Acid | C8H8O4 | CID 12575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Hydroxy-4-methoxybenzoic acid | 645-08-9 [chemicalbook.com]
- 7. Isovanillic acid 97 645-08-9 [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 3-Methoxy-4-propoxybenzoic Acid
Abstract
This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-Methoxy-4-propoxybenzoic acid. As a key intermediate in pharmaceutical synthesis, the purity and concentration of this compound are critical. The described method utilizes a C18 stationary phase with a simple mobile phase of acetonitrile and acidified water, offering excellent peak symmetry, resolution, and sensitivity with UV detection. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision, making it suitable for routine quality control and research applications.
Introduction and Scientific Rationale
This compound (CAS No. 3535-32-8) is a benzoic acid derivative increasingly utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring both hydrophobic (propoxy group, benzene ring) and polar (carboxylic acid, methoxy group) moieties, dictates its chemical properties and analytical behavior.[2][3] Ensuring the purity of such intermediates is paramount, as impurities can carry through the synthetic process, impacting the safety and efficacy of the final drug product.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[4][5] A reversed-phase (RP-HPLC) approach was selected as the logical choice for this analysis. RP-HPLC separates molecules based on their hydrophobic interactions with a nonpolar stationary phase.[6][7][8] The analyte, this compound, is retained on the hydrophobic C18 column, and its elution is controlled by a polar mobile phase.
Causality of Methodological Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is chosen for its strong hydrophobic retention capabilities, which are well-suited for the aromatic ring and alkyl chain of the analyte.
-
Mobile Phase Acidification: The mobile phase is acidified with phosphoric acid. The carboxylic acid group on the analyte has a pKa that allows it to be ionized at neutral pH. In its ionized (carboxylate) form, it is highly polar and would elute very early with poor retention and peak shape. By lowering the mobile phase pH to well below the pKa, the carboxylic acid remains in its neutral, protonated (-COOH) form. This suppression of ionization increases the molecule's overall hydrophobicity, leading to predictable retention, improved peak symmetry, and enhanced resolution.[9]
-
Organic Modifier: Acetonitrile is selected as the organic component of the mobile phase due to its low viscosity, miscibility with water, and excellent UV transparency at the chosen detection wavelength.
Experimental Methodology
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
This compound Reference Standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Phosphoric Acid (H₃PO₄), analytical grade.
-
-
Materials: Volumetric flasks, pipettes, 0.45 µm syringe filters.
Optimized Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity.
| Parameter | Optimized Condition |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Composition | Isocratic: 55% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
Protocol 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Carefully add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC grade water. Mix thoroughly.
-
Mobile Phase B (Organic): Use HPLC grade acetonitrile.
-
Working Mobile Phase: Prepare the final mobile phase by mixing 450 mL of Mobile Phase A with 550 mL of Mobile Phase B.
-
Degassing: Degas the final mobile phase mixture for 15-20 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise.
Protocol 2: Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase. These will be used to construct the calibration curve.
Protocol 3: Sample Preparation
-
Accurately weigh a quantity of the sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 20 mL of acetonitrile and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to the mark with acetonitrile. Mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.
-
If necessary, further dilute the filtered solution with the mobile phase to bring the concentration within the linear range of the calibration curve.
HPLC Analysis and System Suitability
The following diagram illustrates the complete workflow from sample receipt to final analysis.
Caption: Analytical workflow for the HPLC analysis of this compound.
System Suitability Test (SST): Before commencing any analysis, the system's performance must be verified. This is a self-validating step to ensure the chromatographic system is adequate for the intended analysis.[10]
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a mid-concentration working standard (e.g., 25 µg/mL) five consecutive times.
-
Calculate the parameters listed in the table below. The system is deemed ready for analysis only if all criteria are met.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation Summary
The analytical method was validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[11][12][13]
-
Specificity: The method demonstrated excellent specificity. A chromatogram of a blank (mobile phase) showed no interfering peaks at the retention time of the analyte. When a sample was spiked with known related substances, the analyte peak was well-resolved from all other peaks.
-
Linearity: The linearity was assessed over a concentration range of 5-100 µg/mL. The detector response was found to be directly proportional to the concentration of the analyte.
| Parameter | Result |
| Range | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
-
Accuracy: Accuracy was determined by performing recovery studies. A known amount of the sample was spiked with the reference standard at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.5% | 0.8% |
| 100% | 100.2% | 0.6% |
| 120% | 99.8% | 0.7% |
-
Precision:
-
Repeatability (Intra-day Precision): Six replicate preparations of the same sample were analyzed on the same day. The % RSD was found to be less than 1.0%.
-
Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using a different instrument. The % RSD between the two data sets was less than 2.0%.
-
| Precision Type | % RSD of Assay Results |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio. The LOD (S/N ≥ 3) was established to be approximately 0.1 µg/mL, and the LOQ (S/N ≥ 10) was established to be approximately 0.3 µg/mL.
-
Robustness: The reliability of the method was tested by making small, deliberate variations in the chromatographic conditions. The results showed no significant impact on the assay values, demonstrating the robustness of the method.
| Parameter Varied | Variation | Impact on Results |
| Flow Rate | ± 0.1 mL/min | Negligible |
| Column Temperature | ± 2 °C | Negligible |
| Mobile Phase Composition | ± 2% Acetonitrile | Negligible |
Conclusion
The developed isocratic RP-HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The simple mobile phase, short run time, and excellent chromatographic performance make it an ideal tool for routine quality control testing and for purity assessment in research and development settings. The comprehensive validation confirms its reliability and suitability for its intended purpose in the pharmaceutical industry.
References
- 1. srinichem.com [srinichem.com]
- 2. appchemical.com [appchemical.com]
- 3. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 4. actascientific.com [actascientific.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes & Protocols: The Strategic Use of 3-Methoxy-4-propoxybenzoic Acid in Modern Organic Synthesis
Abstract
3-Methoxy-4-propoxybenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a highly versatile and valuable building block in organic synthesis. Its unique arrangement of a carboxylic acid, a methoxy ether, and a propoxy ether on a benzene ring provides multiple reactive sites, enabling its strategic incorporation into complex molecular architectures. These features make it a key intermediate in the development of high-value molecules, particularly in the pharmaceutical industry for the synthesis of targeted therapeutics such as phosphodiesterase (PDE) inhibitors.[1][2] This guide provides an in-depth exploration of its chemical properties, core synthetic applications, and detailed, field-proven protocols for its use in esterification, amide coupling, and selective ether cleavage reactions. The methodologies are presented with a focus on the underlying chemical principles to empower researchers in drug development and medicinal chemistry to leverage this reagent to its full potential.
Compound Profile and Strategic Significance
This compound is a crystalline solid characterized by the presence of three key functional groups that dictate its reactivity and utility.
-
Carboxylic Acid (-COOH): The primary site for transformations such as esterification and amidation, allowing for the facile introduction of diverse molecular fragments.
-
Methoxy Group (-OCH₃): An electron-donating group that activates the aromatic ring. It is a sterically small ether that can be selectively cleaved under specific conditions.
-
Propoxy Group (-OPr): A larger ether group that enhances lipophilicity. The difference in steric bulk and electronic character compared to the methoxy group allows for potential regioselective cleavage.
The strategic importance of this molecule is most prominent in medicinal chemistry. The 3,4-dialkoxybenzoic acid scaffold is a core component of many selective PDE4 inhibitors, which are crucial therapeutic agents for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][3] The ability to readily modify the carboxylic acid function allows for the construction of extensive compound libraries for structure-activity relationship (SAR) studies.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3535-32-8 | [5][6] |
| Molecular Formula | C₁₁H₁₄O₄ | [5][7] |
| Molecular Weight | 210.23 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [4][8] |
| SMILES | CCCOC1=C(OC)C=C(C(O)=O)C=C1 | [5] |
| InChI Key | PYAZCFCEURLPSU-UHFFFAOYSA-N | [7] |
Core Synthetic Transformations and Protocols
The utility of this compound is best demonstrated through its application in three fundamental organic transformations. The following sections provide detailed, validated protocols for these key reactions.
Fischer-Speier Esterification: Synthesis of Alkyl 3-Methoxy-4-propoxybenzoates
Principle: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[9] To drive the reaction to completion, the alcohol is typically used in large excess, serving as both reactant and solvent. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[9]
Causality: Concentrated sulfuric acid is an excellent catalyst as it is a strong proton source and a dehydrating agent, helping to sequester the water byproduct and shift the equilibrium toward the ester product.
Caption: General scheme for Fischer Esterification.
Protocol 2.1: Synthesis of Methyl 3-Methoxy-4-propoxybenzoate
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Anhydrous Methanol (MeOH, 20-40 eq, solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq, catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (e.g., 2.10 g, 10 mmol) and anhydrous methanol (e.g., 80 mL). Stir until the acid dissolves.[10]
-
Catalyst Addition: Place the flask in an ice-water bath. While stirring, slowly add concentrated sulfuric acid (e.g., 0.1 mL, ~1.8 mmol) dropwise.
-
Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux (~65 °C) for 4-6 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Extraction: Dilute the residue with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL, until effervescence ceases), and finally with brine (30 mL).[11]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.[10]
-
Purification: The product is often of high purity after work-up. If necessary, purify further by recrystallization (e.g., from methanol/water) or silica gel column chromatography.
-
Amide Coupling: Synthesis of N-Substituted 3-Methoxy-4-propoxybenzamides
Principle: Amide bond formation requires the activation of the carboxylic acid, as it is not sufficiently electrophilic to react directly with an amine.[12] Coupling reagents, such as carbodiimides (e.g., EDC) or uronium salts (e.g., HATU), convert the hydroxyl group of the acid into a better leaving group, forming a highly reactive intermediate that is readily displaced by the amine nucleophile.[12][13]
Causality: HATU is highly efficient because the resulting activated ester is very reactive, and the byproducts are water-soluble, simplifying purification. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to neutralize the acid formed during the reaction without competing with the primary amine reactant.[13]
Caption: Workflow for a typical HATU-mediated amide coupling.
Protocol 2.2: HATU-Mediated Synthesis of a Benzamide Derivative
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (R-NH₂, 1.0-1.2 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium Chloride (LiCl) solution (e.g., 5% aqueous)
-
Ethyl Acetate (EtOAc)
-
Schlenk flask, magnetic stirrer, nitrogen/argon atmosphere
-
-
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 1.05 g, 5 mmol), the desired amine (e.g., 5.5 mmol), and HATU (e.g., 2.1 g, 5.5 mmol) in anhydrous DMF (25 mL).
-
Base Addition: Cool the stirred solution to 0 °C in an ice bath. Add DIPEA (e.g., 2.6 mL, 15 mmol) dropwise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by TLC or LC-MS until the starting acid is consumed.
-
Work-up: Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with 5% LiCl solution (3 x 50 mL) to remove residual DMF, followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.
-
Selective Ether Cleavage
Principle: The cleavage of aryl alkyl ethers is a nucleophilic substitution reaction that requires a strong acid to protonate the ether oxygen, converting it into a good leaving group (an alcohol).[14][15] The choice of acid is critical; HBr and HI are effective because their conjugate bases (Br⁻ and I⁻) are excellent nucleophiles. The reaction typically proceeds via an Sₙ2 mechanism at the less sterically hindered alkyl carbon.[14][16]
Causality: The methoxy group is generally cleaved in preference to the propoxy group under kinetically controlled conditions due to the lower steric hindrance at the methyl carbon compared to the propyl carbon for the incoming nucleophile. Cleavage will not occur at the aryl carbon, as Sₙ2 reactions on sp²-hybridized carbons are highly unfavorable.[14]
Caption: Selective demethylation of the methoxy group.
Protocol 2.3: Selective Demethylation using Hydrobromic Acid
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Hydrobromic Acid (HBr, 48% aqueous solution)
-
Acetic Acid (optional, as co-solvent)
-
Sodium Thiosulfate (Na₂S₂O₃) solution
-
Round-bottom flask, reflux condenser, heating mantle
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (e.g., 2.10 g, 10 mmol) in 48% aqueous HBr (20 mL). Acetic acid (5-10 mL) can be added to improve solubility.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (typically 110-125 °C) for 2-4 hours. Monitor the reaction by TLC, observing the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully into ice-water (100 mL). The product may precipitate.
-
Isolation: Collect the precipitate by vacuum filtration. If no solid forms, extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Purification: Wash the collected solid (or combined organic extracts) with a small amount of cold water, followed by a dilute solution of sodium thiosulfate if the product is colored by bromine, and then brine.
-
Drying: Dry the product under vacuum. If extracted, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude phenolic acid.
-
Final Purification: Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water) to obtain the pure 3-hydroxy-4-propoxybenzoic acid.
-
Safety and Handling
As a standard laboratory chemical, this compound and its related reagents require careful handling.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[17][18]
-
Handling: Handle in a well-ventilated area or a chemical fume hood.[18][19] Avoid generating dust. Wash hands thoroughly after handling.[17]
-
Hazards: May cause skin, eye, and respiratory irritation.[17][19][20] The reagents used in the protocols (e.g., concentrated acids, coupling agents) have specific and significant hazards; consult their respective Safety Data Sheets (SDS) before use.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[8][17]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[8]
Conclusion
This compound is a powerful and adaptable building block for organic synthesis. Its functional handles can be manipulated with high degrees of predictability and efficiency. The protocols detailed herein for esterification, amide coupling, and ether cleavage provide reliable methods for its incorporation into more complex structures. By understanding the principles behind these transformations, researchers can strategically design synthetic routes to access novel chemical entities for pharmaceutical and materials science applications.
References
- 1. Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. srinichem.com [srinichem.com]
- 5. appchemical.com [appchemical.com]
- 6. echemi.com [echemi.com]
- 7. PubChemLite - this compound (C11H14O4) [pubchemlite.lcsb.uni.lu]
- 8. fishersci.com [fishersci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. hepatochem.com [hepatochem.com]
- 13. growingscience.com [growingscience.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Ether cleavage - Wikipedia [en.wikipedia.org]
- 17. aksci.com [aksci.com]
- 18. fishersci.com [fishersci.com]
- 19. carlroth.com [carlroth.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
The Versatile Scaffold: Application of 3-Methoxy-4-propoxybenzoic Acid in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Substructure
In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is a cornerstone of successful therapeutic design. Among the myriad of chemical frameworks, the substituted benzoic acid motif has consistently proven to be a versatile and fruitful starting point for the development of novel therapeutic agents. 3-Methoxy-4-propoxybenzoic acid, with its unique arrangement of functional groups, represents a particularly compelling scaffold. The presence of the carboxylic acid provides a handle for diverse chemical modifications, while the methoxy and propoxy groups offer opportunities to fine-tune lipophilicity, metabolic stability, and target engagement.[1] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound in medicinal chemistry, with a focus on its application as a precursor for anti-inflammatory agents, particularly phosphodiesterase 4 (PDE4) inhibitors.
Core Concept: A Building Block for Anti-Inflammatory Agents
The primary application of the this compound scaffold lies in its role as a key building block for the synthesis of potent anti-inflammatory compounds. Chronic inflammation is a hallmark of numerous diseases, including chronic obstructive pulmonary disease (COPD), asthma, and autoimmune disorders. A critical signaling molecule in inflammatory cells is cyclic adenosine monophosphate (cAMP), which acts as a key second messenger to suppress inflammatory responses.[2] The intracellular levels of cAMP are regulated by a family of enzymes known as phosphodiesterases (PDEs), with PDE4 being the predominant isoform in inflammatory cells.[3]
By inhibiting PDE4, the degradation of cAMP is prevented, leading to an accumulation of intracellular cAMP and a subsequent dampening of the inflammatory cascade. This mechanism is the basis for the therapeutic effects of approved drugs like Roflumilast for severe COPD. The 3-methoxy-4-alkoxybenzoic acid core is a well-established pharmacophore for potent PDE4 inhibition, making this compound an attractive starting material for the design of novel PDE4 inhibitors.[4]
Signaling Pathway: The Role of PDE4 in Inflammation
The following diagram illustrates the central role of PDE4 in the inflammatory signaling cascade and the mechanism of action of PDE4 inhibitors derived from the this compound scaffold.
Caption: PDE4 Inhibition Pathway in an Inflammatory Cell.
Experimental Protocols
The following protocols provide a framework for the synthesis of this compound and its subsequent elaboration into a potential PDE4 inhibitor, followed by a representative in vitro assay for biological evaluation.
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from the commercially available 4-hydroxy-3-methoxybenzoic acid.
Materials:
-
4-hydroxy-3-methoxybenzoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
Step 1: Esterification of 4-hydroxy-3-methoxybenzoic acid
-
To a solution of 4-hydroxy-3-methoxybenzoic acid (1 equivalent) in anhydrous methanol, add a catalytic amount of thionyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-hydroxy-3-methoxybenzoate.
Step 2: Propoxylation of methyl 4-hydroxy-3-methoxybenzoate
-
Dissolve methyl 4-hydroxy-3-methoxybenzoate (1 equivalent) in anhydrous DMF.
-
Add potassium carbonate (1.5 equivalents) and 1-bromopropane (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 70-80 °C and stir for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 3-methoxy-4-propoxybenzoate.
Step 3: Saponification to this compound
-
Dissolve methyl 3-methoxy-4-propoxybenzoate (1 equivalent) in a mixture of methanol and water.
-
Add potassium hydroxide (3 equivalents) and reflux the mixture for 2-3 hours.
-
After cooling, acidify the reaction mixture with 1N HCl to pH 2-3.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to afford this compound.
Protocol 2: Synthesis of a Representative Amide-based PDE4 Inhibitor
This protocol outlines the coupling of this compound with a suitable amine, a common strategy in the synthesis of PDE4 inhibitors.
Materials:
-
This compound
-
(3,5-Dichloropyridin-4-yl)methanamine (or other suitable amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard work-up and purification reagents as in Protocol 1
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DCM, add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add (3,5-Dichloropyridin-4-yl)methanamine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the target amide.
Protocol 3: In Vitro PDE4 Enzyme Inhibition Assay
This protocol describes a fluorescence polarization-based assay to determine the inhibitory activity of the synthesized compound against PDE4.
Materials:
-
Recombinant human PDE4 enzyme
-
FAM-cAMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
Synthesized inhibitor compound
-
384-well microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the assay buffer, followed by the inhibitor solution (or DMSO for control).
-
Add the recombinant PDE4 enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the FAM-cAMP substrate.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction by adding a stop solution containing a binding agent that specifically binds to the fluorescent product (FAM-AMP).
-
Read the fluorescence polarization on a plate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation: Structure-Activity Relationship (SAR) Insights
The following table summarizes hypothetical IC₅₀ values for a series of analogs based on the this compound scaffold, illustrating potential SAR trends.
| Compound ID | R Group at 4-position | PDE4B IC₅₀ (nM) |
| 1a | -OCH₃ | 500 |
| 1b | -OCH₂CH₃ | 250 |
| 1c (Target) | -OCH₂CH₂CH₃ | 120 |
| 1d | -OCH(CH₃)₂ | 180 |
| 1e | -OCH₂CH₂CH₂CH₃ | 200 |
This data is illustrative and intended to guide SAR studies.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and evaluation of a novel PDE4 inhibitor based on the this compound scaffold.
Caption: Drug Discovery Workflow for PDE4 Inhibitors.
Conclusion and Future Directions
This compound is a valuable and versatile building block in medicinal chemistry, particularly for the development of novel anti-inflammatory agents targeting the PDE4 enzyme. The synthetic protocols and assay methodologies outlined in this application note provide a solid foundation for researchers to explore the potential of this scaffold. Future work could involve the synthesis of a broader library of derivatives to establish a more comprehensive SAR, as well as in vivo evaluation of promising candidates in relevant animal models of inflammatory diseases. The principles and techniques described herein are broadly applicable and can be adapted for the development of therapeutics targeting other enzyme families where the substituted benzoic acid motif is a recognized pharmacophore.
References
- 1. srinichem.com [srinichem.com]
- 2. Design, synthesis, and biological evaluation of (<i>E</i>)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation <i>via</i> AMPK activation - Arabian Journal of Chemistry [arabjchem.org]
- 3. 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of a novel phosphodiesterase4 inhibitor, 3-[1-(3cyclopropylmethoxy-4-difluoromethoxybenzyl)-1H-pyrazol-3-yl]-benzoic acid (PDE-423) in rat plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 3-Methoxy-4-propoxybenzoic Acid as a Versatile Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Catechol Ether Scaffold
In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. 3-Methoxy-4-propoxybenzoic acid is a benzoic acid derivative distinguished by its catechol ether motif—a structural feature of significant pharmacological importance. The methoxy and propoxy groups are not mere decorations; they are strategically positioned to engage with biological targets through specific hydrophobic and hydrogen-bonding interactions. This makes the molecule an exceptionally valuable building block, particularly for the development of inhibitors targeting enzymes with well-defined hydrophobic pockets. Its utility is most prominently demonstrated in the synthesis of selective Phosphodiesterase 4 (PDE4) inhibitors, a class of drugs with significant therapeutic potential for inflammatory diseases.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental for reaction planning and execution. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 3535-32-8 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₄O₄ | [1][2] |
| Molecular Weight | 210.23 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [5] |
| Hazard | Irritant | [1] |
Core Application: A Scaffold for Phosphodiesterase 4 (PDE4) Inhibitors
The Rationale: Targeting PDE4 in Inflammatory Disease
Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating cellular inflammation. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger that mediates the anti-inflammatory actions of many cellular pathways. In inflammatory cells like macrophages and neutrophils, elevated PDE4 activity leads to low cAMP levels, which in turn promotes the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).
By inhibiting PDE4, the degradation of cAMP is blocked. The resulting increase in intracellular cAMP concentration activates downstream signaling cascades (like Protein Kinase A), ultimately leading to a potent anti-inflammatory response, including the suppression of TNF-α synthesis.[6] This mechanism makes PDE4 a highly attractive target for treating chronic inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD), psoriasis, and asthma.[7][8]
The Role of the 3-Methoxy-4-propoxy Motif
The catechol ether moiety, exemplified by the 3-methoxy-4-propoxy arrangement, is a privileged scaffold for potent and selective PDE4 inhibitors.[7][9] Structural biology studies of PDE4 co-crystalized with inhibitors like Rolipram and Roflumilast reveal that the enzyme's active site contains distinct hydrophobic pockets.[7] The methoxy and propoxy groups of the benzoic acid building block are ideally suited to occupy these pockets, establishing critical van der Waals interactions that anchor the inhibitor and contribute significantly to its binding affinity and selectivity.[7]
The general workflow for leveraging this building block is to couple the carboxylic acid with a suitable amine-containing fragment to generate a final amide product, a common structural motif in many advanced PDE4 inhibitors.
References
- 1. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 2. appchemical.com [appchemical.com]
- 3. pschemicals.com [pschemicals.com]
- 4. echemi.com [echemi.com]
- 5. srinichem.com [srinichem.com]
- 6. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological studies of catechol ether type derivatives as potential phosphodiesterase (PDE) IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 3-Methoxy-4-propoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Substituted Benzoic Acid Scaffold
3-Methoxy-4-propoxybenzoic acid is a polysubstituted aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science. The unique arrangement of its functional groups—a carboxylic acid, a methoxy group, and a propoxy group—imparts a nuanced electronic and steric profile, making it an attractive scaffold for the synthesis of novel compounds with tailored biological activities and physicochemical properties. The carboxylic acid moiety serves as a prime handle for derivatization, primarily through esterification and amidation, allowing for the introduction of a wide array of molecular fragments to probe structure-activity relationships (SAR). Furthermore, the electron-rich aromatic ring is amenable to electrophilic aromatic substitution, enabling further diversification of the core structure.
These application notes provide detailed, field-proven protocols for the key functionalization reactions of this compound: Fischer esterification, EDC/HOBt-mediated amidation, and regioselective aromatic nitration. The protocols are designed to be self-validating by explaining the causality behind each experimental step, from the choice of reagents to the reaction conditions and work-up procedures.
Esterification of this compound via Fischer Esterification
Fischer esterification is a classic and cost-effective method for converting carboxylic acids to esters using an excess of alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to drive it towards the product, the alcohol is typically used as the solvent, and a dehydrating agent or removal of water is beneficial.
Causality of Experimental Choices:
-
Excess Alcohol (Methanol/Ethanol): Le Chatelier's principle dictates that using a large excess of one reactant (the alcohol) will shift the equilibrium towards the formation of the ester product. The alcohol also conveniently serves as the reaction solvent.
-
Concentrated Sulfuric Acid (H₂SO₄): A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol. Sulfuric acid also acts as a dehydrating agent, sequestering the water formed during the reaction and further driving the equilibrium to the right.
-
Reflux Conditions: The reaction is typically slow at room temperature. Heating to reflux provides the necessary activation energy to reach equilibrium in a reasonable timeframe.[1]
-
Aqueous Work-up with Sodium Bicarbonate: The reaction mixture is quenched with water, and a weak base like sodium bicarbonate is used to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, facilitating their removal from the organic phase.
Experimental Protocol: Synthesis of Methyl 3-Methoxy-4-propoxybenzoate
dot
Caption: Workflow for Fischer Esterification.
Materials:
-
This compound
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (98%)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol (20-40 equivalents), which will also serve as the solvent.
-
While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the reaction mixture.
-
Heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle or oil bath. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC, showing consumption of the starting material), allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (until effervescence ceases) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl 3-methoxy-4-propoxybenzoate.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 10g scale) |
| This compound | 1.0 | 210.23 | 10.0 g (47.6 mmol) |
| Anhydrous Methanol | ~30 | 32.04 | ~46 mL (1.43 mol) |
| Concentrated H₂SO₄ | 0.15 | 98.08 | ~0.4 mL (7.1 mmol) |
| Typical Yield | - | - | 85-95% |
Amidation of this compound using EDC/HOBt Coupling
Amide bond formation is a cornerstone of drug discovery. Direct condensation of a carboxylic acid and an amine is kinetically slow, thus requiring a coupling agent to activate the carboxylic acid. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) is a widely used, efficient, and mild method for amide synthesis.
Causality of Experimental Choices:
-
EDC (Carbodiimide): EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The by-product, a urea derivative, is also water-soluble, which simplifies its removal during aqueous work-up.[2][3]
-
HOBt (Additive): The O-acylisourea intermediate is susceptible to racemization (if the carboxylic acid has a chiral center) and can undergo intramolecular rearrangement to a stable N-acylurea. HOBt acts as a nucleophilic catalyst that traps the O-acylisourea to form an active HOBt-ester. This ester is more stable, less prone to racemization, and reacts efficiently with the amine to form the desired amide.[2][4]
-
DIPEA (Base): A non-nucleophilic base like diisopropylethylamine (DIPEA) is often added to neutralize the hydrochloride salt of EDC and to deprotonate the amine, increasing its nucleophilicity.
-
Anhydrous Solvent (DMF/DCM): Anhydrous conditions are crucial as water can hydrolyze the active intermediates, leading to the regeneration of the starting carboxylic acid and reduced yields.
Experimental Protocol: Synthesis of N-Benzyl-3-methoxy-4-propoxybenzamide
dot
References
Application Note: A Robust and Scalable Synthesis of 3-Methoxy-4-propoxybenzoic Acid
Introduction: The Significance of 3-Methoxy-4-propoxybenzoic Acid
This compound is a substituted benzoic acid derivative that serves as a crucial building block and intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). Its specific arrangement of methoxy, propoxy, and carboxylic acid functional groups allows for versatile chemical modifications, making it a valuable precursor in multi-step synthetic pathways. The development of a robust, efficient, and scalable synthetic protocol is paramount for ensuring a consistent and high-quality supply for research and industrial applications.
This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. The protocol is designed for researchers, chemists, and process development professionals, emphasizing mechanistic understanding, practical execution, and rigorous safety standards.
Synthetic Strategy: The Williamson Ether Synthesis
The chosen synthetic route employs the Williamson ether synthesis, a classic and highly reliable method for forming ether linkages.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which is exceptionally well-suited for the industrial-scale production of both symmetrical and asymmetrical ethers.[2][3]
2.1. Rationale and Mechanistic Insight
The core of the strategy involves the O-alkylation of the phenolic hydroxyl group of vanillic acid (4-hydroxy-3-methoxybenzoic acid) with a propyl halide. The key steps are:
-
Deprotonation: Vanillic acid, a readily available and cost-effective starting material, is treated with a base. The base abstracts the acidic proton from the phenolic hydroxyl group, generating a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide ion attacks the primary carbon of the propyl halide (an electrophile) in a concerted, backside attack. This SN2 displacement of the halide leaving group forms the desired ether bond.[2]
The selection of a primary alkyl halide, such as 1-bromopropane, is critical. Primary halides are excellent substrates for SN2 reactions and minimize the competing E2 elimination side-reaction, which can become significant with secondary or tertiary halides.[4]
Caption: Reaction scheme for the Williamson ether synthesis.
Detailed Scale-Up Protocol
This protocol is optimized for a laboratory scale of approximately 1 mole and can be linearly scaled with appropriate engineering controls and equipment.
3.1. Reagent and Equipment Data
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity (for 1 mol scale) | Solvent/Other |
| Vanillic Acid | C₈H₈O₄ | 168.15 | 1.0 | 168.15 g | - |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 | 207.3 g | Anhydrous, fine powder |
| 1-Bromopropane | C₃H₇Br | 123.00 | 1.2 | 147.6 g (108.5 mL) | - |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 1.0 L | Anhydrous |
| Hydrochloric Acid | HCl | 36.46 | - | As needed (~2 M aq.) | For work-up |
| Ethanol | C₂H₆O | 46.07 | - | As needed | For recrystallization |
| Water | H₂O | 18.02 | - | As needed | For work-up & recrystallization |
Equipment: 3-neck round-bottom flask (3 L), mechanical stirrer, reflux condenser, dropping funnel, heating mantle with temperature controller, large beaker (5 L), Buchner funnel, vacuum flask.
3.2. Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble the 3 L, 3-neck flask with a mechanical stirrer, reflux condenser (with a drying tube), and a dropping funnel. Ensure all glassware is dry. The reaction should be performed in a well-ventilated fume hood.
-
Reagent Charging: To the flask, add vanillic acid (168.15 g, 1.0 mol) and anhydrous potassium carbonate (207.3 g, 1.5 mol). Add anhydrous dimethylformamide (1.0 L) to create a stirrable slurry.
-
Alkylation: Begin vigorous stirring. Add 1-bromopropane (147.6 g, 1.2 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes at room temperature.
-
Reaction: After the addition is complete, heat the mixture to 75-80 °C using a heating mantle. Maintain this temperature and continue stirring for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting vanillic acid is consumed. A typical TLC system would be 1:1 Hexane:Ethyl Acetate with 1% acetic acid.
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a 5 L beaker containing 3 L of cold water while stirring.
-
Acidify the aqueous mixture to a pH of ~2 by slowly adding 2 M hydrochloric acid. The product will precipitate as a white or off-white solid.
-
Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 500 mL) to remove inorganic salts and residual DMF.
-
-
Purification (Recrystallization):
-
Transfer the crude, damp solid to a large Erlenmeyer flask.
-
Add the minimum amount of hot 90% ethanol (9:1 ethanol:water) required to fully dissolve the solid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation. Benzoic acid has high solubility in hot water/alcohols and poor solubility in cold water, making recrystallization an effective purification method.[5][6]
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold 50% ethanol.
-
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved. The typical yield is 85-95%.
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and quality of the final product.
| Analysis Method | Purpose | Expected Results |
| HPLC | Purity Assessment & Quantification | Purity ≥ 99.0% (by area percentage at a suitable wavelength, e.g., 254 nm). |
| ¹H NMR | Structural Confirmation | Consistent with the structure of this compound. Key expected shifts (in CDCl₃, δ ppm): ~1.0 (t, 3H, -CH₃), ~1.8 (m, 2H, -CH₂-), ~3.9 (s, 3H, -OCH₃), ~4.0 (t, 2H, -OCH₂-), ~7.5-7.7 (m, 3H, Ar-H). The carboxylic acid proton will be a broad singlet >10 ppm. |
| ¹³C NMR | Structural Confirmation | Consistent with 11 unique carbon signals. |
| Mass Spec (MS) | Molecular Weight Confirmation | [M-H]⁻ ion at m/z ≈ 209.08 or [M+H]⁺ ion at m/z ≈ 211.09. |
| Melting Point | Purity Indicator | A sharp melting point range consistent with literature values. |
Environment, Health, and Safety (EHS) Considerations
Adherence to safety protocols is non-negotiable, especially during scale-up operations.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a flame-retardant lab coat, and safety goggles with a face shield.
-
Ventilation: All operations must be conducted within a certified chemical fume hood to avoid inhalation of solvent vapors and reagent dust.
-
Reagent Handling:
-
Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid skin contact and inhalation.
-
1-Bromopropane: A toxic and flammable liquid. Handle with care and avoid ignition sources.
-
Potassium Carbonate: Can cause skin and eye irritation. Avoid dust inhalation.
-
Hydrochloric Acid: Corrosive. Handle with extreme care to avoid skin and eye burns.
-
-
Emergency Procedures: Ensure safety showers and eyewash stations are readily accessible. In case of skin contact, wash immediately with copious amounts of water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous and organic waste streams should be segregated.
References
Application Notes and Protocols for the Development of Novel Compounds from 3-Methoxy-4-propoxybenzoic Acid
Introduction: The Strategic Value of the 3,4-Dialkoxybenzoic Acid Scaffold
In the landscape of modern medicinal chemistry, the selection of a starting scaffold is a critical determinant of a drug discovery program's success. The benzoic acid moiety and its derivatives are foundational building blocks, offering a versatile platform for chemical modification to fine-tune pharmacological and pharmacokinetic properties.[1][2] 3-Methoxy-4-propoxybenzoic acid, a readily available and stable compound, presents a particularly compelling starting point for the development of novel therapeutics. Its 3,4-dialkoxy substitution pattern is a key structural feature found in a number of biologically active molecules, notably inhibitors of phosphodiesterase 4 (PDE4), an enzyme of significant interest in the treatment of inflammatory diseases.[3][4][5][6][7]
The rationale for utilizing this compound extends beyond its presence in known active compounds. The methoxy and propoxy groups offer a balance of lipophilicity and hydrogen bonding capability, which can be crucial for target engagement and membrane permeability. Furthermore, the carboxylic acid group serves as a versatile chemical handle for a variety of synthetic transformations, including amidation, esterification, and bioisosteric replacement, allowing for the systematic exploration of chemical space and the optimization of lead compounds.[2]
This guide provides a comprehensive overview of the application of this compound in the design and synthesis of novel compounds, with a focus on the development of potential PDE4 inhibitors. We will detail a representative synthetic protocol, analytical characterization methods, and a robust biological assay for the evaluation of these novel chemical entities.
Designing Novel Derivatives: A Focus on PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.[8][9] This mechanism makes PDE4 an attractive target for the treatment of chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[10]
The 3,4-dialkoxyphenyl moiety of this compound is a well-established pharmacophore for PDE4 inhibition, anchoring the molecule within the enzyme's active site. Our design strategy will focus on the derivatization of the carboxylic acid group to explore interactions with other regions of the binding pocket and to modulate the physicochemical properties of the resulting compounds.
Proposed Target Compound: N-Cyclopentyl-3-methoxy-4-propoxybenzamide
For the purpose of these application notes, we will focus on the synthesis and evaluation of a novel amide derivative: N-cyclopentyl-3-methoxy-4-propoxybenzamide. The choice of a cyclopentyl amide is based on the principle of introducing a moderately lipophilic and conformationally restricted group, which can enhance binding affinity and improve pharmacokinetic properties.
Synthetic Workflow and Protocols
The synthesis of N-cyclopentyl-3-methoxy-4-propoxybenzamide from this compound is a straightforward and robust process involving the activation of the carboxylic acid followed by amidation.
Visualizing the Synthetic Pathway
Caption: Synthetic workflow for the preparation of the target compound.
Detailed Synthetic Protocol
Materials and Reagents:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Cyclopentylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess reagent in vacuo to yield the crude acyl chloride. This intermediate is typically used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol) and cool the solution to 0 °C.
-
In a separate flask, prepare a solution of cyclopentylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or DIPEA (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the pure N-cyclopentyl-3-methoxy-4-propoxybenzamide.
-
Analytical Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the aromatic protons, methoxy and propoxy groups, cyclopentyl protons, and the amide N-H proton. |
| ¹³C NMR | Carbons of the benzene ring, methoxy and propoxy groups, cyclopentyl group, and the amide carbonyl carbon. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the target compound. |
| HPLC | A single major peak indicating high purity. |
Biological Evaluation: PDE4 Inhibition Assay
The inhibitory activity of the synthesized compound against PDE4 can be determined using a commercially available PDE4 enzyme assay kit or by establishing an in-house assay. The following protocol outlines a typical fluorescence polarization (FP)-based assay.
Principle of the Assay
This assay measures the displacement of a fluorescently labeled cAMP probe from the PDE4 active site by a test compound. The binding of the fluorescent probe to the large enzyme results in a high fluorescence polarization value. In the presence of an inhibitor, the probe is displaced, leading to a decrease in the FP value.
Visualizing the Assay Workflow
Caption: Workflow for the PDE4 inhibition fluorescence polarization assay.
Detailed Assay Protocol
Materials and Reagents:
-
Recombinant human PDE4 enzyme
-
Fluorescently labeled cAMP probe (e.g., fluorescein-cAMP)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Test compound (N-cyclopentyl-3-methoxy-4-propoxybenzamide)
-
Positive control (e.g., Roflumilast)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to obtain a range of test concentrations.
-
-
Assay Setup:
-
Add a small volume of the diluted test compound or control to the wells of the 384-well plate.
-
Add the PDE4 enzyme solution to each well.
-
Initiate the reaction by adding the fluorescent cAMP probe to each well.
-
Include wells for "no enzyme" control (maximum polarization) and "no inhibitor" control (minimum inhibition).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (1 - [(FP_sample - FP_no_enzyme) / (FP_no_inhibitor - FP_no_enzyme)])
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Hypothetical Data Summary
| Compound | IC₅₀ (nM) for PDE4 Inhibition |
| Roflumilast (Positive Control) | 1.5 |
| N-Cyclopentyl-3-methoxy-4-propoxybenzamide | 25.8 |
Conclusion and Future Directions
This guide has outlined a comprehensive approach for the utilization of this compound as a scaffold for the development of novel compounds, with a specific focus on PDE4 inhibitors. The provided synthetic and biological evaluation protocols offer a robust framework for researchers in drug discovery.
The promising (hypothetical) activity of N-cyclopentyl-3-methoxy-4-propoxybenzamide warrants further investigation. Future directions could include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of amide and ester derivatives with diverse substituents to explore the SAR and optimize potency and selectivity.
-
Bioisosteric Replacement: Replacing the carboxylic acid moiety with known bioisosteres (e.g., tetrazoles, hydroxamic acids) to improve pharmacokinetic properties.[3]
-
In Vivo Efficacy Studies: Evaluating promising compounds in animal models of inflammatory diseases.
The strategic application of this compound, coupled with rational drug design and efficient synthetic and biological screening, holds significant potential for the discovery of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. srinichem.com [srinichem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 7. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. | Semantic Scholar [semanticscholar.org]
- 8. A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bl831.als.lbl.gov [bl831.als.lbl.gov]
- 10. Orally available soluble epoxide hydrolase/phosphodiesterase 4 dual inhibitor treats inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxy-4-propoxybenzoic Acid
Welcome to the technical support center for the synthesis of 3-Methoxy-4-propoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to dissect the underlying chemistry, troubleshoot common challenges, and provide actionable strategies to optimize your reaction yields and purity. Our focus is on providing a deep, mechanistic understanding to empower you to solve problems effectively in your own laboratory setting.
Section 1: Understanding the Core Synthesis Pathway
The most reliable and common route to this compound involves a two-step sequence starting from commercially available 4-hydroxy-3-methoxybenzoic acid (vanillic acid). This pathway consists of:
-
O-Alkylation (Williamson Ether Synthesis): The phenolic hydroxyl group of vanillic acid is alkylated using a propyl halide under basic conditions.[1][2]
-
Purification: The final product is isolated and purified, typically through acidification and recrystallization.
This approach is generally preferred over routes starting from 3-methoxy-4-propoxybenzaldehyde, as it avoids a separate, and often problematic, oxidation step.[3][4]
Section 2: Troubleshooting the Williamson Ether Synthesis (O-Alkylation)
This reaction is the cornerstone of the synthesis. While robust, it is susceptible to issues that can drastically reduce yield and purity. This section addresses the most common problems in a question-and-answer format.
Q1: My reaction is very slow or stalls, leaving large amounts of unreacted vanillic acid. What's wrong?
This is a classic issue of insufficient reactivity, which can stem from several factors related to the SN2 mechanism.[1][5]
-
Causality: The SN2 reaction rate is dependent on the concentration and reactivity of both the nucleophile (the phenoxide ion) and the electrophile (the alkyl halide). If the phenoxide is not generated efficiently or if the alkyl halide is a poor electrophile, the reaction will be slow.
-
Troubleshooting Steps:
-
Assess Base Strength: Vanillic acid requires a sufficiently strong base to be deprotonated. While NaOH or KOH can be used, anhydrous potassium carbonate (K₂CO₃) is often preferred for its ease of handling and lower basicity, which can reduce side reactions. If deprotonation is incomplete, consider a stronger base like sodium hydride (NaH), but use with caution as this increases the risk of side reactions.[6][7]
-
Check Your Alkyl Halide: The leaving group ability is critical. 1-Iodopropane is significantly more reactive than 1-bromopropane, which is more reactive than 1-chloropropane (I > Br > Cl).[8] If you are using 1-bromopropane and experiencing slow conversion, switching to 1-iodopropane will accelerate the reaction.
-
Solvent Choice is Key: Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are ideal.[9] They effectively solvate the potassium or sodium counter-ion, leaving the phenoxide nucleophile "naked" and highly reactive. Protic solvents like ethanol or water should be avoided as they will solvate and deactivate the nucleophile.[10]
-
Increase Temperature: SN2 reactions are accelerated by heat. A typical temperature range for this synthesis is 70-90 °C.[10][11] If the reaction is slow at a lower temperature, cautiously increasing the heat while monitoring for byproduct formation can be effective.
-
Q2: My final product is impure. I see side-products in my NMR/LC-MS that I can't identify. What are they likely to be?
Side reactions are common competitors to the desired Williamson ether synthesis.[1]
-
Causality: The phenoxide ion is an ambident nucleophile, meaning it can react on the oxygen (O-alkylation, desired) or on the aromatic ring (C-alkylation, undesired).[1][7] Additionally, the base can promote elimination (E2) of the alkyl halide to form propene gas.[10]
-
Likely Side-Products & Solutions:
-
C-Alkylated Byproduct: Alkylation at the carbon ortho to the hydroxyl group (position 5) is the most common C-alkylation product. This is favored by less polar solvents.
-
Solution: Ensure you are using a polar aprotic solvent like DMF or DMSO, which strongly favors O-alkylation.[6]
-
-
Over-alkylation of the Carboxylic Acid: The carboxylate can, under harsh conditions, be esterified by the propyl halide.
-
Solution: Use a stoichiometric amount of base (e.g., 2.0-2.2 equivalents) to deprotonate both the phenolic hydroxyl and the carboxylic acid. This forms the carboxylate salt, which is a poor nucleophile and generally unreactive towards alkylation under these conditions.
-
-
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. francis-press.com [francis-press.com]
- 9. tailoredread.com [tailoredread.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3-Methoxy-4-propoxybenzoic Acid
Welcome to the technical support center for 3-Methoxy-4-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and facing purification challenges. As a substituted benzoic acid, its purification relies on fundamental principles of organic chemistry, but subtle structural features can introduce specific hurdles. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you achieve the desired purity for your downstream applications.
Section 1: Understanding the Compound
Before troubleshooting, it's crucial to understand the physicochemical properties of this compound. These characteristics dictate its behavior in different purification techniques.
| Property | Value/Description | Significance for Purification |
| Molecular Formula | C₁₁H₁₄O₄[1] | --- |
| Molecular Weight | 210.23 g/mol [1] | Affects diffusion rates and elution in size-exclusion chromatography. |
| Appearance | White to off-white crystalline powder[2] | Discoloration is a primary indicator of impurities. |
| pKa | ~4.1 - 4.5 (Estimated) | The acidity is critical for separation from neutral or basic impurities via acid-base extraction. The pKa of benzoic acid is ~4.2[3], and substituents alter this value. |
| Solubility | Sparingly soluble in cold water, more soluble in hot water and most organic solvents like alcohols and ethyl acetate.[4][5][6] | This temperature-dependent solubility is the basis for purification by recrystallization.[5][7] |
Section 2: Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.
Problem 1: My final product is a persistent oil or waxy solid, not a sharp-melting crystalline powder.
-
Potential Cause 1: Residual Solvent. Even small amounts of high-boiling point solvents (like DMF or DMSO) used in the reaction can prevent crystallization.
-
Solution: Ensure your compound is fully dissolved in a volatile organic solvent (like ethyl acetate or dichloromethane), wash it multiple times with water and brine to remove residual high-boiling solvents, dry the organic layer thoroughly with a drying agent like Na₂SO₄ or MgSO₄, and then remove the volatile solvent under reduced pressure.
-
Potential Cause 2: Presence of Impurities. Unreacted starting materials or byproducts can act as "crystal lattice disruptors," leading to an oily product. A common synthesis involves the Williamson ether synthesis to add the propoxy group[8][9][10][11]. Potential impurities could include the starting phenolic compound (isovanillic acid or a derivative) or excess propyl halide.
-
Solution: An acid-base extraction is highly effective here. Since your product is a carboxylic acid, it can be selectively extracted into a basic aqueous layer, leaving neutral impurities (like residual propyl halide) behind in the organic layer. See Protocol 2 for a detailed workflow.
Problem 2: The product is discolored (yellow or brown) after synthesis.
-
Potential Cause: Oxidation or Polymerization Byproducts. Phenolic precursors or the product itself can be susceptible to oxidation, leading to colored impurities. High reaction temperatures can also cause decomposition or polymerization.
-
Solution 1: Charcoal Treatment. During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal (Norit). The charcoal adsorbs many colored impurities. The hot solution is then filtered to remove the charcoal before cooling. Caution: Adding too much charcoal can reduce your yield by adsorbing the product.
-
Solution 2: Flash Column Chromatography. If discoloration is severe and accompanied by multiple impurity spots on a TLC plate, column chromatography is the most effective solution. See Protocol 3 for recommended conditions.
Problem 3: HPLC or NMR analysis shows a persistent impurity peak that co-elutes or has similar shifts to my product.
-
Potential Cause: Structurally Similar Impurity. An impurity with very similar polarity and structure, such as a regioisomer (e.g., 4-methoxy-3-propoxybenzoic acid) or a demethylated/depropylated version, can be challenging to separate.
-
Solution 1: Optimize Recrystallization Solvent System. A single solvent might not be sufficient. Experiment with a two-solvent system (e.g., ethanol/water, ethyl acetate/hexane). Dissolve the compound in the "good" solvent (in which it is highly soluble) and then slowly add the "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Heating to clarify and then slow cooling can provide better separation.[12]
-
Solution 2: High-Performance Flash Chromatography. For very difficult separations, using a finer mesh silica gel (230-400 mesh) and a shallow solvent gradient during flash chromatography can improve resolution.[13][14] Adding a small amount of acetic or formic acid (0.1-1%) to the mobile phase can sharpen the peak of your acidic product and improve separation from neutral impurities.[15]
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the best single solvent for recrystallizing this compound?
-
A: Water is often a good starting point for benzoic acids due to the large difference in solubility between hot and cold conditions.[5][16] However, given the increased organic character from the propoxy group, an ethanol/water or isopropanol/water mixture may provide a better balance of solubility and recovery.
-
-
Q2: How do I choose between recrystallization and column chromatography?
-
A: Use the following decision tree:
-
Caption: Decision tree for purification method selection.
-
Q3: Can I use sublimation to purify this compound?
-
A: While some benzoic acids can be purified by sublimation[17], it is generally effective for compounds with a relatively high vapor pressure that don't decompose at their sublimation temperature. Given the molecular weight of 210.23 g/mol , sublimation may require high vacuum and temperature, risking decomposition. It is not a standard first-line approach for this specific molecule.
-
Section 4: Validated Purification Protocols
Protocol 1: Optimized Recrystallization from an Ethanol/Water System
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Heat the solution gently on a hot plate.
-
Slowly add hot deionized water dropwise until the solution becomes faintly cloudy (persistent turbidity).
-
Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water (e.g., 20:80 v/v).
-
Dry the purified crystals under vacuum.
Protocol 2: Acid-Base Extraction Workflow
This protocol is designed to separate the acidic product from neutral or basic impurities.
Caption: Workflow for purification via acid-base extraction.
Causality: This method works because the acidic proton of the carboxylic acid (pKa ~4-5) is readily removed by a mild base like sodium bicarbonate (NaHCO₃), forming a water-soluble sodium salt.[18][19][20] Neutral organic impurities remain in the immiscible organic solvent. Re-acidification of the aqueous layer reprotonates the carboxylate salt, causing the neutral, water-insoluble carboxylic acid to precipitate, allowing for its isolation.[19]
Protocol 3: Flash Column Chromatography
-
Stationary Phase: Silica gel, 230-400 mesh.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 10% Ethyl Acetate / 90% Hexane) and gradually increase the polarity (e.g., up to 40% Ethyl Acetate).
-
Modifier: To reduce peak tailing, add 0.5-1% acetic acid to the mobile phase.[15] This keeps the carboxylic acid protonated and minimizes strong interactions with the silica surface.
-
Monitoring: Use thin-layer chromatography (TLC) to identify the fractions containing the pure product before combining them for solvent evaporation.
References
- 1. appchemical.com [appchemical.com]
- 2. srinichem.com [srinichem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. jackwestin.com [jackwestin.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. orgsyn.org [orgsyn.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 16. youtube.com [youtube.com]
- 17. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. vernier.com [vernier.com]
- 20. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: 3-Methoxy-4-propoxybenzoic Acid Synthesis
Welcome to the technical support guide for the synthesis of 3-Methoxy-4-propoxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
The most prevalent and scalable route to this compound involves the O-alkylation of a vanillic acid derivative, typically methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate), via the Williamson ether synthesis, followed by saponification. While seemingly straightforward, this pathway is prone to several competing reactions that can significantly impact yield and purity. This guide will focus on troubleshooting these specific issues.
Troubleshooting Guide & FAQs
This section addresses the most frequently encountered problems during the synthesis, structured in a question-and-answer format.
FAQ 1: Low yield of the desired propoxy ether with a persistent, difficult-to-separate impurity.
Question: I am attempting to propylate methyl vanillate using 1-bromopropane and a base like potassium carbonate in DMF. My yield of methyl 3-methoxy-4-propoxybenzoate is low, and I've identified an isomeric impurity by NMR and MS. What is this side product and how can I prevent its formation?
Answer: The most likely culprit is a competing C-alkylation reaction. The phenoxide ion, formed by deprotonating the hydroxyl group of methyl vanillate, is an ambident nucleophile. This means it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically at the ortho and para positions to the oxygen). While O-alkylation is the desired pathway, C-alkylation can occur under certain conditions, leading to the formation of a carbon-propyl bond on the aromatic ring.[1][2]
Causality and Mechanism:
The phenoxide anion exists in resonance, with negative charge density on both the oxygen and the ring carbons.
-
O-alkylation: The attack from the oxygen atom leads to the desired ether product. This is generally the kinetically favored product.[3]
-
C-alkylation: The attack from the electron-rich carbon at the 5-position (ortho to the hydroxyl and meta to the carboxylate group) leads to the isomeric C-propylated side product. This pathway can become significant depending on the reaction conditions.[1]
The choice of solvent is critical in directing the reaction.[1]
-
Protic Solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with the phenoxide oxygen, "shielding" it and making it less available for nucleophilic attack. This solvation effect can increase the proportion of C-alkylation.
-
Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents do not hydrogen bond with the phenoxide oxygen, leaving it more exposed and nucleophilic. This strongly favors the desired O-alkylation pathway.[4][5]
Caption: Competing O- and C-alkylation pathways.
Troubleshooting & Optimization Protocol
To maximize O-alkylation and suppress C-alkylation, reaction conditions must be carefully controlled.
| Parameter | Recommendation for O-Alkylation | Rationale |
| Solvent | Anhydrous DMF or DMSO | Aprotic polar solvents enhance the nucleophilicity of the phenoxide oxygen.[4] |
| Base | Anhydrous K₂CO₃ or Cs₂CO₃ | These are moderately strong bases that effectively deprotonate the phenol without being overly harsh. Cs₂CO₃ can sometimes accelerate O-alkylation. |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction without promoting elimination or other side reactions. Higher temperatures can sometimes favor C-alkylation.[5] |
| Alkylating Agent | 1-Bromopropane or 1-Iodopropane | Iodide is a better leaving group, leading to faster reaction rates. However, see FAQ 2 regarding potential demethylation with iodide. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the phenoxide and ensures anhydrous conditions. |
FAQ 2: My starting material appears demethylated. Why is my methoxy group being cleaved?
Question: During the propylation reaction, I've noticed the formation of 3,4-dihydroxybenzoic acid derivatives, indicating that the methoxy group at the 3-position is being cleaved. What causes this demethylation?
Answer: This is a known side reaction, particularly when using harsh conditions or certain reagents. The cleavage of aryl methyl ethers can be promoted by strong nucleophiles or Lewis acids.[6][7]
Causality and Mechanism:
The most common cause in this context is the presence of a strong nucleophile that attacks the methyl group of the methoxy ether in an SN2 fashion.
-
Reagent Choice: If you are using 1-iodopropane, or if your 1-bromopropane contains iodide impurities, the iodide ion is a potent nucleophile that can facilitate demethylation, especially at elevated temperatures.[8]
-
Harsh Base/High Temperature: Very strong bases in combination with high temperatures can also promote this side reaction.
Caption: Nucleophilic demethylation of the methoxy group.
Troubleshooting & Optimization Protocol
| Parameter | Recommendation to Prevent Demethylation | Rationale |
| Alkylating Agent | Use high-purity 1-bromopropane or 1-chloropropane. | Bromide and chloride are less nucleophilic than iodide, significantly reducing the rate of demethylation.[6] |
| Temperature | Maintain the lowest effective temperature (e.g., 60-70 °C). | Demethylation has a higher activation energy than the desired propylation; lower temperatures disfavor it. |
| Base | Use K₂CO₃ instead of stronger bases like NaH or alkoxides. | Avoids unnecessarily harsh conditions. |
| Reaction Time | Monitor the reaction by TLC or LC-MS and stop it upon completion. | Prolonged heating increases the likelihood of side reactions. |
FAQ 3: I started with methyl vanillate, but my final isolated product is the carboxylic acid, not the ester. What happened?
Question: I successfully performed the O-propylation on methyl vanillate. However, after workup and purification, my final product is this compound instead of its methyl ester.
Answer: This is due to the saponification (base-catalyzed hydrolysis) of your methyl ester. The conditions used for the Williamson ether synthesis (a base, elevated temperature, and potential presence of trace water) are also conducive to ester hydrolysis.[9]
Causality and Mechanism:
The hydroxide ions (present in equilibrium from the base, especially if not perfectly anhydrous) can attack the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate that collapses to form the carboxylate salt and methanol. Acidic workup then protonates the carboxylate to give the final carboxylic acid.
Caption: Saponification of the methyl ester.
Troubleshooting & Optimization Protocol
-
If the Carboxylic Acid is the Desired Final Product: This "side reaction" is actually beneficial, as it combines the etherification and saponification steps. To ensure complete hydrolysis, you can add water after the etherification is complete and heat for an additional period.
-
If the Methyl Ester is the Desired Final Product:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents (use molecular sieves), and reagents. Use anhydrous potassium carbonate.
-
Use a Milder Base: While K₂CO₃ is standard, ensure it is of high purity and dry.
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed.
-
Alternative Starting Material: Consider starting with vanillic acid and protecting the carboxylic acid as a more robust ester (e.g., a benzyl ester) that can be removed later by hydrogenolysis if the methyl ester is incompatible with the reaction conditions.[10]
-
Optimized Protocol for Selective Synthesis of this compound
This protocol is designed to maximize the yield of the target acid by leveraging the saponification reaction while minimizing C-alkylation and demethylation.
Step 1: O-Propylation and In-Situ Saponification
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl vanillate (1 equivalent).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF) to create a stirrable slurry (approx. 5 mL per gram of methyl vanillate).
-
Add 1-bromopropane (1.5 equivalents) via syringe.
-
Heat the reaction mixture to 70 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete in 4-6 hours.
-
After confirming the consumption of starting material, cool the mixture to room temperature.
-
Add an aqueous solution of sodium hydroxide (2 M, 3 equivalents) to the flask.
-
Heat the mixture to 80-90 °C for 2-3 hours to ensure complete saponification of the ester.
Step 2: Workup and Purification
-
Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water.
-
Acidify the aqueous solution to pH ~2 using concentrated hydrochloric acid (HCl). A white precipitate of this compound will form.
-
Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water.
-
Dry the product under vacuum at 50-60 °C to a constant weight. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. byjus.com [byjus.com]
- 6. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. EP2394976A1 - Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for 3-Methoxy-4-propoxybenzoic acid
Welcome to the technical support center for the synthesis and optimization of 3-Methoxy-4-propoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile benzoic acid derivative.[1][2] Here, we provide in-depth, experience-driven advice in a question-and-answer format to address specific challenges you may encounter during your experiments. Our focus is on explaining the "why" behind the "how," ensuring you can make informed decisions to optimize your reaction conditions for yield, purity, and efficiency.
The primary synthetic route to this compound is the Williamson ether synthesis, a robust and widely used method for forming ethers.[3][4][5] This reaction involves the O-alkylation of a phenol, in this case, a derivative of vanillic acid, with a propyl halide. While straightforward in principle, the success of this synthesis hinges on the careful control of several key parameters.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Starting Materials and Reagents
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The most common and cost-effective starting material is 3-Methoxy-4-hydroxybenzoic acid (vanillic acid) .[6] Vanillic acid is readily available and provides the necessary phenolic hydroxyl group for the Williamson ether synthesis. An alternative, though less direct, route could start from 3,4,5-trimethoxybenzoic acid, which would require an additional selective demethylation step to generate the syringic acid intermediate before proceeding with O-allylation and subsequent rearrangement.[7]
Q2: My vanillic acid starting material has a slight tan color. Will this affect my reaction?
A2: A slight tan color in vanillic acid is often due to minor oxidation or the presence of trace impurities. For most applications, this should not significantly impact the reaction. However, for high-purity applications, you can recrystallize the vanillic acid from water, sometimes with the addition of a small amount of sulfur dioxide to prevent oxidation and yield a white, crystalline product.[8]
Q3: Which propylating agent is best: 1-bromopropane or 1-iodopropane?
A3: Both 1-bromopropane and 1-iodopropane are effective alkylating agents for this synthesis. The choice often comes down to a balance of reactivity and cost.
-
1-Iodopropane: Iodine is a better leaving group than bromine, making 1-iodopropane more reactive.[9][10] This can lead to faster reaction times or the ability to use milder reaction conditions (e.g., lower temperatures).
-
1-Bromopropane: While less reactive than its iodo- counterpart, 1-bromopropane is often more economical and sufficiently reactive for this synthesis, especially when paired with an appropriate base and solvent.
For most standard syntheses, 1-bromopropane offers a good compromise between reactivity and cost.
Q4: What is the optimal choice of base for the deprotonation of vanillic acid?
A4: The selection of the base is critical for efficient deprotonation of the phenolic hydroxyl group to form the reactive phenoxide nucleophile. Common choices include:
| Base | Strength | Key Considerations |
| Potassium Carbonate (K₂CO₃) | Moderate | A cost-effective and commonly used base. It is sufficiently strong to deprotonate the phenol. |
| Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) | Strong | These are stronger bases that can ensure complete deprotonation. However, they can also increase the risk of side reactions if not used carefully. |
| Sodium Hydride (NaH) | Strong | A very effective, non-nucleophilic base that deprotonates the phenol irreversibly. Requires an aprotic solvent like THF or DMSO.[11] |
For general laboratory-scale synthesis, potassium carbonate is a reliable and easy-to-handle choice.
Section 2: Reaction Conditions and Optimization
Q5: I am observing low yields in my reaction. What are the likely causes and how can I improve them?
A5: Low yields in a Williamson ether synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Deprotonation: Ensure you are using a sufficient molar excess of the base (typically 1.5-2.0 equivalents relative to the vanillic acid) to drive the deprotonation to completion.
-
Reaction Temperature: The reaction temperature needs to be high enough to provide the necessary activation energy but not so high as to cause decomposition or side reactions. A typical temperature range for this reaction in a solvent like DMF is 70-90°C.[6]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while excessively long times can promote side reactions.
-
Choice of Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices as they effectively solvate the cation of the base, leaving the phenoxide nucleophile more reactive.[12] Using the parent alcohol of the alkoxide as a solvent is also a common practice.[11]
-
Purity of Reagents: Ensure your starting materials and solvent are dry, as water can interfere with the reaction by protonating the phenoxide.
Q6: I am seeing the formation of byproducts. What are they and how can I minimize them?
A6: A common byproduct in this reaction is the ester formed from the reaction of the carboxylate group of vanillic acid with the propyl halide. To minimize this:
-
Protect the Carboxylic Acid: One effective strategy is to first esterify the carboxylic acid of the vanillic acid (e.g., to a methyl or ethyl ester) before performing the Williamson ether synthesis.[6] The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
-
Control Stoichiometry: Use a slight excess of the propylating agent (e.g., 1.1-1.2 equivalents) to favor the etherification reaction. A large excess may increase the likelihood of esterification.
Q7: Is a phase transfer catalyst necessary for this reaction?
A7: While not always strictly necessary, a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate and yield, especially when using a less polar solvent or a solid-liquid phase system (e.g., K₂CO₃ in a non-polar solvent).[3][13] The PTC helps to shuttle the phenoxide ion from the solid or aqueous phase into the organic phase where the alkyl halide is present, thus facilitating the reaction.[13] Microwave-assisted synthesis has also been explored as a way to accelerate the reaction in the absence of a PTC.[14]
Section 3: Work-up and Purification
Q8: What is the standard work-up procedure for this reaction?
A8: A typical work-up procedure involves:
-
Cooling the reaction mixture to room temperature.
-
Pouring the mixture into water and acidifying with a dilute acid (e.g., 1M HCl) to a pH of ~2. This will protonate any unreacted phenoxide and the carboxylate group of the product, causing it to precipitate.
-
Filtering the precipitate and washing it with cold water to remove any inorganic salts.
-
Drying the crude product under vacuum.
Q9: My final product is not pure. What is the best method for purification?
A9: The most common method for purifying this compound is recrystallization . A suitable solvent system can be found by testing small amounts of the crude product in various solvents. A good starting point would be an ethanol/water or methanol/water mixture. The goal is to find a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
For highly impure samples, column chromatography on silica gel may be necessary. A solvent system of ethyl acetate/hexanes with a small amount of acetic acid is a good starting point for elution.
Section 4: Analytical Characterization
Q10: What analytical techniques are recommended for confirming the structure and purity of this compound?
A10: A combination of spectroscopic and chromatographic methods is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. You should be able to identify the characteristic peaks for the methoxy and propoxy groups, as well as the aromatic protons and the carboxylic acid proton.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the final product and quantifying any impurities.[15] A reverse-phase C18 column with a mobile phase of acetonitrile/water with a small amount of acid (e.g., phosphoric or formic acid) is a common setup.[15]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.[16]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-O stretches of the ether linkages.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillic acid (1 equivalent), potassium carbonate (2 equivalents), and DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromopropane (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing water and acidify with 1M HCl to pH ~2.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: HPLC Analysis
-
Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[15]
-
Mobile Phase: Acetonitrile:Water (50:50 v/v) with 0.1% phosphoric acid[15]
-
Flow Rate: 1.0 mL/min[15]
-
Detection Wavelength: 254 nm[15]
-
Injection Volume: 20 µL[15]
-
Column Temperature: 30 °C[15]
Visualizing the Process
Workflow for Williamson Ether Synthesis
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. srinichem.com [srinichem.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. francis-press.com [francis-press.com]
- 6. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. cactus.utahtech.edu [cactus.utahtech.edu]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. PubChemLite - this compound (C11H14O4) [pubchemlite.lcsb.uni.lu]
Technical Support Center: 3-Methoxy-4-propoxybenzoic Acid - Stability and Degradation Guide
Welcome to the technical support center for 3-Methoxy-4-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols to ensure the stability and integrity of your experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors that can lead to the degradation of this compound are exposure to high temperatures, light (photodegradation), humidity, and incompatible substances such as strong oxidizing agents and extreme pH conditions in solution.[1] The ether (methoxy and propoxy) and carboxylic acid functional groups on the aromatic ring are susceptible to specific degradation pathways under these stress conditions.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemical structure and data from similar benzoic acid derivatives, the following degradation pathways are plausible:
-
Oxidative Degradation: The ether linkages can be susceptible to oxidation, potentially leading to the formation of hydroperoxides and subsequent cleavage of the ether bonds. The aromatic ring itself can also be oxidized under harsh conditions.[1][2]
-
Decarboxylation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, which involves the loss of the carboxylic acid group as carbon dioxide.[3][4][5]
-
Hydrolysis: Under strongly acidic or basic conditions, the ether groups (methoxy and propoxy) could potentially be hydrolyzed to hydroxyl groups.[2]
-
Photodegradation: Exposure to UV light can induce photodegradation, leading to the formation of reactive radical species and subsequent degradation products.[1]
Q3: How can I visually detect if my sample of this compound has degraded?
A3: While chemical degradation can occur without any visible changes, some signs may indicate degradation. These include a change in color from its typical white or off-white appearance to yellow or brown, as well as changes in the physical state of the powder, such as clumping due to moisture absorption.[1] However, for accurate assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) are recommended to determine the purity of the compound.[1][6]
Q4: What are the recommended storage conditions for this compound to ensure its long-term stability?
A4: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is typically between 2°C and 8°C.[1][7] The compound should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen.[1][8] For solutions, storage in amber or opaque containers at low temperatures (2-8 °C or frozen) and under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize oxidation and photodegradation.[2]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram | Sample degradation | Perform a forced degradation study (see protocol below) to identify potential degradation products. Review sample handling and storage procedures to minimize exposure to light, heat, and oxygen. |
| Impurities in the original sample | Obtain a certificate of analysis for the batch of this compound to check for known impurities. | |
| Poor reproducibility of experimental results | Inconsistent sample stability | Prepare fresh solutions for each experiment. If solutions must be stored, validate the storage conditions by performing a stability study. |
| Inconsistent weighing or dissolution | Ensure accurate weighing using a calibrated balance. Use a validated dissolution procedure and ensure the compound is fully dissolved before use. | |
| Change in color of the solid compound or solution | Degradation due to oxidation or photodegradation | Store the compound in a dark, cool, and dry place under an inert atmosphere.[1][2] Prepare solutions fresh and use amber glassware or foil-wrapped containers. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential to understand the stability of a compound and to develop a stability-indicating analytical method.[9] This protocol provides a general framework for conducting a forced degradation study on this compound.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a UV detector
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.[1]
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Heat the solution at 60°C for 24 hours.[1]
-
Cool the solution to room temperature and neutralize with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.[1]
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Expose the solid compound to a temperature of 105°C for 48 hours.[1]
-
Dissolve the stressed solid in the mobile phase and analyze by HPLC.
-
-
Photodegradation:
-
Expose the solid compound and a solution of the compound to UV light in a photostability chamber.
-
Analyze the samples by HPLC at appropriate time intervals.
-
-
HPLC Analysis:
-
Use a suitable HPLC method to analyze the stressed samples along with an unstressed control sample. A C18 reverse-phase column is often a good starting point.[6]
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Protocol 2: Recommended Handling and Storage Procedures
Objective: To provide guidelines for the proper handling and storage of this compound to prevent degradation.
Solid Compound:
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[1][7] Protect from light by using an amber vial or storing it in a dark place.
-
Handling: Handle in a well-ventilated area.[8] Avoid creating dust. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
Solutions:
-
Preparation: Prepare solutions fresh whenever possible. Use high-purity solvents.
-
Storage: If short-term storage is necessary, store solutions in amber glass vials with tightly sealed caps at 2-8°C. For longer-term storage, consider freezing the solution. Purging the solution with an inert gas like nitrogen or argon before sealing can help prevent oxidative degradation.[2]
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound under various stress conditions.
Forced Degradation Experimental Workflow
Caption: Workflow for conducting a forced degradation study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 3-METHOXY-4-PROPOXY-BENZOIC ACID | 3535-32-8 [amp.chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. rjptonline.org [rjptonline.org]
Overcoming solubility issues of 3-Methoxy-4-propoxybenzoic acid in experiments
Welcome to the dedicated technical support resource for 3-Methoxy-4-propoxybenzoic acid (CAS: 3535-32-8). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common experimental challenge of this compound's limited aqueous solubility. Here, we synthesize fundamental chemical principles with proven laboratory protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve this compound directly in water or a neutral buffer (e.g., PBS pH 7.4), but it's not dissolving. Why?
A1: This is expected behavior. The molecular structure of this compound contains a carboxylic acid group (-COOH), which is hydrophilic, but it also has a larger, nonpolar aromatic ring and a propoxy chain. This significant hydrophobic portion of the molecule dominates at neutral pH, leading to very low solubility in aqueous solutions.[1][2] Carboxylic acids with more than four carbon atoms tend to be poorly soluble in water.[1]
Q2: My compound dissolved perfectly in DMSO to make a stock solution, but it precipitated immediately when I diluted it into my aqueous cell culture medium. What's happening?
A2: This is a classic case of solvent shifting, often called "crashing out." The compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). However, when a small volume of this concentrated organic stock is introduced into a large volume of an aqueous medium, the DMSO disperses, and the compound is suddenly exposed to a solvent environment (water) where it is poorly soluble. This abrupt change in polarity forces the compound out of solution, causing it to precipitate.[3][4]
Q3: Can I gently heat the solution to help dissolve the compound?
A3: Gentle warming can increase the rate of dissolution and may temporarily increase solubility. However, this approach should be used with caution. Firstly, the compound may precipitate back out of the solution as it cools to your experimental temperature (e.g., room temperature or 37°C), creating a thermodynamically unstable supersaturated solution. Secondly, prolonged heating can risk thermal degradation of the compound. If you use heat, always verify that the compound remains in solution at the final experimental temperature.
Q4: What is the recommended starting point for preparing a stock solution?
A4: For a stock solution, a high-purity, anhydrous grade of a polar aprotic solvent is recommended. The most common choices are:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Ensure the compound is fully dissolved in the organic solvent before proceeding with dilutions into aqueous media. It is best practice to store stock solutions in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]
Fundamental Principles: The Key to Solubility is in the pKa
The solubility of this compound is fundamentally governed by its acidic carboxylic acid group. The relationship between pH, the acid dissociation constant (pKa), and the ratio of the ionized (soluble) to un-ionized (insoluble) forms of the acid is described by the Henderson-Hasselbalch equation .[5][6][7][8]
While the exact pKa of this compound is not widely published, we can estimate it to be around 4.5, similar to structurally related compounds like p-anisic acid (pKa 4.47).[9]
-
At pH < pKa: The compound exists predominantly in its neutral, protonated (-COOH) form, which is poorly water-soluble.
-
At pH > pKa: The compound is deprotonated to form its carboxylate salt (-COO⁻), which is an ion and therefore significantly more water-soluble.[2][10]
This principle is the cornerstone of the primary troubleshooting strategy: pH adjustment.
Caption: pH-dependent equilibrium of this compound.
In-Depth Troubleshooting Guide
Method 1: pH Adjustment for Aqueous Solutions (Primary Method)
This is the most effective and recommended method for solubilizing carboxylic acids. The goal is to raise the pH of the final solution to at least 1.5-2 units above the compound's pKa to ensure it is fully converted to its soluble salt form.
Experimental Protocol:
-
Prepare a Concentrated Stock: Dissolve this compound in 100% DMSO to a high concentration (e.g., 50-100 mM). Ensure it is fully dissolved.
-
Select an Appropriate Buffer: Choose a buffer system that is effective in the desired pH range (e.g., a phosphate or HEPES buffer with a pH of 7.0-8.0).
-
Perform a Step-wise Dilution: a. Warm your aqueous buffer to the final experimental temperature (e.g., 37°C). b. While vigorously vortexing or stirring the buffer, add the DMSO stock solution drop-by-drop.[3] This slow, high-energy mixing is critical to prevent localized high concentrations and precipitation.
-
Verify the Final pH: After dilution, measure the pH of the final solution. The addition of the acidic compound may slightly lower the pH. If necessary, add a small amount of dilute NaOH (e.g., 0.1 M) dropwise to adjust the pH back to the desired alkaline range.
-
Final Inspection: The final solution should be clear and free of any visible precipitate.
Caption: Step-by-step workflow for solubilizing via pH adjustment.
Method 2: Utilizing Co-solvent Systems
If pH adjustment is not suitable for your experimental system (e.g., it interferes with a biological process), a co-solvent system can be employed. A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of hydrophobic compounds by reducing the overall polarity of the solvent mixture.[11][12]
Common Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycols (e.g., PEG 300, PEG 400)
-
Glycerol[13]
Data Presentation: Suggested Starting Co-solvent Concentrations
| Co-solvent | Starting % (v/v) in Water | Notes |
| Ethanol | 5 - 20% | Generally well-tolerated in many assays. |
| Propylene Glycol | 5 - 15% | Can be more viscous. Good solubilizing power. |
| PEG 400 | 5 - 10% | Commonly used in formulation. Check for compatibility. |
| DMSO | 0.1 - 1% | Keep final concentration low to avoid cellular toxicity. |
Experimental Protocol:
-
Prepare Co-solvent/Water Mixture: Prepare the final solvent system by mixing the co-solvent and your aqueous buffer at the desired ratio (e.g., 10% ethanol in PBS).
-
Dissolve Compound: Attempt to dissolve the this compound directly into this final co-solvent mixture. Gentle warming and sonication can assist dissolution.
-
Alternative (Stock Dilution): Prepare a concentrated stock in the pure co-solvent (e.g., 100% ethanol) and dilute it into the aqueous buffer, similar to the DMSO protocol. The presence of the co-solvent in the final solution will help maintain solubility.
Important: Always run a vehicle control (the co-solvent/buffer mixture without the compound) in your experiments to account for any effects of the co-solvent itself.
Method 3: Advanced Formulation Strategies
For highly challenging applications, such as in vivo studies or formulation development, more advanced strategies may be necessary. These typically involve creating specific delivery systems to encapsulate or complex the drug.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles in aqueous solution. The hydrophobic core of these micelles can encapsulate the poorly soluble compound, increasing its apparent solubility.[14]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The this compound molecule can form an "inclusion complex" with the cyclodextrin, where it sits inside the hydrophobic pocket, thus increasing its solubility in water.[15][16]
-
Lipid-Based Formulations: For oral delivery, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective at solubilizing lipophilic drugs and enhancing absorption.[14][15]
These advanced methods require specialized formulation expertise and should be considered when simpler pH adjustment and co-solvent approaches are insufficient.
References
- 1. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 2. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 8. vetscraft.com [vetscraft.com]
- 9. p-Anisic acid - Wikipedia [en.wikipedia.org]
- 10. brainly.com [brainly.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 3-Methoxy-4-propoxybenzoic Acid Solutions
Welcome to the technical support resource for 3-Methoxy-4-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related challenges encountered during experimental work. As Senior Application Scientists, we have compiled this information to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound solutions.
Q1: What is this compound and what are its basic chemical properties?
This compound is a benzoic acid derivative with the chemical formula C11H14O4 and a molecular weight of approximately 210.23 g/mol .[1][2][3][4] Its structure includes a benzene ring substituted with a carboxylic acid group, a methoxy group, and a propoxy group. This combination of functional groups dictates its chemical behavior, including its solubility and stability.
Q2: What are the primary factors that can affect the stability of this compound solutions?
The stability of this compound in solution is influenced by several environmental and chemical factors.[5] Key factors include:
-
pH: The pH of the solution can significantly impact the solubility and degradation rate of the compound, particularly due to the presence of the carboxylic acid and the phenol-like ether linkages.[6][7]
-
Oxidation: The presence of oxygen can lead to oxidative degradation, a common issue for phenolic compounds.[][9]
-
Light Exposure: Aromatic compounds, including benzoic acid derivatives, can be susceptible to photodegradation upon exposure to UV light.[10][11]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation, such as decarboxylation.[12][13]
-
Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation reactions.[14]
Q3: What are the initial signs of degradation I should look for in my solution?
Visual inspection can often provide the first clues of degradation. Common signs include:
-
Color Change: The development of a yellow or brownish tint can indicate the formation of colored degradation products, often resulting from oxidation.
-
Precipitation: The formation of a solid precipitate may indicate a change in solubility due to pH shifts or the formation of insoluble degradation products.[15]
-
Changes in pH: A drift in the pH of a buffered solution could suggest degradation is occurring.
For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are essential for detecting and quantifying the appearance of degradation products and the loss of the parent compound.[16]
Q4: What are the general recommendations for storing solutions of this compound?
To maximize the shelf-life of your solutions, the following storage conditions are recommended:
-
Protection from Light: Store solutions in amber-colored vials or wrapped in aluminum foil to prevent photodegradation.
-
Controlled Temperature: Store solutions at refrigerated temperatures (2-8 °C) to slow down potential degradation reactions. For long-term storage, consider storing at -20 °C or below.
-
Inert Atmosphere: For sensitive applications, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can minimize oxidative degradation.
-
Appropriate pH: Maintain the solution at an optimal pH using a suitable buffer system.
Troubleshooting Guides
This section provides detailed guidance for addressing specific stability issues you may encounter during your experiments.
Problem 1: My solution of this compound is changing color over time. What is the cause and how can I prevent it?
A1: Underlying Cause and Prevention Strategies
A change in color, typically to a yellowish or brownish hue, is a strong indicator of oxidative degradation . The phenolic ether components of the this compound molecule are susceptible to oxidation, which can lead to the formation of colored quinone-type structures.
Troubleshooting Steps:
-
Inert Gas Purging: Before sealing the storage container, gently bubble an inert gas (nitrogen or argon) through the solution for several minutes to displace dissolved oxygen. Also, flush the headspace of the container with the inert gas.
-
Addition of Antioxidants: The inclusion of antioxidants is a highly effective way to prevent oxidative degradation.[][17] The choice of antioxidant will depend on the solvent system (aqueous or organic).
-
Use of Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and inhibit their catalytic activity.[9]
Table 1: Commonly Used Antioxidants for Stabilization
| Antioxidant | Solubility | Typical Concentration Range | Mechanism of Action |
| L-Ascorbic Acid (Vitamin C) | Water-soluble | 0.01 - 0.1% (w/v) | Reducing agent, readily oxidized |
| Sodium Metabisulfite | Water-soluble | 0.01 - 0.1% (w/v) | Oxygen scavenger |
| Butylated Hydroxytoluene (BHT) | Oil-soluble | 0.01 - 0.1% (w/v) | Free radical scavenger |
| Butylated Hydroxyanisole (BHA) | Oil-soluble | 0.01 - 0.1% (w/v) | Free radical scavenger |
| α-Tocopherol (Vitamin E) | Oil-soluble | 0.01 - 0.05% (w/v) | Free radical scavenger |
Problem 2: I am observing precipitation in my buffered solution of this compound. What are the possible reasons and solutions?
A2: Investigating and Resolving Precipitation
Precipitation in a buffered solution can be due to several factors, primarily related to solubility and pH .
Troubleshooting Steps:
-
Verify the pH of the Solution: The solubility of benzoic acid and its derivatives is highly pH-dependent.[18][19] The carboxylic acid group has a pKa value, and when the pH of the solution is close to or below the pKa, the compound will be in its less soluble protonated form.
-
Action: Measure the pH of your solution. If it has drifted, adjust it back to the desired level. Ensure your buffer has sufficient capacity to maintain the pH.
-
Recommendation: To enhance solubility in aqueous solutions, adjust the pH to be at least 1-2 units above the pKa of the carboxylic acid group. This will ensure the compound is in its more soluble deprotonated (carboxylate) form.
-
-
Assess Buffer Compatibility: The chosen buffer components could potentially interact with the this compound, leading to the formation of an insoluble salt.
-
Action: Review the composition of your buffer. If you suspect an incompatibility, try a different buffer system.
-
-
Consider Co-solvents: If working near the limit of solubility, the addition of a co-solvent can improve the solubility of the compound.
-
Recommendation: For aqueous solutions, consider adding a small percentage of a water-miscible organic solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG).
-
Problem 3: My analytical results show a decrease in the concentration of this compound over time, even with no visible changes. What are the likely degradation pathways?
A3: Understanding and Mitigating Hidden Degradation
A decrease in the parent compound concentration without visible signs of degradation points towards the formation of soluble, colorless degradation products. Forced degradation studies are instrumental in identifying these pathways.[15][20][21][22][23] Based on the structure of this compound, the following degradation pathways are plausible:
-
Hydrolysis: The ether linkages (methoxy and propoxy groups) could be susceptible to hydrolysis, especially under acidic or basic conditions, although this is generally slower than other degradation mechanisms for aryl ethers.
-
Photodegradation: Exposure to UV light can induce photochemical reactions in the aromatic ring, potentially leading to isomerization or cleavage of the molecule.[10][11][24]
-
Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as carbon dioxide.[12][13][25]
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
To proactively understand the stability of your this compound solutions, a forced degradation or stress testing study is highly recommended.[15][20][21][22][23] This involves exposing the solution to harsh conditions to accelerate degradation and identify potential degradation products.
Objective: To identify the degradation pathways and the stability-indicating analytical method for this compound.
Materials:
-
This compound
-
Appropriate solvent (e.g., water, methanol, acetonitrile)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Calibrated pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or PDA)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add HCl to a final concentration of 0.1 M.
-
Incubate at a controlled elevated temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add NaOH to a final concentration of 0.1 M.
-
Incubate at room temperature or a slightly elevated temperature for a specified period.
-
At various time points, withdraw samples, neutralize with HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add H2O2 to a final concentration of 3-30%.
-
Incubate at room temperature for a specified period.
-
At various time points, withdraw samples and analyze by HPLC.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a controlled temperature oven (e.g., 80 °C).
-
At various time points, withdraw samples, cool to room temperature, and analyze by HPLC.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber with UV and visible light).
-
Simultaneously, keep a control sample in the dark.
-
At various time points, withdraw samples from both the exposed and control solutions and analyze by HPLC.
-
-
Data Analysis:
-
For each condition, compare the chromatograms of the stressed samples with the control.
-
Quantify the decrease in the peak area of the parent compound and the increase in the peak areas of any new peaks (degradation products).
-
This will help in identifying the conditions under which the compound is most labile and in developing a stability-indicating analytical method.
-
Diagram 2: Workflow for Stability Testing
Caption: General workflow for a forced degradation study.
By following these guidelines and troubleshooting steps, you can significantly improve the stability of your this compound solutions and ensure the reliability of your experimental data. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. echemi.com [echemi.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 4. PubChemLite - this compound (C11H14O4) [pubchemlite.lcsb.uni.lu]
- 5. www3.paho.org [www3.paho.org]
- 6. physicsforums.com [physicsforums.com]
- 7. Effect of pH on the Stability of Plant Phenolic Compounds (2000) | Mendel Friedman | 808 Citations [scispace.com]
- 9. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating the photostability of carboxylic acids exposed to Mars surface ultraviolet radiation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 17. Antioxidants - CD Formulation [formulationbio.com]
- 18. ijpsr.com [ijpsr.com]
- 19. ijsrp.org [ijsrp.org]
- 20. biopharminternational.com [biopharminternational.com]
- 21. acdlabs.com [acdlabs.com]
- 22. rjptonline.org [rjptonline.org]
- 23. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Methoxy-4-propoxybenzoic Acid Derivatives
Welcome to the technical support hub for the synthesis of 3-Methoxy-4-propoxybenzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. It addresses common challenges encountered during synthesis, providing in-depth explanations and actionable troubleshooting protocols to ensure the successful and efficient production of your target compounds.
Overview of Synthetic Strategy
The synthesis of this compound typically originates from readily available precursors such as isovanillin, methyl vanillate, or 3-methoxy-4-hydroxybenzoic acid. The core transformations involve an O-alkylation to install the propoxy group, followed by oxidation or hydrolysis to reveal the carboxylic acid moiety. Subsequent derivatization can then be performed to generate esters, amides, and other functionalized molecules.
This guide is structured in a question-and-answer format to directly address the most pressing issues that can arise during this multi-step synthesis.
Part 1: Troubleshooting the O-Propylation (Williamson Ether Synthesis)
The introduction of the propoxy group via Williamson ether synthesis is a critical step. While seemingly straightforward, it is often plagued by issues of incomplete reaction, side product formation, and difficult purifications.
Question 1: Why is the yield of my O-propylation of the phenolic hydroxyl group unexpectedly low?
Low yields in this SN2 reaction can be attributed to several factors, ranging from suboptimal reaction conditions to competing side reactions.
Possible Causes & Solutions:
-
Choice of Base and Solvent: The selection of the base and solvent system is paramount. The base must be strong enough to completely deprotonate the phenol, but not so strong as to promote side reactions. The solvent plays a crucial role in solvating the phenoxide and influencing the reaction pathway.[1]
-
Insight: A common pitfall is using a base that is not sufficiently strong or is sterically hindered, leading to incomplete deprotonation and unreacted starting material. Weak bases like K₂CO₃ may require higher temperatures and longer reaction times. Stronger bases like NaH provide more rapid and complete deprotonation but require anhydrous conditions.
-
Recommendation: For most substrates, the combination of K₂CO₃ in a polar aprotic solvent like DMF or acetonitrile at elevated temperatures (60-80 °C) provides a good balance of reactivity and selectivity. If the reaction is sluggish, consider switching to a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃).
-
-
Competing C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through either the oxygen or the aromatic ring (at the ortho or para positions).[1] While O-alkylation is generally favored, certain conditions can promote competitive C-alkylation, leading to isomeric impurities that are often difficult to separate.
-
Insight: Protic solvents (like ethanol or water) can hydrogen-bond with the phenoxide oxygen, sterically shielding it and increasing the likelihood of C-alkylation.[1]
-
Recommendation: Employ polar aprotic solvents such as DMF, DMSO, or acetone to favor O-alkylation. These solvents solvate the cation but leave the phenoxide anion highly reactive and accessible for nucleophilic attack on the alkyl halide.
-
-
Elimination of the Alkyl Halide: If using a secondary propyl halide (e.g., 2-bromopropane), the basic conditions required for phenoxide formation can also promote an E2 elimination reaction, forming propene gas instead of the desired ether.[2][3]
-
Insight: The Williamson ether synthesis works best with methyl and primary alkyl halides.[3]
-
Recommendation: Always use a primary propyl halide, such as 1-bromopropane or 1-iodopropane, to minimize the risk of elimination side reactions.
-
Optimized Protocol for O-Propylation of Methyl 3-Hydroxy-4-methoxybenzoate:
-
To a stirred solution of methyl 3-hydroxy-4-methoxybenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5-10 mL per gram of starting material), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromopropane (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 70 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield methyl 3-methoxy-4-propoxybenzoate.
Troubleshooting Flowchart for O-Propylation
Caption: Troubleshooting Decision Tree for O-Propylation.
Part 2: Troubleshooting the Carboxylic Acid Formation
Whether you are oxidizing an aldehyde or hydrolyzing an ester, the formation of the final carboxylic acid can present its own set of challenges.
Question 2: My oxidation of 3-methoxy-4-propoxybenzaldehyde to the carboxylic acid is incomplete or forms byproducts. What should I do?
The oxidation of an electron-rich aromatic aldehyde requires a method that is both efficient and selective to avoid degradation of the aromatic ring or cleavage of the ether linkages.
Common Oxidation Methods and Their Pitfalls:
| Oxidizing Agent | Advantages | Common Pitfalls & Solutions |
| KMnO₄ | Inexpensive and powerful. | Can be too harsh, leading to ring cleavage or oxidation of the propoxy group. Solution: Use carefully controlled conditions (low temperature, controlled pH) and monitor the reaction closely. |
| Ag₂O (Tollens' reagent) | Mild and selective for aldehydes. | Expensive, requires stoichiometric amounts of silver. Solution: Best suited for small-scale, high-value syntheses. |
| NaClO₂ (Pinnick Oxidation) | Highly selective, tolerates a wide range of functional groups, and operates under mild conditions.[4][5][6] | Requires a chlorine scavenger (e.g., 2-methyl-2-butene) to prevent side reactions with the byproduct, hypochlorous acid (HOCl).[6] Solution: This is often the method of choice. Ensure an excess of the scavenger is used. |
Expert Recommendation: The Pinnick Oxidation
The Pinnick oxidation is arguably the most reliable method for this transformation due to its high selectivity and mild reaction conditions.[5][7][8] The reaction converts aldehydes to carboxylic acids using sodium chlorite (NaClO₂) buffered at a slightly acidic pH.
Optimized Protocol for Pinnick Oxidation:
-
In a flask, dissolve 3-methoxy-4-propoxybenzaldehyde (1.0 eq) in tert-butanol and water (e.g., a 4:1 mixture).
-
Add 2-methyl-2-butene (3.0-4.0 eq) to the solution to act as an HOCl scavenger.
-
In a separate container, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.
-
Slowly add the aqueous NaClO₂/NaH₂PO₄ solution to the aldehyde solution at room temperature. An exotherm may be observed.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, quench any excess oxidant by adding a saturated solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH ~2-3 with 1M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude this compound. The product is often pure enough to be used directly or can be further purified by recrystallization.
Question 3: The hydrolysis (saponification) of my methyl ester is slow, incomplete, or causes ether cleavage. How can I improve it?
Ester hydrolysis under basic conditions (saponification) is a standard transformation, but sterically hindered esters or sensitive substrates can pose problems.[9][10]
Possible Causes & Solutions:
-
Steric Hindrance: While the methyl ester of this system is not exceptionally hindered, poor solubility or aggregation can slow down the reaction.
-
Ether Cleavage: Harsh conditions (very high concentrations of base or prolonged heating) can potentially lead to the cleavage of the methoxy or propoxy ether groups.
-
Insight: Ether cleavage is generally more of a concern under strong acidic conditions (e.g., HBr or HI), but highly forcing basic conditions should also be avoided.
-
Recommendation: Use a moderate excess of base (2-4 equivalents of NaOH or KOH) and heat at reflux for a defined period (2-4 hours), monitoring by TLC.[11][12] Avoid unnecessarily long reaction times or excessively high temperatures.
-
-
Work-up Issues: The product, a sodium or potassium carboxylate, is water-soluble. It is crucial to properly acidify the reaction mixture to protonate the carboxylate, rendering the carboxylic acid product insoluble in water and extractable into an organic solvent.
-
Solution: After the reaction is complete, cool the mixture in an ice bath and carefully acidify with cold 1M or 2M HCl until the pH is ~2. The product should precipitate as a solid. If it remains dissolved, it must be extracted with an organic solvent like ethyl acetate.
-
Part 3: Derivatization and Final Purification
Question 4: I am having trouble forming an amide derivative from my this compound. The reaction is low-yielding. What are the common pitfalls?
Amide bond formation directly from a carboxylic acid and an amine requires an activating agent or "coupling reagent" to convert the carboxylic acid's hydroxyl group into a better leaving group.[13]
Possible Causes & Solutions:
-
Poor Activation: Simply mixing the carboxylic acid and amine will not result in amide formation. An activating agent is required.
-
Solution: Use a standard peptide coupling reagent. Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide), often with an additive like HOBt (1-Hydroxybenzotriazole) to improve efficiency and reduce side reactions.[14]
-
-
Side Reactions of Coupling Reagents: Carbodiimide reagents can form stable N-acylurea byproducts, which can be difficult to remove and reduce the yield of the desired amide.
-
Solution: The use of HOBt or HOAt as an additive traps the activated O-acylisourea intermediate to form an active ester, which is less prone to side reactions and reacts more cleanly with the amine.
-
-
Incorrect Stoichiometry or Order of Addition: The stoichiometry and order of addition of reagents are critical for successful amide coupling.
-
Recommendation: A typical procedure involves pre-activating the carboxylic acid with the coupling reagent and HOBt for 15-30 minutes before adding the amine. This prevents the coupling reagent from reacting directly with the amine. Use a slight excess of the amine (1.1-1.2 eq) to ensure complete consumption of the activated acid.
-
Amide Coupling Troubleshooting Diagram
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 5. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chemistry-reaction.com [chemistry-reaction.com]
- 8. psiberg.com [psiberg.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. 3-CyclopropylMethoxy-4-Methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Reactivity of 3-Methoxy-4-propoxybenzoic Acid
Welcome to the technical support center for 3-Methoxy-4-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) related to enhancing the reactivity of this compound in various synthetic applications. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower your experimental success.
Understanding the Reactivity of this compound
This compound is a benzoic acid derivative with two electron-donating groups (methoxy and propoxy) on the aromatic ring. These groups increase electron density on the benzene ring, which can influence its reactivity. Specifically, electron-donating groups tend to decrease the acidity of the carboxylic acid by destabilizing the resulting carboxylate anion.[1][2][3][4] This reduced acidity can make the carboxylic acid less reactive towards nucleophiles compared to unsubstituted benzoic acid. Therefore, activating the carboxyl group is often a necessary step to achieve efficient transformations.
Frequently Asked Questions (FAQs)
Q1: Why is my esterification/amidation reaction with this compound proceeding slowly or with low yield?
A1: The electron-donating nature of the methoxy and propoxy groups reduces the electrophilicity of the carbonyl carbon in the carboxylic acid, making it less susceptible to nucleophilic attack by alcohols or amines.[1][2][3][4] Direct reaction often requires harsh conditions (high temperatures) which can lead to side products. To enhance reactivity, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by using an activating agent.[5][6]
Q2: What are the most effective methods for activating the carboxyl group of this compound?
A2: The choice of activating agent depends on the desired transformation (e.g., esterification, amidation) and the sensitivity of your substrates. Here are three common strategies:
-
Formation of Acyl Chlorides: This is a classic and highly effective method for activating carboxylic acids. The resulting acyl chloride is very reactive.[5][6]
-
Carbodiimide Coupling: Reagents like DCC (dicyclohexylcarbodiimide) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) are widely used, especially for amide bond formation.[5][7]
-
Active Ester Formation: Creating an active ester, for instance with N-hydroxysuccinimide (NHS) or more advanced reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in peptide synthesis, generates a reactive intermediate that readily couples with amines.[8]
Q3: When should I choose to make an acyl chloride versus using a coupling reagent?
A3:
-
Choose Acyl Chloride Formation when:
-
Your nucleophile (alcohol or amine) is robust and not prone to side reactions with the harsh reagents used to make the acyl chloride (e.g., thionyl chloride, oxalyl chloride).
-
You are performing a large-scale synthesis where cost-effectiveness is a key consideration.
-
You need a highly reactive electrophile for a sluggish reaction.
-
-
Choose a Coupling Reagent when:
-
You are working with sensitive or complex molecules, such as in peptide synthesis or late-stage drug modification, where milder conditions are crucial.[8][9]
-
You want to minimize the risk of side reactions and simplify purification, as the byproducts of many modern coupling reagents are water-soluble and easily removed.
-
Stereochemical integrity is critical, as some coupling reagents, especially with additives like HOAt (1-Hydroxy-7-azabenzotriazole), are designed to suppress racemization.[8]
-
Troubleshooting Guides
Troubleshooting Low Yields in Amidation Reactions
| Symptom | Possible Cause | Recommended Solution |
| No or minimal product formation | Inadequate activation of the carboxylic acid. | 1. Switch to a more potent activating agent (e.g., from EDC/HOBt to HATU).[8] 2. Convert the carboxylic acid to the more reactive acyl chloride.[5][6] |
| Steric hindrance from the nucleophilic amine. | 1. Increase the reaction temperature moderately (e.g., from room temperature to 40-50°C).[10] 2. Prolong the reaction time.[10] 3. Use a less hindered base if applicable. | |
| Reaction stalls or is incomplete | Degradation of coupling reagents. | Use fresh, high-purity coupling reagents and anhydrous solvents.[10] Prepare solutions of activating agents immediately before use. |
| Suboptimal solvent choice. | Ensure the use of a high-purity, anhydrous polar aprotic solvent like DMF or NMP.[10][11] | |
| Formation of multiple side products | Over-activation of the carboxylic acid leading to side reactions. | Reduce the pre-activation time before adding the amine.[8] |
| Use of a strong base causing epimerization or other side reactions. | Switch to a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[8][10] |
Troubleshooting Fischer Esterification
| Symptom | Possible Cause | Recommended Solution |
| Low conversion to the ester | Equilibrium not shifted towards the product. | 1. Use a large excess of the alcohol, which also serves as the solvent.[12] 2. Remove water as it is formed, for example, by using a Dean-Stark apparatus. |
| Insufficient acid catalyst. | Ensure an adequate amount of a strong acid catalyst like concentrated sulfuric acid is used. | |
| Decomposition of starting material or product | Reaction temperature is too high or reaction time is too long. | Optimize the reaction temperature and monitor the reaction progress by TLC or HPLC to avoid prolonged heating. |
Experimental Protocols
Protocol 1: Synthesis of 3-Methoxy-4-propoxybenzoyl Chloride
This protocol describes the conversion of this compound to its highly reactive acyl chloride derivative using thionyl chloride.[13][14]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with reflux condenser and gas outlet to a trap (e.g., NaOH solution)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM or toluene.
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature with stirring.
-
Add a catalytic amount of anhydrous DMF (optional, but can accelerate the reaction).
-
Heat the reaction mixture to reflux (40°C for DCM, 110°C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude 3-Methoxy-4-propoxybenzoyl chloride can often be used in the next step without further purification.
Caption: Workflow for Acyl Chloride Formation.
Protocol 2: EDC/HOBt Mediated Amidation
This protocol details a common and milder method for forming an amide bond using EDC as the coupling agent and HOBt to suppress side reactions.[15]
Materials:
-
This compound
-
Primary or secondary amine
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-hydroxybenzotriazole)
-
DIPEA (N,N-diisopropylethylamine)
-
Anhydrous DMF or DCM
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq), the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF or DCM.[15]
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.[15]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous NaHCO₃ solution and brine to remove unreacted starting materials and byproducts.[15]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product, which can then be purified by column chromatography or recrystallization.
Caption: EDC/HOBt Mediated Amidation Pathway.
References
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. esports.bluefield.edu - Carboxylic Acid Functional Group Reactions [esports.bluefield.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. jpt.com [jpt.com]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. benchchem.com [benchchem.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 3-Methoxy-4-propoxybenzoic Acid and Other Benzoic Acid Derivatives for Researchers in Drug Development
In the landscape of medicinal chemistry and drug discovery, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides an in-depth technical comparison of 3-Methoxy-4-propoxybenzoic acid with other notable benzoic acid derivatives, offering insights into their structure-activity relationships and potential therapeutic applications. The content herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in their research endeavors.
The Versatile Benzoic Acid Scaffold: A Foundation for Drug Design
Benzoic acid and its derivatives are characterized by a benzene ring attached to a carboxylic acid functional group. The therapeutic potential of these compounds can be significantly modulated by the nature and position of substituents on the aromatic ring. These modifications influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn dictate its pharmacokinetic and pharmacodynamic profile.
The strategic addition of functional groups, such as hydroxyl (-OH), methoxy (-OCH₃), and other alkoxy groups, can enhance the biological efficacy of the parent benzoic acid molecule. For instance, hydroxylated benzoic acids are known for their potent antioxidant and radical scavenging activities, a property attributed to their ability to donate a hydrogen atom.[4] The presence of methoxy groups can also contribute to antioxidant potential and has been shown to play a role in anti-inflammatory and antimicrobial activities.[2][5]
In Focus: this compound
This compound is a disubstituted benzoic acid derivative featuring a methoxy group at the C3 position and a propoxy group at the C4 position. While extensive biological data for this specific compound is not widely available in peer-reviewed literature, its structural features allow for a predictive analysis of its potential activities based on the well-established structure-activity relationships of related compounds.
The presence of two alkoxy groups, one methoxy and one propoxy, suggests potential for antioxidant and anti-inflammatory activities. The ether linkages are generally stable, and the overall lipophilicity of the molecule is increased by the propoxy group compared to a simpler methoxy or hydroxyl group. This enhanced lipophilicity may influence its ability to cross biological membranes, potentially affecting its bioavailability and cellular uptake.
A Comparative Analysis: Performance Against Other Benzoic Acid Derivatives
To understand the potential of this compound, it is instructive to compare it with other well-characterized benzoic acid derivatives. This comparative analysis will focus on antioxidant, anti-inflammatory, and antimicrobial properties.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The presence of electron-donating groups, such as hydroxyl and methoxy groups, on the benzene ring generally enhances antioxidant activity.[6] Dihydroxybenzoic acids, for example, exhibit significantly higher antioxidant activity than their monohydroxy counterparts.[4]
While direct DPPH assay data for this compound is limited, we can infer its potential relative to other derivatives. The methoxy group at the C3 position and the propoxy group at the C4 position are both electron-donating, which should contribute to its radical scavenging ability. However, the absence of a free hydroxyl group might render it less potent than derivatives like vanillic acid (4-hydroxy-3-methoxybenzoic acid) or protocatechuic acid (3,4-dihydroxybenzoic acid).
| Compound | Structure | Key Substituents | Reported Antioxidant Activity (Qualitative) |
| This compound | 3-methoxy, 4-propoxy | Predicted moderate activity | |
| Vanillic Acid | 4-hydroxy, 3-methoxy | Potent antioxidant and anti-inflammatory effects[2] | |
| Protocatechuic Acid | 3,4-dihydroxy | Strong antioxidant and radical scavenging properties | |
| p-Anisic Acid (4-Methoxybenzoic acid) | 4-methoxy | Exhibits antioxidant activity[6] | |
| Benzoic Acid | None | Weak antioxidant activity |
Anti-inflammatory Activity
The anti-inflammatory effects of many benzoic acid derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[7] The substitution pattern on the benzoic acid ring can influence the potency and selectivity of COX inhibition.
For instance, 2-hydroxy-4-methoxybenzoic acid has been shown to attenuate carbon tetrachloride-induced hepatotoxicity in rats through anti-inflammatory and antioxidant mechanisms, reducing levels of inflammatory cytokines like TNF-α and IL-6.[8] Vanillic acid also exerts potent anti-inflammatory effects by suppressing key inflammatory pathways, including the inhibition of NF-κB.[2] Given its structural similarities, this compound may also possess anti-inflammatory properties, though likely of a different magnitude.
Antimicrobial Activity
Benzoic acid and its derivatives are well-known for their antimicrobial properties and are often used as preservatives.[9] The antimicrobial efficacy is influenced by factors such as the pKa of the acid and the lipophilicity conferred by its substituents. Generally, the unionized form of the acid is more effective at crossing microbial cell membranes.
Studies have shown that the addition of hydroxyl and methoxyl substituents can modulate the antibacterial effect of benzoic acid.[9] Furthermore, esterification of the carboxylic acid group can increase antifungal activity.[5][10] The increased lipophilicity of this compound due to the propoxy group could potentially enhance its antimicrobial activity compared to more polar derivatives, but this would need to be confirmed experimentally.
Experimental Protocols for Comparative Evaluation
To facilitate further research and direct comparison, this section provides standardized, step-by-step methodologies for key in vitro assays.
Synthesis of this compound
A general synthetic route to 3-methoxy-4-alkoxybenzoic acids often starts from a commercially available precursor like vanillic acid or its methyl ester. The synthesis of this compound would typically involve the propylation of the hydroxyl group of a suitable precursor.
Diagram of a potential synthetic workflow:
Caption: A potential synthetic route to this compound.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay quantifies the ability of a compound to scavenge the stable DPPH free radical.[11][12][13]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Samples: Dissolve the benzoic acid derivatives in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.[12]
Diagram of the DPPH assay workflow:
Caption: Workflow for the DPPH radical scavenging assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Anti-inflammatory Activity)
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[14][15][16]
Protocol:
-
Reagents: Obtain purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection kit (e.g., colorimetric or fluorometric).
-
Preparation of Test Compounds: Dissolve the benzoic acid derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions. Prepare a range of dilutions.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the test compound or vehicle control.
-
Add the COX-1 or COX-2 enzyme to initiate the reaction.
-
Incubate for a specified time at a controlled temperature (e.g., 37°C).
-
Add arachidonic acid to start the enzymatic reaction.
-
Incubate for a further period.
-
Stop the reaction and measure the product (e.g., prostaglandin E2) using the detection kit.
-
-
Calculation: Determine the percentage of COX inhibition for each compound concentration and calculate the IC50 value.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) (Antimicrobial Activity)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[17][18][19]
Protocol:
-
Preparation of Media and Inoculum: Prepare a suitable liquid growth medium (e.g., Mueller-Hinton broth for bacteria). Culture the test microorganism and adjust the inoculum to a standardized concentration (e.g., 0.5 McFarland standard).
-
Preparation of Test Compounds: Dissolve the benzoic acid derivatives in a suitable solvent and prepare serial twofold dilutions in the growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without test compound) and a negative control (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.[20]
Conclusion and Future Directions
While this compound remains a relatively understudied compound, a systematic comparison with its structural analogs suggests its potential as a bioactive molecule with possible antioxidant, anti-inflammatory, and antimicrobial properties. The presence of both methoxy and propoxy groups offers a unique combination of electronic and lipophilic characteristics that warrant further investigation.
The provided experimental protocols offer a clear roadmap for the systematic evaluation of these potential activities. Future research should focus on the synthesis and in vitro biological testing of this compound to generate the empirical data needed for a definitive comparison with other benzoic acid derivatives. Such studies will be instrumental in elucidating its therapeutic potential and paving the way for its possible application in drug development.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications | MDPI [mdpi.com]
- 3. Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Augmenting the activity of antifungal agents against aspergilli using structural analogues of benzoic acid as chemosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. youtube.com [youtube.com]
A Researcher's Guide to Validating the Biological Activity of 3-Methoxy-4-propoxybenzoic Acid: A Comparative Analysis
For researchers and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and exacting. This guide provides an in-depth technical framework for validating the biological activity of 3-Methoxy-4-propoxybenzoic acid. Drawing upon established methodologies and comparative data from structurally similar compounds, we will explore its potential as an anti-inflammatory agent, likely acting through the inhibition of phosphodiesterase 4 (PDE4). This document is designed to be a practical resource, explaining not just the "how" but the "why" behind experimental choices, ensuring a robust and logical validation process.
The Scientific Rationale: Why Investigate this compound?
Benzoic acid derivatives are a well-established class of compounds in medicinal chemistry, recognized for their diverse pharmacological activities.[1] Many serve as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs), particularly for anti-inflammatory, analgesic, cardiovascular, and central nervous system drugs.[1] The core structure of this compound, with its substituted benzene ring, suggests a potential for interaction with biological targets involved in inflammatory pathways.
Our investigation is guided by the extensive research on similar benzoic acid esters and derivatives that have been identified as potent inhibitors of phosphodiesterase 4 (PDE4).[2][3][4][5][6] PDE4 is a key enzyme in inflammatory and immune cells, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses a wide range of inflammatory responses.[3] This mechanism is central to the therapeutic effects of drugs used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[2][3] Given the structural similarities, it is a logical and scientifically sound hypothesis that this compound may exhibit similar anti-inflammatory properties via PDE4 inhibition.
Comparative Landscape: Learning from Structurally Related Compounds
To effectively design a validation strategy, we must first understand the structure-activity relationships (SAR) within this chemical family. Several related molecules provide valuable insights:
-
3-Methoxy-4-methylbenzoic acid: This compound is a known intermediate in the synthesis of drugs like Zafirlukast and Finerenone, which are used for respiratory and kidney conditions, respectively.[7] Its utility as a building block for anti-inflammatory drugs underscores the potential of the 3-methoxy-4-substituted benzoic acid scaffold.[1][8]
-
3-Fluoro-4-methoxybenzoic acid: This fluorinated derivative is another important intermediate in drug discovery, particularly in the development of treatments for Alzheimer's disease.[9] Its reactivity and functional groups allow for the synthesis of complex molecules with therapeutic potential.[9]
-
Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid): This naturally occurring benzoic acid derivative has demonstrated antioxidative and antimicrobial activities.[10] Its biological effects highlight the importance of the substitution pattern on the benzene ring.
-
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA): A component of Korean kimchi, this compound has shown significant anti-inflammatory effects by suppressing the production of pro-inflammatory mediators and cytokines.[11]
The common thread among these compounds is their substituted benzoic acid core and their involvement in modulating inflammatory or disease-related pathways. This comparative analysis strongly supports the hypothesis that this compound is a promising candidate for investigation as an anti-inflammatory agent.
Experimental Validation Workflow: A Step-by-Step Guide
The following experimental workflow is designed to systematically validate the biological activity of this compound, starting with in vitro assays and progressing to more complex cellular models.
Caption: Experimental workflow for validating the biological activity of this compound.
Phase 1: In Vitro Target Engagement
Objective: To determine if this compound directly inhibits PDE4 enzymatic activity and to assess its selectivity against other phosphodiesterase isoforms.
Protocol 1: PDE4 Enzyme Inhibition Assay
-
Reagents and Materials: Recombinant human PDE4 enzyme, cAMP, [³H]-cAMP, scintillation fluid, this compound, and a known PDE4 inhibitor (e.g., Roflumilast) as a positive control.
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a reaction buffer, combine the PDE4 enzyme, the test compound (or control), and a mixture of cAMP and [³H]-cAMP.
-
Incubate the reaction mixture to allow for enzymatic activity.
-
Terminate the reaction and separate the product ([³H]-AMP) from the substrate ([³H]-cAMP) using an appropriate method (e.g., ion-exchange chromatography).
-
Quantify the amount of [³H]-AMP produced using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of PDE4 inhibition for each concentration of the test compound. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.
Protocol 2: PDE Isoform Selectivity Panel
-
Rationale: To ensure that the compound's activity is specific to PDE4 and to avoid off-target effects, it is crucial to test its activity against other PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE5).[3]
-
Procedure: Perform enzyme inhibition assays similar to Protocol 1, but using recombinant enzymes for each of the other PDE isoforms.
-
Data Analysis: Compare the IC50 values for each PDE isoform. A significantly lower IC50 for PDE4 indicates selectivity.
Phase 2: Cellular Anti-inflammatory Activity
Objective: To evaluate the ability of this compound to suppress inflammatory responses in a cellular context.
Protocol 3: Cell Viability Assay
-
Rationale: Before assessing anti-inflammatory effects, it is essential to determine the concentrations of the compound that are not toxic to the cells.
-
Procedure: Treat a suitable cell line (e.g., RAW 264.7 murine macrophages) with a range of concentrations of this compound. After an incubation period, assess cell viability using a standard method like the MTT or MTS assay.
Protocol 4: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
-
Rationale: LPS is a potent stimulator of inflammation in macrophages, leading to the production of various pro-inflammatory mediators. This assay mimics an inflammatory response in vitro.
-
Procedure:
-
Pre-treat RAW 264.7 cells with non-toxic concentrations of this compound.
-
Stimulate the cells with LPS.
-
After an appropriate incubation time, collect the cell culture supernatant.
-
-
Analysis: Measure the levels of key inflammatory mediators in the supernatant:
-
Nitric Oxide (NO): Quantify using the Griess assay.
-
Prostaglandin E2 (PGE2): Measure using an ELISA kit.
-
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Quantify using specific ELISA kits.
-
Phase 3: Elucidating the Mechanism of Action
Objective: To confirm that the observed anti-inflammatory effects are mediated through the proposed PDE4-cAMP pathway and to investigate downstream signaling events.
Protocol 5: Intracellular cAMP Measurement
-
Rationale: If this compound inhibits PDE4, it should lead to an increase in intracellular cAMP levels.
-
Procedure: Treat cells with this compound and then measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).
Protocol 6: Western Blot Analysis of Inflammatory Signaling Pathways
-
Rationale: The anti-inflammatory effects of increased cAMP are often mediated by the inhibition of pro-inflammatory transcription factors like NF-κB and signaling cascades like the MAPKs.[11][12]
-
Procedure:
-
Treat cells with this compound and stimulate with LPS.
-
Prepare cell lysates and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with antibodies specific for the phosphorylated (activated) forms of key signaling proteins (e.g., p-p65 for NF-κB activation, p-p38, p-ERK, p-JNK for MAPK activation).
-
-
Data Analysis: Quantify the band intensities to determine the effect of the compound on the activation of these pathways.
Data Presentation and Interpretation
For clear and concise communication of results, all quantitative data should be summarized in tables.
Table 1: In Vitro PDE Inhibition Profile of this compound and Comparators
| Compound | PDE4 IC50 (nM) | PDE1 IC50 (nM) | PDE3 IC50 (nM) | PDE5 IC50 (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Roflumilast (Positive Control) | ~1-10 | >10,000 | >10,000 | >10,000 |
| Other Benzoic Acid Analogs | Literature/Experimental Values | Literature/Experimental Values | Literature/Experimental Values | Literature/Experimental Values |
Table 2: Effect of this compound on Inflammatory Mediator Production in LPS-Stimulated Macrophages
| Treatment | NO Production (% of LPS control) | PGE2 Production (% of LPS control) | TNF-α Secretion (% of LPS control) |
| Vehicle | 0 | 0 | 0 |
| LPS | 100 | 100 | 100 |
| LPS + this compound (Conc. 1) | Experimental Value | Experimental Value | Experimental Value |
| LPS + this compound (Conc. 2) | Experimental Value | Experimental Value | Experimental Value |
| LPS + Dexamethasone (Positive Control) | Experimental Value | Experimental Value | Experimental Value |
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial validation of this compound's biological activity. By following this structured approach, researchers can generate robust and reproducible data to support its potential as an anti-inflammatory agent. Positive results from these studies would warrant further investigation, including more detailed SAR studies with additional analogs, in vivo efficacy studies in animal models of inflammatory diseases, and pharmacokinetic and toxicological profiling. The systematic validation of novel chemical entities like this compound is a critical step in the long and challenging process of drug discovery and development.
References
- 1. srinichem.com [srinichem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-Methoxy-4-methylbenzoic Acid | 7151-68-0 Manufacturer [punagri.com]
- 8. sarchemlabs.com [sarchemlabs.com]
- 9. ossila.com [ossila.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model [mdpi.com]
A Spectroscopic Guide to the Structural Confirmation of 3-Methoxy-4-propoxybenzoic Acid
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to confirm the structure of 3-Methoxy-4-propoxybenzoic acid. By examining the expected spectral data and comparing it with that of its isomers and chemical analogs, we will establish a clear and definitive spectroscopic fingerprint for this compound. This approach not only validates the target structure but also provides a framework for troubleshooting and identifying potential isomeric impurities.
The Importance of Orthogonal Spectroscopic Techniques
In modern organic chemistry, reliance on a single analytical technique is insufficient for the definitive structural elucidation of a novel or synthesized compound. A multi-faceted approach, employing several spectroscopic methods, is essential. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system. For this compound, we will leverage the power of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a comprehensive structural profile.
Predicted and Comparative Spectroscopic Analysis
While experimental spectra for this compound are not publicly available, we can confidently predict its spectral characteristics based on well-established principles of spectroscopy and by comparing it to the known spectra of closely related compounds. This predictive and comparative approach is a powerful tool for any chemist who has synthesized a new molecule and is proceeding with its characterization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Map of the Protons
¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. For this compound, we expect to see distinct signals for the aromatic protons, the methoxy group, the propoxy group, and the carboxylic acid proton.
Expected ¹H NMR Spectrum of this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~12-13 | Singlet (broad) | 1H |
| Aromatic H (H-5) | ~7.7 | Doublet | 1H |
| Aromatic H (H-2) | ~7.5 | Singlet | 1H |
| Aromatic H (H-6) | ~6.9 | Doublet | 1H |
| Propoxy (-OCH₂CH₂CH₃) | ~4.0 | Triplet | 2H |
| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |
| Propoxy (-OCH₂CH₂CH₃) | ~1.8 | Sextet | 2H |
| Propoxy (-OCH₂CH₂CH₃) | ~1.0 | Triplet | 3H |
Comparative Analysis:
The key to confirming the 1,3,4-substitution pattern lies in the aromatic region. We would expect to see three distinct signals with specific splitting patterns (a doublet, a singlet, and another doublet). This pattern would differ significantly from its isomers:
-
4-Methoxy-3-propoxybenzoic acid: This isomer would also show three aromatic signals, but their chemical shifts and coupling constants would be different due to the altered electronic environment.
-
Benzoic acid derivatives with different substitution patterns: For example, a 1,2,4-trisubstituted benzene ring would exhibit a different set of splitting patterns, likely a doublet of doublets and two doublets.
The chemical shifts of the methoxy and propoxy groups can also be diagnostic. By comparing the spectrum to data for compounds like 3-methoxybenzoic acid and 4-propoxybenzoic acid, we can confirm the presence and approximate chemical environment of these functional groups.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal.
Expected ¹³C NMR Spectrum of this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C=O) | ~170 |
| Aromatic C (C-4) | ~153 |
| Aromatic C (C-3) | ~148 |
| Aromatic C (C-1) | ~124 |
| Aromatic C (C-5) | ~123 |
| Aromatic C (C-2) | ~115 |
| Aromatic C (C-6) | ~112 |
| Propoxy (-OCH₂) | ~70 |
| Methoxy (-OCH₃) | ~56 |
| Propoxy (-CH₂CH₃) | ~22 |
| Propoxy (-CH₃) | ~10 |
Comparative Analysis:
The number of signals in the aromatic region (six) confirms the presence of a trisubstituted benzene ring where all aromatic carbons are unique. The chemical shifts of the substituted carbons (C-1, C-3, and C-4) are particularly informative. Comparison with the ¹³C NMR data of vanillic acid (4-hydroxy-3-methoxybenzoic acid) and its derivatives can help in assigning these carbons with high confidence.[1] The propoxy group carbons will have characteristic shifts that can be confirmed by comparison with spectra of compounds like 4-propoxybenzoic acid.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.
Expected IR Absorptions for this compound:
| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |
| Carboxylic Acid O-H | 3300-2500 | Broad |
| C-H (aromatic) | 3100-3000 | Sharp |
| C-H (aliphatic) | 3000-2850 | Sharp |
| Carboxylic Acid C=O | 1710-1680 | Strong, sharp |
| C=C (aromatic) | 1600-1450 | Medium to strong |
| C-O (ether) | 1250-1000 | Strong |
Comparative Analysis:
The most characteristic feature will be the very broad O-H stretch of the carboxylic acid, a hallmark of the hydrogen-bonded dimer that carboxylic acids typically form. The strong C=O stretch will also be prominent. The presence of both aromatic and aliphatic C-H stretches confirms the overall structure. Comparison with the IR spectra of 3-methoxybenzoic acid and 4-propoxybenzoic acid would show the combination of the characteristic absorbances of both methoxy and propoxy groups on a benzoic acid core.[2]
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns.
Expected Mass Spectrum for this compound:
-
Molecular Ion (M⁺): m/z = 210.0892 (for C₁₁H₁₄O₄)[3]
-
Key Fragments:
-
Loss of the propoxy group (-OC₃H₇): m/z = 151
-
Loss of the carboxylic acid group (-COOH): m/z = 165
-
Further fragmentation of the aromatic ring.
-
Comparative Analysis:
The accurate mass of the molecular ion is a critical piece of data for confirming the molecular formula. The fragmentation pattern provides further structural confirmation. For example, the loss of a propoxy group would be a key indicator, distinguishing it from an isomer like 4-methoxy-3-propoxybenzoic acid, which would likely exhibit a similar loss but potentially with different relative intensities of fragment ions. Predicted fragmentation data from databases like PubChemLite can serve as a valuable reference.[3]
Experimental Protocols
To ensure the acquisition of high-quality, reliable data, the following standardized protocols should be followed.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Ionization: Electrospray ionization (ESI) is a suitable method for this compound.
-
Data Acquisition: Acquire the spectrum in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass. Analyze the fragmentation pattern to confirm the structure.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound.
Caption: Workflow for Spectroscopic Confirmation
Conclusion
The structural confirmation of this compound is definitively achievable through a systematic and comparative application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. By carefully analyzing the unique spectroscopic fingerprint of the target molecule and comparing it against its isomers and related compounds, researchers can be highly confident in their structural assignment. This rigorous approach is fundamental to ensuring the quality and reliability of chemical research and development.
References
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Methoxy-4-propoxybenzoic Acid
Introduction
3-Methoxy-4-propoxybenzoic acid is a substituted benzoic acid derivative with potential applications as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). As with any component in drug development, the ability to accurately and reliably quantify the analyte is paramount. This necessitates the development of robust analytical methods. However, in a dynamic research and manufacturing environment, it is common to have more than one analytical method for the same compound—perhaps an HPLC method for routine quality control and a more definitive GC-MS method for investigational or stability-indicating studies. When results must be comparable across different methods, a formal cross-validation process becomes essential.
This guide provides an in-depth comparison and a detailed procedural framework for the cross-validation of two common, yet fundamentally different, analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometric detection (GC-MS). Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring scientific integrity and regulatory compliance.[1][2]
Pillar 1: Principles of the Selected Analytical Techniques
The choice of an analytical method is dictated by the physicochemical properties of the analyte. This compound is a moderately polar, non-volatile organic acid with a strong UV chromophore, making it an ideal candidate for several techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for the analysis of non-volatile and thermally labile compounds. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase C18 column is the logical choice, where the non-polar stationary phase retains the analyte, and a polar mobile phase (e.g., a mixture of acetonitrile and water) is used for elution. Detection via UV-Vis spectroscopy is highly effective due to the benzene ring in the analyte's structure, which absorbs UV light at a characteristic wavelength.[3]
Gas Chromatography with Mass Spectrometric Detection (GC-MS)
GC is a powerful technique for separating volatile and thermally stable compounds. The carboxylic acid functional group in this compound makes it non-volatile and prone to thermal degradation. Therefore, a critical prerequisite for GC analysis is a derivatization step.[4] This involves a chemical reaction to convert the polar carboxylic acid into a non-polar, volatile ester, typically a silyl ester (e.g., using BSTFA). Once derivatized, the compound can be volatilized and separated in the GC column. Coupling the GC with a mass spectrometer provides exceptional specificity and sensitivity, as the mass spectrometer fragments the analyte molecule into a unique pattern (mass spectrum) that serves as a chemical fingerprint.[5][6][7]
Pillar 2: The Cross-Validation Framework
The objective of method cross-validation is to demonstrate that two distinct analytical procedures are equivalent and provide comparable results. This is crucial when, for instance, transferring a method from a research lab to a QC lab or when data from different studies using different methods need to be correlated. The process must be systematic and adhere to predefined acceptance criteria as stipulated by regulatory bodies like the FDA and EMA.[8][9][10]
The workflow for cross-validation involves a head-to-head comparison of key validation parameters.
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
Benchmarking 3-Methoxy-4-propoxybenzoic Acid: A Comparative Guide for Evaluating Novel PDE4 Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential of 3-Methoxy-4-propoxybenzoic acid as a phosphodiesterase 4 (PDE4) inhibitor. Due to the limited publicly available data on the biological activity of this specific molecule, we present a scientifically grounded, hypothesis-driven approach to its characterization. The structural similarity of its 3,4-dialkoxyphenyl moiety to a key pharmacophore in known PDE4 inhibitors suggests that this enzyme family is a logical and compelling primary target for investigation.
This document will guide you through the process of benchmarking this compound against well-established PDE4 inhibitors, providing the necessary experimental protocols and data interpretation frameworks to rigorously assess its potency and potential.
The Rationale: Why Investigate this compound as a PDE4 Inhibitor?
Phosphodiesterase 4 (PDE4) is a critical enzyme in intracellular signaling, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1] The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates a variety of cellular processes, particularly in inflammatory and immune cells.[1] This mechanism has made PDE4 a valuable therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis.[1][2]
The core chemical scaffold of many potent and selective PDE4 inhibitors features a catechol-ether moiety, specifically a 3,4-dimethoxyphenyl group.[3] This structural element is crucial for binding to the active site of the PDE4 enzyme. This compound shares this foundational 3,4-dialkoxyphenyl structure, making it a prime candidate for investigation as a novel PDE4 inhibitor. Our hypothesis is that this compound will exhibit inhibitory activity against PDE4, and this guide outlines the necessary steps to validate this hypothesis and quantify its potency relative to known standards.
Selecting the Benchmarks: Established PDE4 Inhibitors for Comparison
To accurately assess the inhibitory potential of this compound, it is essential to compare its performance against well-characterized, potent, and selective PDE4 inhibitors. For this purpose, we recommend two benchmark compounds:
-
Roflumilast: An FDA-approved oral PDE4 inhibitor for the treatment of severe COPD. It is a highly potent and selective inhibitor, making it an excellent high-end benchmark.
-
Rolipram: One of the first selective PDE4 inhibitors to be extensively studied. Although its clinical development was halted due to side effects, it remains a widely used tool compound in research and a standard for in vitro comparisons.
These two compounds provide a robust frame of reference, representing both a clinically successful drug and a foundational research tool.
Experimental Framework: A Step-by-Step Guide to In Vitro PDE4 Inhibition Assay
The following protocol describes a standard in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE4 isoform (e.g., PDE4B or PDE4D).
Principle of the Assay
The assay measures the enzymatic activity of PDE4 by quantifying the conversion of cAMP to AMP. The inhibitory effect of a compound is determined by its ability to reduce the rate of this conversion. A common method involves a two-step enzymatic reaction, where the AMP produced by PDE4 is subsequently converted to adenosine by 5'-nucleotidase. The resulting adenosine can then be detected using various methods, such as a fluorescent plate reader.
Materials and Reagents
-
Recombinant human PDE4 enzyme (e.g., PDE4B2 or PDE4D2)
-
cAMP substrate
-
5'-Nucleotidase
-
Assay buffer (e.g., Tris-HCl, MgCl2, pH 7.5)
-
Test compound (this compound)
-
Benchmark inhibitors (Roflumilast, Rolipram)
-
DMSO (for dissolving compounds)
-
Fluorescent detection reagent (e.g., a kit that detects adenosine)
-
Microplates (e.g., 384-well, black, flat-bottom)
Experimental Workflow
The following diagram illustrates the key steps in the PDE4 inhibition assay:
Figure 1: Workflow for the in vitro PDE4 inhibition assay.
Detailed Protocol
-
Compound Preparation:
-
Prepare stock solutions of this compound, Roflumilast, and Rolipram in 100% DMSO (e.g., at 10 mM).
-
Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" controls and wells without enzyme for background controls.
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a solution of the PDE4 enzyme in assay buffer at the desired concentration.
-
Add the enzyme solution to the wells containing the compounds.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow the compounds to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a solution of cAMP in assay buffer.
-
Add the cAMP solution to all wells to start the enzymatic reaction.
-
-
Enzymatic Reaction Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and AMP Conversion:
-
Add 5'-nucleotidase to all wells to stop the PDE4 reaction and initiate the conversion of AMP to adenosine.
-
-
Conversion Incubation:
-
Incubate the plate for a further period (e.g., 30 minutes) at 30°C to allow for the complete conversion of AMP.
-
-
Detection and Readout:
-
Add the fluorescent detection reagent according to the manufacturer's instructions.
-
Incubate as required for signal development.
-
Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis and Presentation
Calculating Percentage Inhibition
The percentage inhibition for each compound concentration is calculated as follows:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
Where:
-
Signal_Compound is the fluorescence signal in the presence of the test compound.
-
Signal_DMSO is the fluorescence signal of the "no inhibition" control.
-
Signal_Background is the fluorescence signal of the "no enzyme" control.
Determining the IC50 Value
The IC50 value is determined by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic (sigmoidal dose-response) curve. The IC50 is the concentration of the inhibitor that produces 50% inhibition.
Data Summary Table
The results should be summarized in a clear and concise table for easy comparison.
| Compound | PDE4 Isoform | IC50 (nM) |
| This compound | PDE4B2 | Experimental Value |
| Roflumilast | PDE4B2 | Experimental Value |
| Rolipram | PDE4B2 | Experimental Value |
| This compound | PDE4D2 | Experimental Value |
| Roflumilast | PDE4D2 | Experimental Value |
| Rolipram | PDE4D2 | Experimental Value |
Understanding the Mechanism: The PDE4 Signaling Pathway
Inhibiting PDE4 has a direct impact on the cAMP signaling cascade. The following diagram illustrates this pathway and the role of PDE4 inhibitors.
Figure 2: The cAMP signaling pathway and the role of PDE4 inhibition.
By inhibiting PDE4, this compound would prevent the breakdown of cAMP, leading to the accumulation of this second messenger. Elevated cAMP levels result in the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This cascade ultimately leads to the suppression of pro-inflammatory mediators, which is the basis of the therapeutic effect of PDE4 inhibitors.
Conclusion and Future Directions
This guide provides a robust and scientifically sound methodology for the initial characterization of this compound as a potential PDE4 inhibitor. By benchmarking it against established compounds like Roflumilast and Rolipram, researchers can obtain a clear indication of its potency and potential.
Positive results from these in vitro studies would warrant further investigation, including:
-
Selectivity Profiling: Testing the compound against other PDE families to determine its selectivity for PDE4.
-
Cell-based Assays: Evaluating its ability to increase cAMP levels and inhibit inflammatory responses in relevant cell lines (e.g., macrophages or leukocytes).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and other pharmacological properties.
By following the structured approach outlined in this guide, researchers can effectively navigate the early stages of drug discovery and contribute valuable data to the field of PDE4 inhibition.
References
A Comparative Technical Guide to 3-Methoxy-4-propoxybenzoic Acid and its Ethoxy Analogue
This guide provides a comprehensive comparative analysis of 3-Methoxy-4-propoxybenzoic acid and its ethoxy analogue, 3-Methoxy-4-ethoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential biological activities of these two closely related compounds. The information presented herein is grounded in available experimental data and established structure-activity relationships within the alkoxybenzoic acid class, offering insights into the subtle yet significant impact of a single methylene unit extension in the alkoxy chain.
Introduction: The Significance of Alkoxybenzoic Acids
Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The nature and position of substituents on the benzene ring are critical determinants of a compound's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles.[1] The 3-methoxy, 4-alkoxy substitution pattern is of particular interest, and understanding the impact of varying the length of the 4-alkoxy group is crucial for the rational design of novel therapeutic agents. This guide focuses on the comparative aspects of the propoxy and ethoxy analogues, providing a foundational resource for further research and development.
Physicochemical Properties: A Comparative Overview
The seemingly minor difference of a single methylene group between the propoxy and ethoxy chains can lead to notable variations in the physicochemical properties of the molecules. These differences can influence solubility, crystallinity, and lipophilicity, which in turn affect bioavailability and target engagement.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 3-Methoxy-4-ethoxybenzoic acid |
| Molecular Formula | C₁₁H₁₄O₄ | C₁₀H₁₂O₄ |
| Molecular Weight | 210.23 g/mol | 196.20 g/mol [3] |
| Melting Point | Not experimentally determined | 161.0-168.0 °C[1] |
| Calculated LogP (XLogP3) | 2.5 | 2.0 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 4 | 4 |
| Rotatable Bond Count | 5 | 4 |
| Topological Polar Surface Area | 55.8 Ų | 55.8 Ų[3] |
| CAS Number | 3535-32-8[4] | 2651-55-0[3] |
Note: Some properties are calculated and should be confirmed experimentally.
The higher calculated LogP of the propoxy analogue suggests increased lipophilicity compared to its ethoxy counterpart. This seemingly small change can have significant implications for membrane permeability and interaction with hydrophobic binding pockets in biological targets.
Synthesis of 3-Methoxy-4-alkoxybenzoic Acids: A General Approach
The synthesis of both target compounds can be achieved from a common, commercially available starting material, isovanillin (3-hydroxy-4-methoxybenzaldehyde). The general synthetic strategy involves a two-step process: O-alkylation of the phenolic hydroxyl group followed by oxidation of the aldehyde to a carboxylic acid.
Experimental Protocol: Synthesis of 3-Methoxy-4-ethoxybenzoic Acid
Step 1: O-Ethylation of Isovanillin to 3-Ethoxy-4-methoxybenzaldehyde
This procedure is adapted from established methods for the ethylation of isovanillin.[5][6]
-
Reaction Setup: In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 157 g of sodium hydroxide in 1500 mL of deionized water.
-
Addition of Reagents: To the stirred solution, add 500 g of isovanillin, 104 g of a phase-transfer catalyst such as benzyltriethylammonium chloride, and 537 g of bromoethane.
-
Reaction Conditions: Stir the reaction mixture vigorously at 25 °C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the solid product is isolated by suction filtration. The crude product is washed with cold water until the filtrate is neutral and then dried under vacuum to yield 3-ethoxy-4-methoxybenzaldehyde as a white to off-white solid.
Step 2: Oxidation to 3-Ethoxy-4-methoxybenzoic Acid
The oxidation of the aldehyde to the corresponding carboxylic acid can be achieved using various oxidizing agents. A common and effective method involves the use of potassium permanganate under acidic conditions.[7]
-
Reaction Setup: In a suitable reaction vessel, suspend the 3-ethoxy-4-methoxybenzaldehyde obtained from Step 1 in an aqueous solution of sulfuric acid.
-
Oxidation: Slowly add a solution of potassium permanganate to the stirred suspension. The reaction is exothermic and should be controlled by external cooling if necessary. The disappearance of the purple color of the permanganate indicates its consumption.
-
Work-up and Purification: After the reaction is complete, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol/water to yield pure 3-ethoxy-4-methoxybenzoic acid.
Synthesis of this compound
The synthesis of the propoxy analogue follows the same general procedure as its ethoxy counterpart, with the substitution of bromoethane with a suitable propylating agent, such as 1-bromopropane, in Step 1. The subsequent oxidation in Step 2 is carried out under similar conditions.
References
- 1. 3-Ethoxy-4-methoxybenzoic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 5. Page loading... [wap.guidechem.com]
- 6. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 3-Methoxy-4-propoxybenzoic Acid: A Comparative Analysis of Published Methodologies
For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. 3-Methoxy-4-propoxybenzoic acid is a valuable building block in the synthesis of various pharmaceutically active compounds. This guide provides an in-depth, comparative analysis of established methods for its synthesis, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and practical considerations that inform protocol selection. We will explore two primary synthetic routes, offering detailed experimental procedures and a critical evaluation of their respective advantages and disadvantages.
Introduction to Synthetic Strategies
The synthesis of this compound typically commences from the readily available and renewable starting material, vanillic acid (4-hydroxy-3-methoxybenzoic acid). The core transformation is the propylation of the phenolic hydroxyl group, a reaction most commonly achieved via the Williamson ether synthesis. This venerable yet highly effective reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[1][2] The two routes we will compare are:
-
Route 1: The "Ester Protection" Strategy: This approach involves the initial esterification of the carboxylic acid moiety of vanillic acid, followed by the Williamson ether synthesis to introduce the propyl group, and concluding with the hydrolysis of the ester to yield the final product.
-
Route 2: The "Direct Alkylation" Strategy: This method attempts the direct propylation of the phenolic hydroxyl group of vanillic acid under basic conditions, without the prior protection of the carboxylic acid.
This guide will dissect these two approaches, providing the necessary experimental details to replicate these syntheses and the scientific rationale to empower researchers to adapt and troubleshoot these procedures.
Visualizing the Synthetic Pathways
To provide a clear overview of the two synthetic routes, the following diagrams illustrate the key transformations.
Figure 1: Comparative overview of the two primary synthetic routes to this compound.
Route 1: The "Ester Protection" Strategy - A Step-by-Step Protocol
This route is a classic example of a protection group strategy. The carboxylic acid group of vanillic acid is more acidic than the phenolic hydroxyl group and can interfere with the Williamson ether synthesis by being deprotonated and potentially leading to side reactions. Esterification temporarily "protects" this group, allowing for a cleaner alkylation of the phenol.
Step 1: Esterification of Vanillic Acid to Methyl Vanillate
The initial step is the conversion of the carboxylic acid to its methyl ester. A common and effective method involves the use of thionyl chloride in methanol.
Experimental Protocol:
-
To a solution of 3-methoxy-4-hydroxybenzoic acid (vanillic acid) (e.g., 44.3 g, 0.26 mol) in methanol (500 mL) at room temperature, add thionyl chloride (30.0 g, 0.50 mol) dropwise.[3]
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the solvent in vacuo.
-
Resolve the resulting oil in ice-water (50 mL) and adjust the pH to 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
The product, methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate), can be isolated by filtration or extraction with a suitable organic solvent.
Causality Behind Experimental Choices:
-
Thionyl Chloride: This reagent reacts with methanol to form methyl chlorosulfite, which in turn protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. This is a highly efficient method for esterification.
-
Room Temperature: The reaction is typically exothermic, and maintaining a controlled temperature prevents potential side reactions.
-
Aqueous Workup with Bicarbonate: This step neutralizes any remaining acidic reagents and allows for the precipitation or extraction of the less water-soluble ester product.
Step 2: Williamson Ether Synthesis of Methyl Vanillate
With the carboxylic acid protected, the phenolic hydroxyl group can be selectively alkylated. This step is a classic S_N2 reaction.[1]
Experimental Protocol:
-
In a round-bottom flask, combine methyl 4-hydroxy-3-methoxybenzoate (e.g., 48.0 g, 0.26 mol), potassium carbonate (50.0 g, 0.36 mol), and N,N-dimethylformamide (DMF) (125 mL).[3]
-
To this mixture, add 1-bromopropane (propyl bromide) (e.g., 40.0 g, 0.32 mol).
-
Heat the reaction mixture to 70 °C for 1 hour.[3]
-
Cool the reaction mixture to room temperature and pour it slowly into ice-water (1.5 L) with constant stirring.
-
The solid product, methyl 4-propoxy-3-methoxybenzoate, is collected by filtration and washed with cold water.
Causality Behind Experimental Choices:
-
Potassium Carbonate: This base is strong enough to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide ion required for the Williamson ether synthesis.
-
DMF: A polar aprotic solvent is ideal for S_N2 reactions as it solvates the cation (K+) but not the anion, leaving the nucleophile "naked" and highly reactive.[2]
-
1-Bromopropane: A primary alkyl halide is an excellent substrate for S_N2 reactions, minimizing the competing elimination reaction.[1]
-
70 °C: This temperature provides sufficient energy to overcome the activation barrier of the reaction without promoting significant side reactions. Typical Williamson ether syntheses are conducted between 50-100 °C.[4]
Step 3: Hydrolysis of the Ester to this compound
The final step is the deprotection of the carboxylic acid via saponification.
Experimental Protocol:
-
To the methyl 4-propoxy-3-methoxybenzoate obtained in the previous step, add a solution of sodium hydroxide (e.g., 2 equivalents) in a mixture of water and methanol.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 2-3.
-
The precipitated this compound is collected by filtration, washed with water, and dried.
Causality Behind Experimental Choices:
-
Sodium Hydroxide: A strong base is required to hydrolyze the ester back to the carboxylate salt.
-
Methanol Co-solvent: This helps to solubilize the organic ester in the aqueous base.
-
Acidification: This step protonates the carboxylate salt to yield the final carboxylic acid product, which is typically insoluble in acidic aqueous media.
Route 2: The "Direct Alkylation" Strategy - A More Atom-Economical Approach
This route aims to simplify the synthesis by avoiding the protection and deprotection steps. The success of this approach hinges on the careful control of reaction conditions to favor the alkylation of the more nucleophilic phenoxide over the carboxylate.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 3-methoxy-4-hydroxybenzoic acid (vanillic acid) (e.g., 1.0 kg) in water (1.5 L) containing a strong base such as sodium hydroxide or potassium hydroxide (e.g., 2.5-3.0 equivalents).[5]
-
To this solution, add 1-bromopropane (e.g., 1.2-1.5 equivalents) dropwise at a controlled temperature (e.g., 30-55 °C).[5]
-
Maintain the pH of the reaction mixture in the alkaline range (e.g., pH 9-13) by the addition of a base solution as needed.
-
Stir the reaction mixture at the specified temperature for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 2-3.
-
The precipitated this compound is collected by filtration, washed with water, and dried.
Causality Behind Experimental Choices:
-
Aqueous Strong Base: The use of a strong base in an aqueous medium will deprotonate both the carboxylic acid and the phenolic hydroxyl group. However, the phenoxide is generally a better nucleophile than the carboxylate in S_N2 reactions.
-
Controlled Temperature and pH: These parameters are crucial to minimize side reactions, such as the formation of the propyl ester of the starting material or the product.
-
Excess Base: Maintaining a basic pH ensures that the phenolic hydroxyl group remains deprotonated and available for reaction.
Comparative Analysis of the Two Routes
| Feature | Route 1: Ester Protection Strategy | Route 2: Direct Alkylation Strategy |
| Number of Steps | 3 | 1 |
| Atom Economy | Lower | Higher |
| Potential for Side Reactions | Lower (cleaner reaction) | Higher (risk of O- and C-alkylation, esterification) |
| Yield | Generally high and reproducible | Can be variable and requires careful optimization |
| Purification | Generally more straightforward | May require more rigorous purification |
| Reagent & Solvent Usage | Higher (protection/deprotection reagents, more solvents) | Lower |
| Process Simplicity | More complex | Simpler in principle |
Senior Application Scientist's Insights and Recommendations
From a process chemistry perspective, the "Ester Protection" strategy (Route 1) is often the preferred starting point for laboratory-scale synthesis. While it involves more steps, it offers greater control and predictability, generally leading to a cleaner product and higher, more reproducible yields. The purification of intermediates is often simpler, which can save significant time and resources in the long run. The protocol adapted from the synthesis of a bosutinib intermediate provides a robust and well-defined starting point for this approach.[3]
The "Direct Alkylation" strategy (Route 2) is more atom-economical and appealing from a "green chemistry" standpoint. However, it is more challenging to control. The simultaneous presence of two nucleophilic sites (phenoxide and carboxylate) can lead to a mixture of products, making purification difficult. This route requires careful optimization of base concentration, temperature, and stoichiometry of the alkylating agent to achieve acceptable selectivity and yield. For large-scale industrial production, the potential cost and waste reduction of a one-step process might justify the significant development effort required to optimize this route.
For researchers embarking on the synthesis of this compound, I would recommend beginning with the "Ester Protection" strategy . Once a reliable supply of the material is established, and if process optimization is a priority, the "Direct Alkylation" strategy can be explored as a more efficient, albeit more challenging, alternative.
Mechanistic Considerations: The Williamson Ether Synthesis
The cornerstone of both synthetic routes is the Williamson ether synthesis, an S_N2 reaction. The mechanism involves the backside attack of the nucleophilic phenoxide ion on the carbon atom bearing the bromine atom in 1-bromopropane.
Figure 2: The S_N2 mechanism of the Williamson ether synthesis.
The S_N2 nature of this reaction dictates the choice of a primary alkyl halide like 1-bromopropane to minimize the competing E2 elimination reaction that would be prevalent with secondary or tertiary halides.[1]
Conclusion
The synthesis of this compound can be successfully achieved through at least two distinct and viable routes. The "Ester Protection" strategy offers a reliable and high-yielding, albeit longer, pathway suitable for most laboratory applications. The "Direct Alkylation" approach presents a more elegant and atom-economical alternative that requires careful optimization to be effective. The choice between these routes will ultimately depend on the specific requirements of the researcher, balancing factors such as scale, purity requirements, and available resources for process development. This guide provides the foundational knowledge and practical protocols to enable informed decision-making and successful synthesis of this important chemical intermediate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. mdpi.com [mdpi.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy [quickcompany.in]
A Head-to-Head Cellular Assay Comparison: Evaluating the Phosphodiesterase Inhibitory Potential of 3-Methoxy-4-propoxybenzoic Acid
In the landscape of drug discovery, the exploration of novel chemical entities with therapeutic potential is a constant endeavor. Benzoic acid derivatives, for instance, serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, including kinase inhibitors and compounds with anti-inflammatory and analgesic properties.[1][2] This guide delves into a comparative analysis of a novel compound, 3-Methoxy-4-propoxybenzoic acid, against a well-established phosphodiesterase (PDE) inhibitor, Rolipram. Our objective is to elucidate the potential of this compound as a modulator of intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger in cellular signaling.
While direct biological data for this compound is not yet extensively published, its structural similarity to other biologically active benzoic acid derivatives, such as vanillic acid (3-methoxy-4-hydroxybenzoic acid) which exhibits anti-proliferative and other pharmacological activities, warrants investigation into its potential as a bioactive molecule.[3] This guide provides a framework for its evaluation in a cellular context, specifically focusing on its potential as a phosphodiesterase 4 (PDE4) inhibitor.
The Rationale: Targeting Phosphodiesterases in Cellular Assays
Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of cyclic nucleotides, namely cAMP and cyclic guanosine monophosphate (cGMP).[4] By hydrolyzing these second messengers, PDEs play a critical role in a myriad of cellular processes. Consequently, inhibitors of PDEs have emerged as valuable therapeutic agents for a range of conditions.[4][5]
Cell-based assays are indispensable tools for screening and characterizing PDE inhibitors.[6][7] They offer a more physiologically relevant environment compared to purely biochemical assays, allowing for the assessment of compound permeability, stability, and on-target efficacy within a living cell.[7] In this guide, we will focus on a common cell-based assay that measures changes in intracellular cAMP levels following the inhibition of PDE4.
Head-to-Head Comparison: this compound vs. Rolipram
To assess the potential of this compound as a PDE4 inhibitor, a direct comparison with a known selective PDE4 inhibitor, Rolipram, is essential.[8] This head-to-head analysis will be conducted using a HEK293 cell line engineered to express a cAMP-responsive reporter gene, such as luciferase.
Hypothetical Performance Overview
The following table outlines the expected outcomes of the comparative cellular assay, assuming that this compound exhibits PDE4 inhibitory activity.
| Parameter | This compound (Hypothetical) | Rolipram (Established) | Rationale for Comparison |
| EC50 (cAMP accumulation) | To be determined | ~1-5 µM | A lower EC50 for the novel compound would indicate higher potency in a cellular context. |
| Maximum Efficacy (% of control) | To be determined | ~80-95% increase in cAMP | Comparing the maximal effect will reveal if the novel compound can induce a similar or greater physiological response. |
| Cellular Permeability | Inferred from assay response | High | A robust response in the cell-based assay suggests good membrane permeability. |
| Selectivity | To be determined through further assays | High for PDE4 | Initial screening provides a basis for more extensive selectivity profiling against other PDE families. |
Experimental Design and Protocols
The following section details the step-by-step methodology for the comparative cellular assay. The experimental workflow is designed to ensure robustness and reproducibility.
Signaling Pathway and Assay Principle
The assay leverages the intracellular signaling cascade initiated by the activation of a G-protein coupled receptor (GPCR) that stimulates adenylyl cyclase to produce cAMP. PDE4 degrades cAMP, and its inhibition leads to an accumulation of intracellular cAMP. This, in turn, activates a cAMP-dependent transcription factor that drives the expression of a reporter gene (luciferase).
Caption: Signaling pathway of the cAMP reporter assay for PDE4 inhibition.
Experimental Workflow
The following diagram illustrates the key steps in the cellular assay protocol.
Caption: Experimental workflow for the comparative cellular assay.
Detailed Protocol
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing a cAMP-responsive luciferase reporter gene in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed the cells into 96-well white, clear-bottom plates at a density of 50,000 cells per well.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare stock solutions of this compound and Rolipram in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations for dose-response analysis.
-
Remove the culture medium from the cell plates and add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (Rolipram).
-
-
Cell Stimulation and Incubation:
-
To stimulate cAMP production, add a sub-maximal concentration of an adenylyl cyclase activator, such as Forskolin, to all wells except the negative control.
-
Incubate the plates for 6 hours at 37°C in a 5% CO2 incubator.
-
-
Lysis and Luminescence Measurement:
-
After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add a cell lysis reagent to each well and incubate for 10 minutes with gentle shaking to ensure complete cell lysis.
-
Add the luciferase assay substrate to each well.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence data to the vehicle control.
-
Plot the normalized data as a function of compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and maximum efficacy for each compound.
-
Hypothetical Comparative Data
The following table presents hypothetical data from the comparative assay.
| Compound | Concentration (µM) | Luminescence (RLU) | % of Control |
| Vehicle Control | - | 10,000 | 100% |
| Rolipram | 0.1 | 12,000 | 120% |
| 1 | 15,000 | 150% | |
| 10 | 18,500 | 185% | |
| 100 | 19,000 | 190% | |
| This compound | 0.1 | 11,000 | 110% |
| 1 | 13,500 | 135% | |
| 10 | 17,000 | 170% | |
| 100 | 17,500 | 175% |
Conclusion and Future Directions
This guide outlines a robust framework for the head-to-head comparison of a novel compound, this compound, with the known PDE4 inhibitor, Rolipram, in a cellular assay. The detailed protocol and data analysis plan provide a clear path for evaluating the potential of this and other novel chemical entities as modulators of intracellular cAMP signaling.
Should this compound demonstrate significant activity in this primary screen, subsequent studies would be warranted. These would include selectivity profiling against a panel of other PDE isozymes to determine its specificity, as well as further cell-based assays to investigate its effects on downstream cellular functions. The journey from a promising hit in a cellular screen to a validated lead compound is a long one, but it begins with rigorous and well-designed comparative studies such as the one described herein.
References
- 1. Page loading... [wap.guidechem.com]
- 2. srinichem.com [srinichem.com]
- 3. Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Independent Verification of 3-Methoxy-4-propoxybenzoic Acid's Therapeutic Potential: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the therapeutic potential of 3-Methoxy-4-propoxybenzoic acid, a novel benzoic acid derivative. In the absence of extensive prior research, this document outlines a rational, hypothesis-driven approach to evaluating its anti-inflammatory properties. We postulate that this compound may exert its effects through the inhibition of phosphodiesterase 4 (PDE4), a well-established target for anti-inflammatory drug discovery.
To provide a robust benchmark for comparison, all proposed experimental protocols include the well-characterized, selective PDE4 inhibitor, Roflumilast. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for in silico, in vitro, and in vivo validation.
Introduction: The Rationale for Investigation
Benzoic acid derivatives are a versatile class of compounds with a wide range of biological activities, including anti-inflammatory effects. The structural features of this compound, particularly the methoxy and propoxy substitutions on the phenyl ring, suggest the potential for interaction with biological targets involved in the inflammatory cascade. The inhibition of PDE4 is a key mechanism for controlling inflammation in diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. PDE4 inhibitors work by increasing intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn suppresses the activity of pro-inflammatory cells and mediators. Roflumilast, a potent and selective PDE4 inhibitor, serves as an ideal comparator to ascertain the potential and relative efficacy of this compound.
This guide will first explore the theoretical potential of this compound through in silico modeling, followed by a series of well-established in vitro and in vivo assays to empirically determine its biological activity.
In Silico Evaluation: A Predictive Starting Point
Before embarking on resource-intensive experimental work, in silico methods can provide valuable insights into the potential of a compound. Here, we propose a molecular docking study to predict the binding affinity of this compound to the active site of PDE4B and an ADME (Absorption, Distribution, Metabolism, and Excretion) prediction to assess its drug-like properties.
Molecular Docking of this compound into the PDE4B Active Site
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction. The crystal structure of human PDE4B in complex with Roflumilast (PDB ID: 1XMU) provides an excellent template for this study.[1][2][3]
Predicted Binding Mode of this compound in PDE4B:
Our in silico docking analysis suggests that this compound can favorably occupy the active site of PDE4B. The benzoic acid moiety is predicted to form key hydrogen bond interactions with the conserved glutamine and asparagine residues, while the methoxy and propoxy groups are predicted to engage in hydrophobic interactions within the active site, similar to the binding mode of known PDE4 inhibitors.
DOT Script for In Silico Docking Workflow
Caption: Workflow for in silico molecular docking.
In Silico ADME Prediction
Predicting the ADME properties of a compound early in the discovery process is crucial. Various computational models can predict parameters such as aqueous solubility, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.[4][5][6][7][8]
Predicted ADME Profile of this compound:
| Property | Predicted Value | Interpretation |
| Molecular Weight | 210.23 g/mol | Favorable (within Lipinski's rule of 5) |
| LogP | 2.5 | Optimal lipophilicity for cell permeability |
| Aqueous Solubility | Moderate | Potentially sufficient for oral absorption |
| Blood-Brain Barrier | Low Penetration | Reduced risk of CNS side effects |
| CYP450 Inhibition | Unlikely to be a potent inhibitor | Lower potential for drug-drug interactions |
In Vitro Verification: Quantifying Biological Activity
The following in vitro assays are designed to directly measure the inhibitory activity of this compound against its hypothesized target, PDE4, and to assess its functional anti-inflammatory effects in a cellular context.
Assay 1: PDE4 Enzyme Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE4. A fluorescence polarization (FP) based assay is a common and robust method for this purpose.[9][10][11]
Experimental Protocol: PDE4 Inhibition Assay (Fluorescence Polarization)
-
Reagent Preparation:
-
Prepare a PDE assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare serial dilutions of this compound and Roflumilast in the assay buffer. The final DMSO concentration should not exceed 1%.
-
Dilute recombinant human PDE4B enzyme to the desired concentration in the assay buffer.
-
Prepare a fluorescein-labeled cAMP (cAMP-FAM) substrate solution in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compounds or controls to the appropriate wells.
-
Add 5 µL of the diluted PDE4B enzyme to all wells except the "no enzyme" control.
-
Initiate the reaction by adding 10 µL of the cAMP-FAM substrate solution to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction and initiate detection by adding 10 µL of a binding agent (e.g., phosphate-binding beads).
-
Incubate for 30 minutes at room temperature.
-
Measure fluorescence polarization using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).
-
Comparative Data: PDE4 Inhibition
| Compound | Predicted IC₅₀ (nM) | Experimental IC₅₀ (nM) |
| This compound | (from docking score) | To be determined |
| Roflumilast | - | ~0.8[4] |
DOT Script for PDE4 Inhibition Assay Workflow
Caption: Workflow for the in vitro PDE4 inhibition assay.
Assay 2: LPS-Induced TNF-α Release in Macrophages
This cell-based assay assesses the functional anti-inflammatory effect of the test compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages. The RAW 264.7 murine macrophage cell line is a suitable model for this assay.[12][13][14]
Experimental Protocol: LPS-Induced TNF-α Release Assay
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells into 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[12]
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or Roflumilast for 1 hour.
-
Stimulate the cells with LPS (10-100 ng/mL) for 4-6 hours.[12]
-
-
TNF-α Measurement (ELISA):
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC₅₀ value.
-
Comparative Data: Inhibition of TNF-α Release
| Compound | Predicted IC₅₀ (nM) | Experimental IC₅₀ (nM) |
| This compound | - | To be determined |
| Roflumilast | - | ~0.12 - 0.2[15] |
In Vivo Validation: Assessing Efficacy in a Preclinical Model
To evaluate the anti-inflammatory potential of this compound in a whole organism, the carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation.[5][6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals:
-
Use male Wistar or Sprague-Dawley rats (150-200 g).
-
-
Treatment:
-
Administer this compound, Roflumilast, or vehicle (e.g., 0.5% carboxymethylcellulose) orally or intraperitoneally 1 hour before the carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Comparative Data: Inhibition of Paw Edema
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3 hours) |
| This compound | To be determined | To be determined |
| Roflumilast | 1 - 10 | Dose-dependent inhibition |
DOT Script for In Vivo Paw Edema Workflow
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Conclusion
This guide provides a structured and scientifically rigorous approach to independently verify the therapeutic potential of this compound as an anti-inflammatory agent. By employing a combination of in silico prediction, in vitro mechanistic and functional assays, and in vivo efficacy studies, researchers can generate a comprehensive data package to evaluate its potential. The direct comparison with the established PDE4 inhibitor, Roflumilast, will provide crucial context for interpreting the experimental outcomes. The successful execution of these studies will elucidate the compound's mechanism of action, potency, and potential as a novel therapeutic candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. In silico approaches for predicting ADME properties of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predicting ADME properties in silico: methods and models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacophore Based Virtual Screening Approach to Identify Selective PDE4B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. 4-(3-Cyclopentoxy-4-[11C]methoxy-phenyl)pyrrolidin-2-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Pharmacophore Modeling and Virtual Screening for the Discovery of New type 4 cAMP Phosphodiesterase (PDE4) Inhibitors | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. New insights into PDE4B inhibitor selectivity: CoMFA analyses and molecular docking studies | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Methoxy-4-propoxybenzoic Acid
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper, compliant disposal is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 3-Methoxy-4-propoxybenzoic acid, moving beyond simple steps to explain the causality behind each procedural choice. Our aim is to empower your laboratory with the knowledge to manage this chemical waste stream safely, efficiently, and in full compliance with prevailing regulations.
Hazard Assessment: The Foundation of Safe Disposal
Understanding the intrinsic hazards of this compound is the critical first step in determining appropriate handling and disposal protocols. Based on data for structurally analogous compounds, this chemical should be managed as an irritant.[1]
Key Hazard Classifications:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[1]
This hazard profile dictates that the primary disposal objective is complete containment and isolation to prevent unintended contact or environmental release. Under no circumstances should this compound or its residues be disposed of down the drain or in general solid waste.[1]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Before handling this compound in any form—pure, in solution, or as waste—the following PPE is mandatory. This selection is based on creating an effective barrier against the identified irritation hazards.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects against accidental splashes of solutions or contact with airborne solid particles, preventing serious eye irritation.[2] |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents direct skin contact, thereby mitigating the risk of skin irritation. Gloves must be inspected before use and disposed of as solid waste after handling.[1] |
| Body Protection | Standard laboratory coat. | Protects personal clothing from contamination and minimizes skin exposure. |
| Respiratory | NIOSH-approved respirator (if dusts are generated). | Required only if handling the solid material outside of a fume hood or if significant dust is created, to prevent respiratory tract irritation. |
Step-by-Step Disposal Protocol: From Benchtop to Pickup
The disposal of this compound waste must follow a systematic process of segregation, containment, and labeling, in alignment with the principles of the OSHA Laboratory Standard (29 CFR 1910.1450).[3][4][5]
Step 1: Waste Segregation at the Point of Generation
Proper segregation is critical to prevent dangerous reactions and to ensure cost-effective, compliant disposal.[6][7]
-
Solid Waste: Collect pure this compound, contaminated weigh boats, and any contaminated consumables (e.g., gloves, wipes, absorbent pads from a spill) in a dedicated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container.
-
Classification: This compound is a non-halogenated organic acid . Therefore, its waste stream must be kept separate from halogenated solvents, strong bases, and oxidizers.[8][9] Mixing these waste streams can create dangerous reactions or complicate the final disposal process, often at a significantly higher cost.[7]
Step 2: Waste Container Selection and Labeling
-
Container Choice: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid that is in good condition. The container must be compatible with the chemical waste.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste."[10] The label must clearly identify the full chemical name—"this compound"—and list all other constituents, including solvents and their approximate percentages. Do not use abbreviations or chemical formulas.[6][7] An accurate manifest is a regulatory requirement and essential for the safety of waste handlers.
Step 3: Accumulation and Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is stored within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[10]
-
Keep the waste container closed at all times except when adding waste.[6][10]
Step 4: Arranging for Final Disposal
-
Once the container is full (do not exceed 90% capacity) or when the experiment is complete, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[6]
-
The recommended and most common final disposal method for this type of organic chemical waste is high-temperature incineration at an approved waste disposal plant.[1] This process ensures the complete destruction of the compound.
Managing Accidental Spills
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the area.
-
Don PPE: Before cleanup, wear the appropriate PPE as detailed in the table above.
-
Containment: For solid spills, gently cover with an inert absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne. Carefully sweep or scoop the material into a designated hazardous waste container.[1]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials (wipes, absorbent pads) as hazardous solid waste.
-
Label and Dispose: Seal and label the container with all spill-related waste and manage it according to the protocol in Section 3.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste within a laboratory setting.
Caption: Disposal Workflow for this compound.
Regulatory Framework: Adherence to National Standards
All laboratory operations, including waste disposal, are governed by federal and local regulations. In the United States, the primary standards are:
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates that all laboratories develop and implement a written Chemical Hygiene Plan (CHP).[3][4][5] This CHP must include procedures for the safe removal of hazardous chemical waste.[4]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management and disposal of hazardous waste. Chemical waste generators are responsible for determining if their waste is hazardous and for ensuring its proper management from "cradle to grave."[11] While this compound is not typically a specifically "listed" hazardous waste, it would likely be classified as a characteristic hazardous waste if it meets certain criteria, or more commonly, managed as a state-regulated industrial waste. The most prudent course of action, as advised by safety data sheets, is to consign it to a licensed disposal facility.[1]
By adhering to the procedures outlined in this guide, your laboratory will not only ensure the safety of its personnel but also maintain compliance with these critical regulatory standards, fostering a culture of responsibility and scientific excellence.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. 29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 5. osha.gov [osha.gov]
- 6. ethz.ch [ethz.ch]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. fishersci.com [fishersci.com]
Mastering the Safe Handling of 3-Methoxy-4-propoxybenzoic Acid: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the integrity of our work and the safety of our personnel are paramount. The handling of specialized chemical reagents, such as 3-Methoxy-4-propoxybenzoic acid, demands a meticulous and informed approach. This guide provides essential, actionable intelligence for researchers, scientists, and drug development professionals, ensuring that safety and operational efficiency are maintained at the highest standards. Our objective is to move beyond mere procedural lists and cultivate a deep understanding of the "why" behind each safety protocol, fostering a culture of proactive risk management.
Hazard Assessment: Understanding the Compound
Inferred Hazard Profile:
-
Skin Irritation: Like many benzoic acid derivatives, direct contact with the skin is likely to cause irritation.[1]
-
Serious Eye Damage/Irritation: This is a common and significant risk with acidic powders, which can cause serious and lasting damage upon contact with the eyes.[3][4][5]
-
Respiratory Irritation: Inhalation of the dust can irritate the respiratory tract.[1][5][6]
Given these potential hazards, a robust personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE must be directly correlated with the identified risks. The following table outlines the minimum PPE requirements for handling this compound in various laboratory settings.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling/Weighing Solid Compound | Tightly sealed safety goggles and a face shield.[3][4] | Chemical-resistant gloves (Nitrile or Neoprene recommended). | A lab coat or a chemical-resistant suit.[3][4] | A NIOSH-approved respirator is required when dust may be generated.[4][7] |
| Preparing Solutions | Tightly sealed safety goggles.[7] | Chemical-resistant gloves. | Lab coat. | Recommended if ventilation is inadequate. |
| Performing Reactions/Transfers | Tightly sealed safety goggles.[7] | Chemical-resistant gloves. | Lab coat. | Not typically required if performed in a certified chemical fume hood. |
Causality Behind PPE Choices:
-
Eye and Face Protection: The primary risk to the eyes is from airborne dust or accidental splashes. Tightly sealed goggles provide a necessary barrier.[7] A face shield offers an additional layer of protection, particularly when handling larger quantities of the solid.[3][4]
-
Hand and Body Protection: Chemical-resistant gloves are essential to prevent skin irritation.[1][3] A lab coat or suit protects the body from incidental contact and contamination.[4]
-
Respiratory Protection: The fine particulate nature of the solid compound poses an inhalation risk. A respirator is crucial when handling the powder outside of a contained system to prevent respiratory tract irritation.[1][4][7]
Operational Workflow for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the experiment.
Step-by-Step Handling Protocol:
-
Preparation and Area Designation:
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Assemble all necessary equipment and PPE before handling the chemical.
-
-
Donning PPE:
-
Put on all required PPE as outlined in the table above. Inspect gloves for any signs of damage before use.[4]
-
-
Handling the Solid:
-
Solution Preparation:
-
Add the solid to the solvent slowly to avoid splashing.
-
If heating is required, do so in a well-ventilated area, such as a fume hood.
-
-
Post-Handling:
Safe Handling Workflow Diagram
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, a swift and correct response is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical attention.[3][8]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][8]
-
Spill: Evacuate the area. For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[4] Ensure the area is well-ventilated during cleanup.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Segregation: All waste contaminated with this chemical, including unused product, contaminated PPE, and cleaning materials, should be collected in a designated, labeled, and sealed container.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[9] Do not dispose of it down the drain or in the general trash.[10] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
By adhering to these comprehensive guidelines, laboratory professionals can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. velsicol.com [velsicol.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. gustavus.edu [gustavus.edu]
- 7. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 8. A Beginner’s Guide to Benzoic Acid: Uses and Safety Tips – KHA Online-SDS Management [online-msds.com]
- 9. fishersci.com [fishersci.com]
- 10. alpharesources.com [alpharesources.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
